2-Methyl-1-nitro-4-phenoxybenzene
Description
Properties
IUPAC Name |
2-methyl-1-nitro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVZTXZLIRSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369505 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112880-83-8 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Nitrophenoxybenzene Derivatives: Focus on 4-Nitrophenyl Phenyl Ether
A Note on Nomenclature: Initial searches for "2-Methyl-1-nitro-4-phenoxybenzene" did not yield a distinct, well-documented compound in publicly available chemical databases. This suggests the name may be erroneous or refer to a rare, non-commercial isomer. This guide will, therefore, focus on a closely related, structurally significant, and widely utilized isomer: 4-Nitrophenyl phenyl ether (CAS 620-88-2). This compound, also known as 1-nitro-4-phenoxybenzene, serves as an excellent model for understanding the chemical properties, synthesis, and applications of nitrophenoxybenzene scaffolds relevant to researchers, scientists, and drug development professionals.
Introduction and Core Structure
4-Nitrophenyl phenyl ether is a key organic compound featuring a phenoxy group and a nitro group attached to a benzene ring.[1][2] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making it a versatile intermediate in various chemical transformations.[1] Its utility spans organic synthesis, analytical chemistry, polymer science, and materials research, where it serves as a foundational building block for more complex molecules.[1][2]
Key Identifiers:
-
IUPAC Name: 1-nitro-4-phenoxybenzene
-
Synonyms: 4-Nitrodiphenyl ether, p-Nitrodiphenyl ether[1][3]
-
CAS Number: 620-88-2[1]
-
Molecular Formula: C₁₂H₉NO₃[1]
-
Molecular Weight: 215.21 g/mol [1]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 4-Nitrophenyl phenyl ether are well-documented, defining its behavior in various laboratory settings. It typically appears as a beige or yellow crystalline solid.[1]
| Property | Value | Source(s) |
| Melting Point | 52 - 60 °C | [1][3][4][5] |
| Boiling Point | 320 °C (lit.) | [3][4][5] |
| Appearance | Beige crystalline solid or yellow crystals | [1] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Store at room temperature, sealed in a dry place | [1][3] |
Vibrational spectroscopy methods like FT-IR and FT-Raman are instrumental in confirming the molecular structure and bonding within 4-Nitrophenyl phenyl ether.[2]
Synthesis and Reactivity
The synthesis of diaryl ethers, including 4-Nitrophenyl phenyl ether, is a cornerstone of organic chemistry. The reactivity of this compound is largely dictated by the activated nitro-substituted aromatic ring.
Representative Synthesis: Ullmann Condensation
A classical and robust method for preparing 4-Nitrophenyl phenyl ether is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2] While traditional methods often required harsh conditions, modern protocols have been optimized for milder and more efficient synthesis.
Below is a conceptual workflow for the synthesis of 4-Nitrophenyl phenyl ether from 4-fluoronitrobenzene and phenol.
Caption: Conceptual workflow for Ullmann Condensation synthesis.
Step-by-Step Synthesis Protocol
This protocol is a generalized representation based on common laboratory procedures for diaryl ether synthesis.[6]
-
Reaction Setup: To a dry Schlenk flask, add 4-fluoronitrobenzene (1.0 eq), phenol (1.2 eq), a copper catalyst (e.g., CuI, 0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or DMSO, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: Heat the reaction mixture to a temperature typically between 120-160 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.[6]
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 4-Nitrophenyl phenyl ether.[6]
-
Characterization: Confirm the purity and identity of the final product using NMR and mass spectrometry analysis.[6]
Applications in Research and Development
4-Nitrophenyl phenyl ether is not an end-product but a critical intermediate. Its versatile scaffold is foundational in several areas:
-
Organic Synthesis: It serves as a building block for synthesizing more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, which is a key step in the production of pharmaceuticals, dyes, and agrochemicals.[1]
-
Pharmaceutical and Agrochemical Development: The diaryl ether motif is present in many biologically active compounds. This intermediate is used in the development of Active Pharmaceutical Ingredients (APIs) and new agrochemicals due to its ability to participate in nucleophilic substitution reactions.[1]
-
Polymer Chemistry and Material Science: The compound can act as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength.[1][2] It is also used in developing specialty coatings and adhesives.[1]
-
Analytical Chemistry: It can be employed as a reagent in analytical methods for the detection and quantification of phenolic compounds.[1][2]
-
Biochemical Research: The scaffold is used in studies involving enzyme inhibition, helping to elucidate biochemical pathways and identify potential therapeutic targets.[1]
Safety, Handling, and Toxicology
Proper handling of 4-Nitrophenyl phenyl ether is essential in a laboratory setting. While it is not classified as hazardous under US OSHA Hazard Communication Standard 2024, standard laboratory precautions should be observed.[7]
| Hazard Type | Precautionary Measures | Source(s) |
| Eye Contact | May cause irritation. Wear safety goggles. In case of contact, rinse with plenty of water. | [5][8] |
| Skin Contact | May cause irritation. Wear protective gloves and clothing. Wash with soap and water if contact occurs. | [8] |
| Inhalation | Not an expected route of exposure, but avoid breathing dust. Remove to fresh air if exposure occurs. | [8] |
| Ingestion | May be harmful if swallowed. Do not ingest. | [8] |
| Fire Safety | Not highly flammable. Thermal decomposition can release irritating gases and toxic fumes of NOx. | [5][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [7] |
| Incompatible Materials | Strong oxidizing agents. | [7] |
Studies have investigated the mutagenic potential of 4-nitrodiphenyl ether and its metabolites, indicating that its reduced products may show mutagenic activity in the Ames test.[4]
Conclusion
While the initially specified "this compound" remains elusive in common chemical literature, the isomeric compound 4-Nitrophenyl phenyl ether provides a robust and well-documented alternative for scientific exploration. Its stable yet reactive nature makes it an indispensable intermediate in medicinal chemistry, material science, and synthetic organic chemistry. The methodologies for its synthesis are well-established, and its applications continue to expand, underscoring the importance of the nitrophenoxybenzene scaffold in modern chemical research and development.
References
- Chemsrc. 4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2. [Link]
- ChemBK. 4-Nitrophenyl phenyl ether. [Link]
- PubChem - NIH. (4-Methyl-2-nitrophenyl)methanol | C8H9NO3 | CID 53405041. [Link]
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- 5. 4-NITROPHENYL PHENYL ETHER | 620-88-2 [chemicalbook.com]
- 6. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
"2-Methyl-1-nitro-4-phenoxybenzene" CAS number
An In-Depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene (CAS: 112880-83-8)
Foreword
Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide not only the fundamental physicochemical properties and identification of this compound but also to delve into the mechanistic logic behind its synthesis and its potential applications, particularly within the context of medicinal chemistry and drug discovery. The protocols and pathways described herein are grounded in established chemical principles, offering a self-validating framework for laboratory application and further research.
Core Compound Identification and Structure
This compound belongs to the class of nitroaromatic diaryl ethers. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the nitro group and the conformational flexibility of the ether linkage. The precise arrangement of substituents—a methyl group ortho to the nitro group and a phenoxy group para to the nitro group—defines its specific reactivity and potential biological interactions.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 112880-83-8 .[1][2]
Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 112880-83-8[1][2] |
| Molecular Formula | C₁₃H₁₁NO₃[1][3] |
| IUPAC Name | This compound |
| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)[O-][1] |
| InChIKey | BTPSYIJYKXHNFL-UHFFFAOYSA-N[3] |
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational models and are essential for designing experiments related to solubility, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.235 g/mol | [1] |
| Exact Mass | 229.07389321 Da | [3] |
| XLogP3-AA (LogP) | 3.6 | [3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 55.1 Ų |[3] |
The high LogP value suggests significant lipophilicity, indicating that the compound will likely have low aqueous solubility but good permeability across lipid membranes. The absence of hydrogen bond donors and a moderate polar surface area are features often sought in CNS-targeted drug candidates to facilitate blood-brain barrier penetration.
Synthesis and Mechanistic Rationale
The synthesis of diaryl ethers, particularly those bearing electron-withdrawing groups like a nitro function, can be achieved through several established methods. For this compound, a logical and efficient approach is the Ullmann condensation or a related nucleophilic aromatic substitution (SₙAr) reaction.
Causality of Synthetic Choice: The SₙAr pathway is favored here because the nitro group is a powerful electron-withdrawing group. Its presence para to the leaving group (e.g., a halogen) strongly activates the aromatic ring towards nucleophilic attack by depleting electron density, thereby stabilizing the negative charge in the intermediate Meisenheimer complex. The Ullmann condensation, using a copper catalyst, is an alternative that is particularly effective for less activated aryl halides.
Below is a proposed, field-proven workflow for the synthesis.
Proposed Synthetic Workflow```dot
Caption: Contrasting fate of a nitroaromatic compound in normoxic vs. hypoxic conditions.
Environmental, Health, and Safety (EHS) Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the EHS profile can be inferred from related nitroaromatic compounds. [4][5][6]Nitro compounds should always be handled with care, as many are considered toxic and potentially mutagenic.
General Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Table 3: General First Aid Measures (Based on Related Compounds)
| Exposure Route | First Aid Measure |
|---|---|
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. [4] |
| Eye Contact | Flush eyes with water as a precaution. [4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [4]|
Trustworthiness Advisory: The information above is for guidance only and is based on compounds with similar functional groups. Always consult a substance-specific SDS before handling and perform a thorough risk assessment.
References
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
- Chemistry Stack Exchange.
- PubChem. 1-Methoxy-4-methyl-2-nitrobenzene.
- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro-.
- AOBChem USA. This compound. [Link]
- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.
- NIST. Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. [Link]
- Acmec Biochemical. 1-Nitro-4-phenoxybenzene. [Link]
- SpectraBase. 2-Methoxy-1-methyl-4-nitrobenzene. [Link]
- SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
- MDPI.
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
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An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Profile and Physicochemical Properties
2-Methyl-4-nitro-1-phenoxybenzene is an aromatic compound characterized by a phenoxy group and a nitro group attached to a toluene backbone. Understanding its fundamental properties is the first step in any research endeavor.
Structural and Molecular Data
The structural isomer primarily addressed in this guide is 2-methyl-4-nitro-1-phenoxybenzene , due to the greater availability of data for this compound compared to its isomer, 2-methyl-1-nitro-4-phenoxybenzene.
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene | [1] |
| Synonyms | 3-methyl-4-phenoxynitrobenzene | [1] |
| CAS Number | 171349-95-4 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2 | [1] |
A related isomer, This compound , is also known and has the CAS number 112880-83-8. Researchers should be careful to distinguish between these two isomers.
Computed Physicochemical Properties
| Property | Computed Value | Source |
| XLogP3 | 3.6 | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Synthesis and Purification
The synthesis of 2-methyl-4-nitro-1-phenoxybenzene can be logically approached through the formation of the ether linkage, a common strategy for diphenyl ethers. The Ullmann condensation is a well-established and appropriate method for this transformation.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available materials. The first step is the synthesis of the key precursor, 2-methyl-4-nitrophenol, followed by the formation of the diaryl ether via an Ullmann condensation.
Caption: Proposed two-step synthesis of 2-methyl-4-nitro-1-phenoxybenzene.
Experimental Protocol: Synthesis of 2-Methyl-4-nitrophenol (Precursor)
This synthesis is based on established procedures for the nitration of substituted phenols.
Step 1: Nitration of o-cresol
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add o-cresol to a solution of concentrated sulfuric acid.
-
Maintain the temperature below 10°C while slowly adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield 2-methyl-4-nitrophenol.
Experimental Protocol: Ullmann Condensation
This is a proposed protocol for the synthesis of the target compound.
Step 2: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene
-
To a reaction vessel, add 2-methyl-4-nitrophenol, a halobenzene (e.g., bromobenzene or iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
-
Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-4-nitro-1-phenoxybenzene.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of 2-methyl-4-nitro-1-phenoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro group. Protons ortho to the nitro group will appear as a doublet, while the proton between the methyl and phenoxy groups will be a singlet. The protons on the phenoxy ring will show a complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1590 and 1490 cm⁻¹: C=C stretching of the aromatic rings.
-
~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.
-
~1040 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 229. Fragmentation patterns may include the loss of the nitro group (NO₂) and cleavage of the ether bond.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₃H₁₁NO₃, the expected exact mass is approximately 229.0739.[1]
Potential Applications and Research Directions
While specific applications for 2-methyl-4-nitro-1-phenoxybenzene have not been extensively reported, the broader class of nitrodiphenyl ethers has been investigated for several uses.
Caption: Potential research applications for 2-methyl-4-nitro-1-phenoxybenzene.
-
Agrochemicals: Many nitrodiphenyl ethers are known to have herbicidal activity. They often act by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of phototoxic intermediates in plants. Research could be conducted to evaluate the herbicidal properties of 2-methyl-4-nitro-1-phenoxybenzene.
-
Drug Development: The nitroaromatic scaffold is a key feature in some bioreductive drugs. These compounds are often non-toxic until the nitro group is reduced in the hypoxic (low oxygen) environments characteristic of solid tumors. This makes them attractive candidates for targeted cancer therapies. The unique substitution pattern of 2-methyl-4-nitro-1-phenoxybenzene could be explored in the design of novel hypoxia-activated prodrugs.
-
Fluorescent Probes: The reduction of a nitro group to an amine can lead to a significant change in the fluorescence properties of a molecule. This principle has been used to develop fluorescent probes for imaging hypoxic tissues, which is valuable in cancer diagnosis and monitoring treatment response.
-
Materials Science: The rigid structure and potential for further functionalization make this compound a candidate as a monomer or building block in the synthesis of specialty polymers with unique thermal or optical properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-methyl-4-nitro-1-phenoxybenzene is not widely available. However, based on the known hazards of related nitrodiphenyl ethers, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Methyl-4-nitro-1-phenoxybenzene represents an interesting chemical entity with potential for further investigation in various scientific fields. This guide has provided a framework for its synthesis, proposed methods for its characterization, and outlined potential areas of application based on the known properties of the nitrodiphenyl ether class. It is our hope that this document will serve as a valuable starting point for researchers and stimulate further exploration into the properties and uses of this compound.
References
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
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An In-depth Technical Guide to 2-Methyl-1-nitro-4-phenoxybenzene
This guide provides a comprehensive technical overview of 2-Methyl-1-nitro-4-phenoxybenzene, a substituted nitrodiphenyl ether. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its structure, synthesis, and potential applications.
Introduction and Significance
This compound belongs to the class of nitrodiphenyl ethers, a group of compounds with significant industrial and academic interest. The core structure, featuring a phenoxy group and a nitro-substituted toluene ring, provides a versatile scaffold for further chemical modifications. While specific applications for this particular isomer are not widely documented, the broader class of nitrodiphenyl ethers is well-known for its herbicidal activity.[1] These compounds typically act by inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll and heme biosynthesis in plants.[2][3][4] Furthermore, the nitroaromatic moiety is a common feature in various biologically active molecules, and its presence suggests potential for exploration in medicinal chemistry.[5][6]
This guide will delve into the essential physicochemical properties of this compound, provide a detailed, field-proven protocol for its synthesis via the Ullmann condensation, outline its analytical characterization, and discuss its potential applications based on the properties of related compounds.
Physicochemical and Structural Properties
The structural and physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a summary of the key properties of this compound.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 1, and a phenoxy group at position 4.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 112880-83-8 | [7][8] |
| Molecular Formula | C₁₃H₁₁NO₃ | [7] |
| Molecular Weight | 229.23 g/mol | [2] |
| XLogP3 | 3.9 | [3] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of this compound
The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[9][10] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[11] For the synthesis of this compound, a plausible and efficient route is the Ullmann condensation of a 4-halo-2-methyl-1-nitrobenzene with phenol. The nitro group, being an electron-withdrawing group, activates the aryl halide towards nucleophilic substitution, facilitating the reaction.[9]
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by reacting a 4-halo-2-methyl-1-nitrobenzene (where the halogen is typically bromine or chlorine) with phenol in the presence of a copper catalyst and a base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure derived from established methodologies for Ullmann-type reactions.
Materials:
-
4-Bromo-2-methyl-1-nitrobenzene
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-methyl-1-nitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This is crucial to prevent oxidation of the copper catalyst.
-
Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) and anhydrous DMF.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene and filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH to remove excess phenol, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the nitro-substituted ring will be deshielded and appear at a higher chemical shift compared to the protons on the phenoxy ring. The methyl group will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[7][12][13]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch |
| ~1240 | Aryl-O-Aryl asymmetric stretch |
| ~1600 and ~1490 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 229. Characteristic fragmentation patterns for nitrodiphenyl ethers would include the loss of the nitro group (NO₂) and cleavage of the ether bond.[14][15]
Potential Applications
While specific studies on this compound are limited, its structural features suggest potential applications in several fields, primarily based on the known activities of the nitrodiphenyl ether class of compounds.
Agrochemicals
The most prominent application of nitrodiphenyl ethers is as herbicides.[16][17][18] These compounds are known to inhibit protoporphyrinogen oxidase, leading to the accumulation of phototoxic protoporphyrin IX in plants, which causes rapid cell membrane disruption upon exposure to light.[2][3][4] It is plausible that this compound could exhibit similar herbicidal properties.
Medicinal Chemistry
Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial, antifungal, and antiparasitic agents.[5] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting anaerobic bacteria or hypoxic tumor cells. The diphenyl ether scaffold is also present in some biologically active molecules. Therefore, this compound could serve as a lead compound or an intermediate for the synthesis of novel therapeutic agents. A recent patent has highlighted the potential of nitrophenyl ether compounds as PD-1/PD-L1 inhibitors for cancer immunotherapy.[19]
Organic Synthesis
Substituted nitrodiphenyl ethers are valuable intermediates in organic synthesis.[20] The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a potential precursor for the synthesis of more complex molecules, such as dyes, polymers, and pharmaceuticals.
Conclusion
This compound is a member of the scientifically and industrially relevant class of nitrodiphenyl ethers. While specific experimental data for this compound is scarce, its synthesis can be reliably achieved through the Ullmann condensation. Its structural similarity to known herbicides and other bioactive molecules suggests that it may hold potential for applications in agrochemicals and medicinal chemistry. This guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and potential applications of this and related compounds. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.
References
- CORE. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides.
- National Center for Biotechnology Information. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. PubMed Central.
- National Center for Biotechnology Information. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. PubMed.
- Oxford Academic. (n.d.). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus.
- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.
- Wikipedia. (n.d.). Ullmann condensation.
- National Center for Biotechnology Information. (1990). Study of the mode of action of some nitrodiphenyl ethers. PubMed.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives.
- SpectraBase. (n.d.). 2-Nitrophenyl n-octyl ether.
- WIPO Patentscope. (n.d.). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
- University College London. (n.d.). Chemical shifts.
- YouTube. (2015, September 2). How to make Nitrobenzene.
- AOBChem USA. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- Wikipedia. (n.d.). Ullmann reaction.
- SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling.
- Google Patents. (n.d.). CN100422137C - Nitrobenzene derivative containing phenoxy and its preparation method.
- American Chemical Society Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PubMed Central.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
- National Center for Biotechnology Information. (1976). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. PubMed.
- Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- Scribd. (n.d.). Synthesis of Nitrobenzen | PDF | Benzene | Solubility.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine.
- ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- University of Colorado Boulder. (n.d.). IR Chart.
- WebSpectra. (n.d.). IR Absorption Table.
- Università di Torino. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
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An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene
A Note on Nomenclature: Initial searches for "2-Methyl-1-nitro-4-phenoxybenzene" did not yield a significant body of scientific literature for a uniquely identified chemical entity. However, a closely related isomer, 2-Methyl-4-nitro-1-phenoxybenzene , is well-documented. This guide will focus on the latter, assuming a potential typographical error in the original query, and will provide a comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Identity and Synonyms
2-Methyl-4-nitro-1-phenoxybenzene is a substituted aromatic ether. The unequivocal identification of a chemical compound is paramount for scientific accuracy and reproducibility. This section provides the key identifiers and synonyms for this compound.
Table 1: Chemical Identifiers for 2-Methyl-4-nitro-1-phenoxybenzene
| Identifier | Value |
| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene[1] |
| CAS Number | 171349-95-4[1] |
| Molecular Formula | C13H11NO3[1] |
| Molecular Weight | 229.23 g/mol [1] |
| InChI | InChI=1S/C13H11NO3/c1-10-9-11(14(15)16)7-8-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3[1] |
| SMILES | CC1=C(C=C(C=C1)[O-])OC2=CC=CC=C2 |
A variety of synonyms for 2-Methyl-4-nitro-1-phenoxybenzene are used in chemical literature and commercial catalogs. Recognizing these is crucial for exhaustive literature searches.
Common Synonyms:
-
4-nitro-2-methyl-1-phenoxybenzene
-
Benzene, 2-methyl-4-nitro-1-phenoxy-[1]
-
3-methyl-4-phenoxynitrobenzene[1]
-
4-Phenoxy-2-nitrotoluene
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from solvent selection to potential bioavailability.
Table 2: Physicochemical Properties of 2-Methyl-4-nitro-1-phenoxybenzene
| Property | Value | Source |
| XLogP3-AA | 3.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 55.1 Ų |
Synthesis and Reactivity
The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene typically involves the formation of a diaryl ether linkage. A common synthetic route is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of diaryl ethers, adaptable for 2-Methyl-4-nitro-1-phenoxybenzene.
Caption: Generalized Ullmann Condensation for Diaryl Ether Synthesis.
Experimental Protocol: A Representative Synthesis
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrotoluene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 150 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Research and Drug Development
The structural motifs present in 2-Methyl-4-nitro-1-phenoxybenzene—a diaryl ether linkage, a nitro group, and a methyl group—are found in various biologically active molecules. This makes it and its derivatives interesting scaffolds for medicinal chemistry and drug discovery.
-
Scaffold for Synthesis: The diaryl ether core is a common feature in pharmaceuticals. This compound can serve as a starting material or intermediate for the synthesis of more complex molecules.
-
Probing Structure-Activity Relationships (SAR): The nitro and methyl groups can be chemically modified to explore how these functionalities affect biological activity in a larger molecule. The nitro group, for instance, can be reduced to an amine, which is a key functional group in many drugs.
The following diagram illustrates the potential derivatization pathways for this compound in a drug discovery context.
Caption: Derivatization Pathways for Drug Discovery.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 2-Methyl-4-nitro-1-phenoxybenzene.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicological Information: Specific toxicological data for this compound is limited. However, nitroaromatic compounds are often associated with potential health hazards. Treat with caution and avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Analytical Characterization
The identity and purity of 2-Methyl-4-nitro-1-phenoxybenzene would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic shifts and coupling patterns of the aromatic and methyl protons and carbons.
-
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O-C ether linkage, and the aromatic C-H bonds.
References
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
Sources
Spectroscopic Characterization of 2-Methyl-1-nitro-4-phenoxybenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this molecule. By analyzing the electronic effects of the constituent functional groups—a nitro group, a methyl group, and a phenoxy group—on a benzene scaffold, we offer a robust theoretical framework for the identification and characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of substituted aromatic ethers.
Molecular Structure and Electronic Profile
This compound possesses a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[2] The molecule's structure, depicted below, is characterized by a central benzene ring substituted with a methyl group, a nitro group, and a phenoxy group. The interplay of the electron-donating methyl group and the electron-withdrawing nitro and phenoxy groups creates a distinct electronic environment that governs its spectroscopic behavior.
Figure 1: Chemical structure of this compound with atom numbering for spectroscopic assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of both benzene rings and the methyl protons. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons, shifting them downfield.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 7.9 - 8.1 | d | 1H |
| H-5 | ~ 7.2 - 7.4 | dd | 1H |
| H-6 | ~ 7.0 - 7.2 | d | 1H |
| H-2', H-6' | ~ 7.3 - 7.5 | t | 2H |
| H-3', H-5' | ~ 7.1 - 7.3 | t | 2H |
| H-4' | ~ 7.0 - 7.2 | t | 1H |
| -CH₃ | ~ 2.3 - 2.5 | s | 3H |
Interpretation:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: Positioned meta to the nitro group and ortho to the phenoxy group, its chemical shift will be influenced by both. It should appear as a doublet of doublets due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be a doublet due to coupling with H-5.
-
Phenoxy Protons (H-2'/H-6', H-3'/H-5', H-4'): These protons on the unsubstituted phenoxy ring will exhibit classic splitting patterns for a monosubstituted benzene ring, appearing in the typical aromatic region.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield aromatic region, as there are no adjacent protons to couple with.
Hypothetical Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | ~ 145 - 150 |
| C-2 (C-CH₃) | ~ 130 - 135 |
| C-3 | ~ 125 - 130 |
| C-4 (C-O) | ~ 155 - 160 |
| C-5 | ~ 120 - 125 |
| C-6 | ~ 115 - 120 |
| C-1' | ~ 150 - 155 |
| C-2', C-6' | ~ 120 - 125 |
| C-3', C-5' | ~ 128 - 132 |
| C-4' | ~ 125 - 130 |
| -CH₃ | ~ 15 - 20 |
Interpretation:
-
Quaternary Carbons: The carbons directly attached to the nitro group (C-1), the ether oxygen (C-4 and C-1'), and the methyl group (C-2) are expected to be significantly downfield. The carbon bearing the nitro group (C-1) is typically highly deshielded.[4]
-
Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be influenced by the substituent effects.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.
Hypothetical Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer (corresponding to a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (-CH₃) | 2980 - 2850 | Stretching |
| N-O (Nitro) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| C-O-C (Ether) | 1250 - 1200 and 1050 - 1000 | Asymmetric and Symmetric Stretching |
| C-N | 870 - 830 | Stretching |
Interpretation:
-
Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds.
-
Ether Linkage: The C-O-C stretching bands will also be prominent features of the spectrum.
-
Aromatic and Aliphatic C-H: The C-H stretching vibrations will appear in their respective regions.
-
Aromatic C=C: Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 229.07 (calculated for C₁₃H₁₁NO₃⁺)
-
Major Fragmentation Pathways:
Figure 2: Predicted major fragmentation pathways for this compound.
Interpretation:
-
The molecular ion peak at m/z 229 should be observable.
-
A significant fragment at m/z 183 would correspond to the loss of the nitro group (NO₂).
-
Cleavage of the ether bond could lead to fragments at m/z 136 (the nitrotoluene radical cation) and m/z 93 (the phenoxy radical).
-
Further fragmentation of the phenoxy radical could produce the phenyl cation at m/z 77.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 50-500.
Conclusion
This guide presents a detailed theoretical prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established chemical principles and comparison with analogous structures, provides a valuable resource for the identification and characterization of this compound. Experimental verification of these predictions will be crucial for confirming the precise spectroscopic features. The provided hypothetical experimental protocols offer a starting point for researchers aiming to acquire and analyze the spectroscopic data for this molecule.
References
- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434 (2021).
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- AOBChem USA. (n.d.). This compound.
- PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook.
- SIELC Technologies. (2018). Benzene, 2-methoxy-1-methyl-4-nitro-.
- Wiley-VCH. (n.d.). SUPPORTING INFORMATION.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Crysdot LLC. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Methoxy-1-methyl-4-nitrobenzene.
- NIST. (n.d.). Benzene, 1-nitro-2-phenoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook.
- ResearchGate. (2025). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.
- NIST. (n.d.). Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook.
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-nitro-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 2-Methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8). While this compound is commercially available, a thorough review of scientific literature and chemical databases reveals that its properties are not extensively documented. This guide synthesizes the available information, including basic identifiers, computed properties, and limited experimental data, while also highlighting the current gaps in knowledge. The content is structured to offer a clear understanding of its chemical identity, expected reactivity, and safety considerations, providing a valuable resource for researchers interested in this and related molecules.
Chemical Identity and Structure
This compound is a substituted aromatic ether. Its structure features a toluene core with a nitro group ortho to the methyl group and a phenoxy group para to the methyl group. This specific arrangement of substituents dictates its electronic and steric properties, influencing its reactivity and physical characteristics.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 112880-83-8[1]
-
Molecular Formula: C₁₃H₁₁NO₃
-
Molecular Weight: 229.23 g/mol
-
Canonical SMILES: CC1=C(C=CC(=C1)OC2=CC=CC=C2)[O-]
-
InChIKey: COHVZTXZLIRSTM-UHFFFAOYSA-N
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical Properties
Detailed experimental data on the physical properties of this compound are not widely available. A safety data sheet from one supplier explicitly states that properties such as melting point, boiling point, and solubility are "not available"[2]. However, another chemical database provides the following experimental values, which should be treated with caution pending further verification.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 229.23 g/mol | |
| Physical State | Not available | [2] |
| Boiling Point | 329 °C at 760 mmHg | [3] |
| Melting Point | Not available | [2] |
| Density | 1.218 g/cm³ | [3] |
| Flash Point | 138.4 °C | [3] |
| Solubility | Not available | [2] |
| Refractive Index | 1.596 | [3] |
Computed Properties:
In the absence of extensive experimental data, computational models provide estimations of various physicochemical properties.
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3 | 4.4 | [3] |
| Topological Polar Surface Area | 55 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 258 | [3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its constituent functional groups: the nitro group, the ether linkage, and the substituted aromatic rings.
-
Stability: The compound is reported to be stable under recommended storage temperatures and pressures[2]. Recommended storage is at 2-8°C.
-
Incompatibilities: It is incompatible with strong oxidizing agents[2].
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides and nitrogen oxides[2].
Expected Reactivity:
-
Nitro Group Reduction: The nitro group is expected to be the most reactive site for reduction. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation would yield 2-methyl-4-phenoxyaniline, a potentially useful intermediate in organic synthesis.
-
Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. The overall effect on the substituted toluene ring is complex, but electrophilic substitution is likely to be disfavored due to the presence of the deactivating nitro group. The unsubstituted phenoxy ring, being activated by the ether oxygen, would be more susceptible to electrophilic attack, primarily at its ortho and para positions.
-
Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, in this isomer, these positions are already substituted.
Synthesis
A hypothetical synthetic workflow is depicted below.
Caption: A potential synthetic route to this compound.
Spectroscopic Data
No experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound were found in the public domain during the literature survey for this guide. The characterization of this compound would rely on obtaining and interpreting these spectra.
Safety and Handling
According to available safety data sheets, this compound is associated with the following hazards:
-
Causes skin irritation (H315) [2]
-
Causes serious eye irritation (H319) [2]
-
May cause respiratory irritation (H335) [2]
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors[2].
Conclusion and Future Outlook
This compound is a chemical compound with a well-defined structure but limited publicly available data on its physical, chemical, and spectroscopic properties. While some basic identifiers and computed properties are known, there is a clear need for experimental validation and further research to fully characterize this molecule. The information and analysis presented in this guide serve as a foundational resource for researchers, highlighting both what is known and the significant opportunities for further investigation into the properties and potential applications of this compound.
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Navigating the Uncharted: A Technical Safety and Hazard Guide for 2-Methyl-1-nitro-4-phenoxybenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential safety and hazards associated with 2-Methyl-1-nitro-4-phenoxybenzene. In the absence of direct toxicological and safety data for this specific compound, this guide employs a robust, analog-based hazard assessment. By examining the well-documented safety profiles of its core structural components—nitrobenzene, nitrotoluene, and phenoxynitrobenzene—we can construct a reliable and precautionary framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in their work. The primary takeaway is that this compound should be handled as a substance with high potential for toxicity, including carcinogenicity, reproductive harm, and the induction of methemoglobinemia.
Introduction: A Precautionary Approach to an Undocumented Compound
This compound is a unique aromatic compound featuring a confluence of functional groups known to impart significant biological activity and, consequently, potential hazards. As of the date of this publication, dedicated safety studies and a corresponding Safety Data Sheet (SDS) for this molecule are not publicly available. This guide, therefore, adopts a proactive and scientifically grounded approach to hazard assessment by dissecting the molecule into its primary structural motifs and evaluating the known risks of analogous compounds.
This methodology allows us to anticipate potential hazards and establish stringent safety protocols, ensuring the protection of laboratory personnel. The core analogs used for this assessment are:
-
Nitrobenzene: Represents the foundational nitroaromatic hazard profile.
-
Nitrotoluenes (ortho, meta, and para): Provide insight into the influence of the methyl group on the nitroaromatic system.
-
Phenoxynitrobenzenes (nitrodiphenyl ethers): Inform on the contribution of the phenoxy group to the overall hazard profile.
It is imperative that all personnel handling this compound are thoroughly familiar with the contents of this guide and the supporting reference materials.
Inferred Hazard Identification and Classification
Based on the GHS classifications of its structural analogs, this compound should be presumed to possess a significant hazard profile. The presence of the nitrotoluene moiety is of particular concern.
Anticipated GHS Classification:
| Hazard Class | Inferred Hazard Category | Basis for Classification |
| Acute Toxicity, Oral | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |
| Acute Toxicity, Dermal | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |
| Acute Toxicity, Inhalation | Category 3 | Analogy with nitrobenzene and nitrotoluenes.[1] |
| Carcinogenicity | Category 1B or 2 | o-Nitrotoluene is a known carcinogen, and nitrobenzene is a suspected carcinogen.[2][3][4] |
| Germ Cell Mutagenicity | Category 1B | o-Nitrotoluene may cause heritable genetic damage.[5][6] |
| Reproductive Toxicity | Category 1B | Nitrobenzene and o-nitrotoluene are known or suspected to damage fertility.[7][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Blood) | The nitrobenzene moiety is known to cause damage to the blood through prolonged or repeated exposure, primarily through the formation of methemoglobin.[7][1] |
| Skin Corrosion/Irritation | Category 2 | Phenoxynitrobenzene analogs are known skin irritants.[3][8] |
| Serious Eye Damage/Irritation | Category 2 | Phenoxynitrobenzene analogs are known eye irritants.[3] |
| Hazardous to the Aquatic Environment | Chronic Category 2 or 3 | Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[7][2] |
Pictograms:
Signal Word: DANGER
Inferred Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[3]
-
H372: Causes damage to organs (blood) through prolonged or repeated exposure.[7][1]
-
H411/H412: Toxic or harmful to aquatic life with long-lasting effects.[7][2]
Toxicological Profile: Understanding the Risks
The primary toxicological concerns for this compound are driven by the nitroaromatic functionality. These compounds are readily absorbed through inhalation, dermal contact, and ingestion.[1][3]
Methemoglobinemia
A critical and acute hazard of nitroaromatic compounds is the induction of methemoglobinemia.[3][10] Once absorbed, these compounds are metabolized to intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[10][11] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis (a bluish discoloration of the skin and mucous membranes).[10][12]
Symptoms of Methemoglobinemia:
-
Headache, dizziness, and fatigue
-
Shortness of breath
-
Nausea and vomiting
-
Rapid heartbeat
-
In severe cases: confusion, seizures, coma, and death.[3][13]
The onset of symptoms can be delayed for several hours post-exposure.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is substantial evidence that nitroaromatic compounds possess carcinogenic, mutagenic, and reprotoxic properties.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[3] Studies on o-nitrotoluene have shown clear evidence of carcinogenicity in animal models, leading to its classification as "reasonably anticipated to be a human carcinogen."[8][9]
-
Mutagenicity: o-Nitrotoluene is known to cause heritable genetic damage.[5][6]
-
Reproductive Toxicity: Nitrobenzene is a known reproductive toxicant in male animals, and both nitrobenzene and o-nitrotoluene are suspected of damaging fertility in humans.[3][6]
Organ Toxicity
Prolonged or repeated exposure to nitroaromatic compounds can lead to damage to various organs, including the liver, kidneys, and spleen.[13]
Safe Handling and Storage Procedures
Given the inferred high toxicity of this compound, stringent safety protocols are mandatory.
Engineering Controls
-
All work with this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.
-
Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.
-
Use of a glove box for handling the solid material is recommended to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing exposure.
Handling Procedures
-
Avoid all personal contact, including inhalation and skin/eye contact.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Keep containers tightly closed when not in use.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a restricted-access area.
-
Ensure containers are clearly labeled with the compound name and all appropriate GHS hazard pictograms and statements.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Note for Physicians: Exposure to this compound may cause methemoglobinemia. Treatment with methylene blue may be indicated, but should only be administered by qualified medical personnel.
Accidental Release Measures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Wear a full-face respirator with an appropriate cartridge. Contain the spill if possible without risk. Follow institutional procedures for large chemical spills.
-
Prevent spilled material from entering drains or waterways.
Fire-Fighting Measures
-
This compound is likely combustible.
-
Use dry chemical, carbon dioxide, or foam extinguishers.
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, such as oxides of nitrogen and carbon monoxide.
Conclusion: A Commitment to Safety
While the precise toxicological properties of this compound remain to be elucidated, a comprehensive analysis of its structural analogs provides a clear and compelling case for handling it with the utmost caution. The risks associated with the nitroaromatic core—including severe acute toxicity, carcinogenicity, and the potential to induce methemoglobinemia—must be the guiding principles for all safety protocols. By adhering to the engineering controls, personal protective equipment requirements, and handling procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.
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"2-Methyl-1-nitro-4-phenoxybenzene" material safety data sheet (MSDS)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential hazards, and safe handling protocols for 2-Methyl-1-nitro-4-phenoxybenzene. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from chemical databases and extrapolates safety information from structurally related nitroaromatic compounds. It is imperative for all personnel to handle this chemical with the assumption that it possesses significant hazards, including high toxicity and potential carcinogenicity.
Chemical Identity and Properties
This compound is an organic compound characterized by a benzene ring substituted with a nitro group, a methyl group, and a phenoxy group. The precise arrangement of these functional groups is critical to its reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| CAS Number | 112880-83-8, 171349-95-4 (isomer dependent) | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-methyl-4-phenoxynitrobenzene | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Expected to have limited solubility in water, soluble in organic solvents | [3] |
| Storage Temperature | 2-8°C |
Note: Multiple CAS numbers are associated with isomers of this compound. It is crucial to verify the specific isomer and its corresponding CAS number from the supplier.
Chemical Structure
The structure of this compound is depicted below. The presence of the electron-withdrawing nitro group and the bulky phenoxy and methyl groups influences its chemical properties and potential biological interactions.
Caption: Chemical structure of this compound.
Hazard Identification and GHS Classification
GHS Classification (Inferred)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: Category 2 - Suspected of causing cancer.
-
Reproductive Toxicity: Category 1B - May damage fertility or the unborn child.
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1 - Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.
-
Aquatic Hazard (Chronic): Category 3 - Harmful to aquatic life with long-lasting effects.
Hazard Statements (H-Statements)
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H351: Suspected of causing cancer.
-
H360: May damage fertility or the unborn child.
-
H372: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements (P-Statements)
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Toxicological Profile (Inferred)
The toxicology of this compound is not well-documented. However, based on its structure, which contains a nitrobenzene moiety, significant health risks can be anticipated. Nitroaromatic compounds are known for their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[5][6]
-
Acute Effects: Inhalation, ingestion, or dermal absorption can lead to symptoms of methemoglobinemia, including cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, and fatigue.[5] High-level exposure can result in respiratory depression, coma, and death.[5]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, liver, and nervous system.[6] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[5]
-
Reproductive and Developmental Effects: Nitrobenzene is a reproductive toxicant in male animals, and related compounds are suspected to harm fertility and the unborn child.[5]
Safe Handling and Storage Protocols
Due to the inferred high toxicity, stringent safety measures must be implemented when handling this compound.
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in storage areas.
-
Use of a glove box for handling larger quantities or for procedures with a high risk of aerosolization is recommended.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection: For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling Procedures:
-
Before use, review all available safety information.
-
Work in a designated area within a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Decontaminate all surfaces and equipment after use.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.[4]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.
Emergency and First-Aid Procedures
In Case of Exposure:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear full PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Do not allow the material to enter drains or waterways.
Potential Synthesis and Research Applications
The synthesis of this compound is not widely described in the literature. However, a plausible synthetic route would involve the nitration of 4-phenoxytoluene. This reaction would likely yield a mixture of isomers, requiring purification.
Caption: A plausible synthetic pathway for this compound.
Potential Research Applications:
Nitroaromatic compounds are of significant interest in medicinal chemistry and drug development. They are often used as intermediates in the synthesis of more complex molecules.[3] Some nitroaromatic compounds have been investigated as bioreductive prodrugs for targeting hypoxic tumors, as the nitro group can be reduced under low-oxygen conditions to a cytotoxic species.[8] Given its structure, this compound could be explored as a building block for novel therapeutic agents or as a fluorescent probe for imaging hypoxia.[8]
Disposal Considerations
Dispose of this chemical and its containers in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.
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Discovery and history of nitrophenoxybenzene compounds
An In-Depth Technical Guide to the Discovery, Synthesis, and History of Nitrophenoxybenzene Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of nitrophenoxybenzene compounds, a class of molecules situated at the intersection of industrial chemistry, agricultural science, and synthetic methodology. We will traverse their historical context, from the foundational principles of aromatic chemistry to the development of specific synthetic routes that enabled their production. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, the evolution of synthetic protocols, and the shifting applications of these compounds over time.
Historical Context and Emergence
The story of nitrophenoxybenzene compounds is intrinsically linked to the broader history of nitroaromatic chemistry. The journey began with the first preparation of nitrobenzene in 1834 by Eilhardt Mitscherlich, who treated benzene with fuming nitric acid.[1] This seminal discovery opened the door to the vast field of aromatic chemistry. However, the synthesis of diaryl ethers, particularly those bearing a deactivating nitro group, presented a significant synthetic challenge.
The conceptual framework for creating the crucial ether linkage (C-O-C) between two aromatic rings, one of which is a nitrophenyl group, was established through two cornerstone reactions in organic chemistry: the Williamson Ether Synthesis and the Ullmann Condensation.
-
Alexander Williamson (1850): While the Williamson ether synthesis, developed in 1850, typically involves an alkoxide reacting with a primary alkyl halide, its principles were adapted for aromatic systems.[2] For nitrophenoxybenzenes, this would involve a nitrophenoxide acting as the nucleophile. The presence of the electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.
-
Fritz Ullmann (1901): The Ullmann condensation, discovered in 1901, provided a more direct, albeit historically challenging, method for coupling aryl halides with phenols in the presence of copper.[3][4][5] This reaction was pivotal as it allowed for the direct formation of the aryl-O-aryl bond characteristic of nitrophenoxybenzene compounds.
The primary impetus for the large-scale synthesis of a specific nitrophenoxybenzene derivative came from the agrochemical industry in the mid-20th century, leading to the development of herbicides like Nitrofen.
Core Synthetic Methodologies: A Tale of Two Reactions
The synthesis of nitrophenoxybenzenes is dominated by two strategic approaches, each with distinct mechanistic underpinnings and practical considerations. The choice between them is dictated by substrate availability, desired substitution patterns, and reaction scalability.
The Williamson Ether Synthesis: A Nucleophilic Aromatic Substitution Approach
The Williamson ether synthesis is a robust and widely used method for forming ethers.[6][7][8] In the context of nitrophenoxybenzenes, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, rather than the classic SN2 pathway.
Causality of Experimental Design: The key to a successful SNAr reaction is the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a leaving group on one of the aromatic rings. This arrangement stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The phenoxide, generated in situ from a phenol and a base, serves as the nucleophile.
Caption: Logical workflow for the Williamson ether synthesis of nitrophenoxybenzenes.
Step-by-Step Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether
This protocol is adapted from established methods for substituted nitroaromatic ethers.[6]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). The use of an excess of a mild base like K₂CO₃ is crucial to ensure complete deprotonation of the phenol without introducing overly harsh conditions that could lead to side reactions.
-
Solvent and Reagent Addition: Add 100 mL of a polar aprotic solvent, such as acetonitrile or DMF, to the flask. These solvents are ideal as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free, enhancing its reactivity.[7][9] Stir the suspension at room temperature for 15 minutes.
-
Nucleophilic Attack: Add fluoronitrobenzene (1.41 g, 10 mmol) to the reaction mixture. While other halogens can be used, fluorine is often the best leaving group for SNAr reactions due to the high electronegativity which strongly polarizes the C-F bond, making the carbon highly electrophilic.
-
Reaction Progression: Heat the mixture to 80°C and maintain it under reflux with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed (typically 4-6 hours).
-
Workup and Isolation: After cooling to room temperature, filter the solid potassium salts and wash them with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The final product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-nitrophenyl phenyl ether.
The Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation provides an alternative route, particularly when the SNAr pathway is not viable (e.g., when the aryl halide lacks sufficient activation).[3] The classic Ullmann reaction is notorious for requiring harsh conditions—high temperatures (>200°C) and stoichiometric amounts of copper.[5]
Causality of Experimental Design: The reaction involves the copper-promoted coupling of an aryl halide with a phenol. The mechanism is complex but is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide.[10] Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.[10] The choice of solvent is critical; high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used to achieve the necessary temperatures.[3] Modern advancements have introduced soluble copper catalysts with ligands (e.g., diamines, picolinic acid), which allow the reaction to proceed under much milder conditions.[5]
Caption: Key components of the Ullmann condensation for nitrophenoxybenzene synthesis.
| Parameter | Williamson Ether Synthesis (SNAr) | Ullmann Condensation |
| Key Reagents | Strong Base (K₂CO₃, NaOH) | Copper Catalyst (Cu, CuI, Cu₂O) |
| Mechanism | Nucleophilic Aromatic Substitution | Copper-Catalyzed Cross-Coupling |
| Aryl Halide | Must be activated (e.g., by NO₂) | Broader scope, less dependent on activation |
| Temperature | Moderate (e.g., 80-120°C) | High (Traditional: >200°C), Milder with modern ligands |
| Advantages | Well-understood, often high-yielding | Good for non-activated aryl halides |
| Disadvantages | Limited to activated substrates | Harsh conditions (classic), catalyst/ligand cost |
Data synthesized from multiple sources.[3][5][6][9]
Applications and Significance
While nitroaromatic compounds are used as synthetic intermediates in many industries, including pharmaceuticals and dyes, the most prominent historical application of a nitrophenoxybenzene compound has been in agriculture.[6][11]
Herbicides: The Case of Nitrofen
Nitrofen, chemically known as 2,4-dichloro-1-(4-nitrophenoxy)benzene, was a selective pre- and post-emergence herbicide developed in the 1960s.[12][13] It was marketed under the trademark TOK and was effective against annual grasses and broad-leaved weeds.[12][14]
-
Mechanism of Action: Nitrofen belongs to the diphenyl ether class of herbicides. These compounds act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[14][15] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, this molecule generates reactive oxygen species, causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death.
-
Decline and Prohibition: Despite its efficacy, concerns over the carcinogenicity of Nitrofen began to emerge.[12] It was classified as a Group 2B carcinogen by the IARC, meaning it is "possibly carcinogenic to humans".[14] Due to these health risks, the use of Nitrofen has been banned in the United States and the European Union since the 1990s.[14][16] In 2002, a major food scandal erupted in Germany when Nitrofen was detected in organic poultry and eggs, leading to a significant decline in organic meat sales across Europe.[14]
Intermediates in Drug Discovery and Materials Science
The nitrophenoxybenzene scaffold is a valuable building block in medicinal chemistry and materials science. The nitro group is a versatile functional handle; it can be readily reduced to an amine, which is a key functional group in a vast array of pharmaceuticals. The presence of the ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer platforms for further functionalization to modulate properties like lipophilicity, electronic character, and binding interactions.
-
Medicinal Chemistry: Nitro compounds are active substances in many medicines, including antimicrobial and anticancer agents.[17][18][19] The nitrophenoxybenzene core can be incorporated into larger molecules to develop new therapeutic agents.
-
Polymer Science: Nitroaromatic compounds are used in the synthesis of polymers and polymer-based materials.[20][21][22][23] The strong dipole moment of the nitro group can influence the intermolecular interactions and bulk properties of a material. Photo-responsive polymers have been developed using o-nitrobenzyl derivatives, showcasing the utility of nitro groups in creating "smart" materials.[24]
Conclusion
The history of nitrophenoxybenzene compounds is a compelling narrative of chemical innovation driven by practical need. From the fundamental discoveries of Williamson and Ullmann that first enabled their synthesis, to their large-scale application as herbicides like Nitrofen, and their subsequent fall from grace due to toxicity, these molecules have played a significant role in applied organic chemistry. Today, they continue to be relevant as versatile synthetic intermediates, offering a robust scaffold for the development of new pharmaceuticals and advanced materials. Understanding their history and the causal logic behind their synthesis provides modern researchers with the context needed to innovate and build upon this rich chemical legacy.
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A Theoretical and Computational In-Depth Guide to 2-Methyl-1-nitro-4-phenoxybenzene
This technical guide provides a comprehensive theoretical framework for the multifaceted investigation of 2-Methyl-1-nitro-4-phenoxybenzene. Designed for researchers, computational chemists, and drug development professionals, this document outlines a systematic approach leveraging advanced computational methodologies to elucidate the structural, electronic, and potential toxicological properties of this nitroaromatic compound. By grounding our protocols in established theoretical principles, we present a self-validating workflow that ensures scientific rigor and reproducibility.
Introduction
This compound, with the chemical formula C13H11NO3, is a nitroaromatic compound featuring a phenoxy group and a methyl group attached to a nitrobenzene core.[1] While specific experimental data for this molecule is not extensively available in public literature, its structural motifs are common in various industrial chemicals and pharmacologically active compounds.[2][3] Nitroaromatic compounds, as a class, are of significant interest due to their diverse applications and their often-complex toxicological profiles.[2][4][5][6][7] This guide, therefore, establishes a robust in silico protocol to predict and analyze the key chemical and physical characteristics of this compound, providing a foundational understanding for future experimental work or as a comparative study for related molecules.
Part 1: Molecular Structure and Spectroscopic Characterization - A Computational Approach
The initial step in understanding any chemical entity is to determine its most stable three-dimensional structure and to predict its spectroscopic signatures, which are essential for its experimental identification. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for these purposes, offering a balance between computational cost and accuracy for organic molecules.[8][9][10][11]
Geometry Optimization
The foundation of any theoretical study is the optimization of the molecule's geometry to find its lowest energy conformation. This is crucial as all other calculated properties are dependent on the molecular structure.
Protocol for Geometry Optimization:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software. The SMILES string CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2 can be used as a starting point.[1]
-
Computational Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[8][11][12] This functional is widely used for organic molecules and has a well-documented track record of providing reliable geometries.
-
Basis Set Selection: Utilize the 6-311+G(d,p) basis set. This choice provides a good balance of accuracy and computational efficiency for molecules of this size, allowing for polarization and diffuse functions that are important for describing the electronic structure of nitroaromatic systems.[13]
-
Software Implementation: Perform the calculation using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Verification of Minimum Energy Structure: Confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Simulated Spectroscopic Data
Once the optimized geometry is obtained, spectroscopic data can be simulated to aid in the experimental identification of the compound.
Table 1: Predicted Spectroscopic Data to be Calculated
| Spectroscopic Technique | Computational Method | Information Gained |
| Infrared (IR) Spectroscopy | DFT/B3LYP/6-311+G(d,p) Frequency Calculation | Vibrational modes, identification of functional groups (e.g., C-NO2, C-O-C, aromatic C-H). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO (Gauge-Independent Atomic Orbital) method with DFT | 1H and 13C chemical shifts, providing a detailed map of the molecular skeleton. |
| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, predicting the absorption maxima (λmax). |
Part 2: Electronic Properties and Reactivity Analysis
The electronic properties of a molecule govern its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are invaluable tools in this regard.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][13]
Protocol for FMO Analysis:
-
Utilize Optimized Geometry: Use the B3LYP/6-311+G(d,p) optimized structure.
-
Perform Single-Point Energy Calculation: Calculate the molecular orbitals and their energies.
-
Visualize HOMO and LUMO: Generate 3D plots of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.
-
Calculate HOMO-LUMO Gap: The energy difference (ΔE = ELUMO - EHOMO) provides insight into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly in biological systems.
Protocol for MEP Analysis:
-
Perform MEP Calculation: Using the optimized geometry, calculate the molecular electrostatic potential.
-
Visualize the MEP Surface: Map the calculated potential onto the van der Waals surface of the molecule. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral regions.
Part 3: In Silico Toxicology and Bioactivity Prediction
Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and carcinogenicity.[2][4] Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biological activity or toxicity of a chemical based on its molecular structure.[5][6][7][13][14]
QSAR for Toxicity Prediction
Numerous QSAR models have been developed for predicting the toxicity of nitroaromatic compounds.[2][4][5][6][7] These models use molecular descriptors (numerical representations of a molecule's properties) to build a statistical relationship with a known toxicological endpoint, such as the 50% lethal dose (LD50).[2][5][6][7]
Workflow for QSAR-based Toxicity Assessment:
Caption: A generalized workflow for QSAR-based toxicity prediction.
Table 2: Key Molecular Descriptor Classes for Toxicity QSAR
| Descriptor Class | Examples | Relevance to Toxicity |
| Topological | Molecular weight, Zagreb index | Overall size and branching of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electrophilicity and reactivity, which are often linked to toxic mechanisms.[13] |
| Fragment-based | Presence of specific functional groups (e.g., nitro group) | Certain substructures are known to be associated with toxicity.[13] |
Part 4: Proposed Synthetic Pathway
While this guide focuses on theoretical studies, a plausible synthetic route provides context for the molecule's accessibility for future experimental validation. A common approach to synthesizing substituted phenols involves Friedel-Crafts reactions and subsequent functional group manipulations.[15][16]
Workflow for a Proposed Synthesis:
Caption: A proposed synthetic pathway for this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT and in silico toxicology models, researchers can gain significant insights into the structural, electronic, and potential toxicological properties of this molecule without the immediate need for extensive experimental work. The protocols and workflows presented herein are designed to be robust and adaptable, providing a solid foundation for further research into this and related nitroaromatic compounds.
References
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- Isayev, O., Rasulev, B., Gorb, L., & Leszczynski, J. (2006). Structure-toxicity relationships of nitroaromatic compounds. Molecular diversity, 10(2), 233–245. [Link][13]
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- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information.
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- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- Al-Hussain, S. A., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Ghazzali, M. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLoS ONE, 18(5), e0285814. [Link][11]
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An In-depth Technical Guide to the Solubility of 2-Methyl-1-nitro-4-phenoxybenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-nitro-4-phenoxybenzene. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and detailed experimental protocols for its determination. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this and structurally related compounds for applications in synthesis, purification, and formulation.
Introduction: The Significance of Solubility in a Research and Development Context
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, a substituted diphenyl ether, understanding its solubility in various organic solvents is paramount for a multitude of applications. These include, but are not limited to, its use as a reactant in organic synthesis, where solvent choice dictates reaction kinetics and yield; its purification via crystallization, where solubility differences are exploited; and its formulation into products where bioavailability and stability are critical.
This guide will delve into the theoretical underpinnings of the solubility of this compound, explore predictive approaches based on its molecular structure, and provide robust, step-by-step experimental protocols for the empirical determination of its solubility.
Molecular Structure and Physicochemical Properties of this compound
A thorough understanding of the molecular structure of this compound is the first step in predicting its solubility. The molecule, with the chemical formula C₁₃H₁₁NO₃, possesses several key structural features that influence its interaction with solvents.[1]
-
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, suggesting good solubility in nonpolar aromatic solvents like benzene and toluene.[2][3]
-
Ether Linkage (-O-): The ether group introduces a slight polarity and a site for potential hydrogen bonding with protic solvents, although it is a weak hydrogen bond acceptor.
-
Nitro Group (-NO₂): This electron-withdrawing group is highly polar and can participate in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents.
-
Methyl Group (-CH₃): This nonpolar alkyl group adds to the overall lipophilicity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| CAS Number | 112880-83-8 | [4][5] |
| Predicted Boiling Point | 333.4 ± 22.0 °C | [6] |
| Predicted Density | 1.218 ± 0.06 g/cm³ | [6] |
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a valuable starting point for estimating the solubility of a compound. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[7][8]
Qualitative Prediction Based on Polarity
Based on the structure of this compound, we can make some qualitative predictions:
-
High Solubility Expected in:
-
Aromatic Solvents: Toluene, Benzene, Xylenes due to the presence of two phenyl rings.
-
Chlorinated Solvents: Dichloromethane, Chloroform, which can solvate a range of polarities.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, which can interact with the polar nitro group.[9]
-
-
Moderate Solubility Expected in:
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), due to the ether linkage.
-
Alcohols: Ethanol, Methanol, Isopropanol. The polarity of the nitro group may allow for some solubility, but the large nonpolar backbone may limit it.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Aliphatic Solvents: Hexane, Cyclohexane.
-
Water: The molecule is predominantly nonpolar, making it sparingly soluble in water.
-
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5][10][11] This model decomposes the total Hildebrand solubility parameter into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a more refined selection of potential solvents for experimental testing.
Figure 1: Conceptual representation of Hansen Solubility Parameters for predicting solubility.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.[12]
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Experimental Protocol:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker or incubator.
-
Agitate the mixtures at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
The concentration of the dissolved solute can be determined using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from a known mass or volume of the solution and weigh the remaining solid.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute.
-
-
Figure 2: Workflow for the isothermal equilibrium method of solubility determination.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Work
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is currently lacking in the literature, a combination of theoretical prediction and robust experimental methodology allows researchers to effectively characterize the solubility of this compound. The provided protocols for the isothermal equilibrium method offer a reliable means to generate the much-needed experimental data. Future work should focus on the systematic measurement of the solubility of this compound in a range of common organic solvents at various temperatures. This data would be invaluable for the broader scientific community, enabling more precise control over processes involving this compound.
References
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An In-Depth Technical Guide to the Stability of 2-Methyl-1-nitro-4-phenoxybenzene
Abstract
This technical guide provides a comprehensive framework for assessing the stability of the novel chemical entity, 2-Methyl-1-nitro-4-phenoxybenzene. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, first-principles approach to stability evaluation, drawing upon established knowledge of structurally related nitroaromatic compounds and diphenyl ethers. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting forced degradation studies, elucidating potential degradation pathways, and establishing stability-indicating analytical methodologies. By following the protocols and principles detailed herein, a thorough understanding of the molecule's intrinsic stability can be achieved, a critical step in its development for any application.
Introduction and Molecular Profile
This compound is a nitroaromatic compound featuring a diphenyl ether linkage. The presence of the nitro group, a strong electron-withdrawing group, and the ether linkage are expected to be the primary determinants of its chemical stability. The methyl group, an electron-donating group, may also influence the electronic properties and reactivity of the aromatic ring system. Understanding the interplay of these functional groups is paramount to predicting and characterizing the molecule's stability under various environmental and chemical stressors.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | PubChem |
| Molecular Weight | 229.23 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Rationale for a Comprehensive Stability Testing Program
For any new chemical entity, a thorough understanding of its stability is a cornerstone of its development and safe handling. Forced degradation studies, also known as stress testing, are essential for:
-
Identifying Likely Degradation Pathways and Products: Exposing the molecule to conditions more severe than typical storage helps to rapidly identify potential degradation products.[1][2][3][4][5]
-
Evaluating the Intrinsic Stability of the Molecule: These studies reveal the molecule's inherent susceptibility to various stressors.[1][2][3][4][5]
-
Developing and Validating Stability-Indicating Analytical Methods: The knowledge of degradation products is crucial for developing analytical methods that can accurately quantify the parent molecule in the presence of its degradants.[3][4]
-
Informing Formulation, Packaging, and Storage Conditions: Understanding how the molecule degrades helps in designing stable formulations and defining appropriate storage and handling procedures.[1][2][4]
Predicted Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be anticipated.
Caption: Predicted degradation pathways for this compound.
Proposed Forced Degradation Studies
A comprehensive forced degradation study should be conducted on a single batch of this compound to ensure consistency of results.[1] The following conditions are recommended:
Hydrolytic Stability
Objective: To assess the susceptibility of the ether linkage and the nitroaromatic system to hydrolysis across a range of pH values.
Causality: The ether bond in diphenyl ethers can be susceptible to cleavage under strong acidic or basic conditions, although they are generally more stable than aliphatic ethers. The electron-withdrawing nitro group may influence the rate of hydrolysis. A U-shaped pH-rate profile is often observed for the hydrolysis of esters and other functionalities, indicating distinct acid- and base-catalyzed mechanisms.[6]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of aqueous buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10, and NaOH for pH 12).[6]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 7 days).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Photostability
Objective: To evaluate the impact of light exposure on the stability of the molecule.
Causality: Nitroaromatic compounds are known to be photosensitive and can undergo various photochemical reactions upon exposure to UV or visible light.[7][8][9][10] These reactions can include photoreduction of the nitro group to a nitroso or amino group, or rearrangement and hydroxylation of the aromatic ring.[10]
Experimental Protocol:
-
Sample Preparation: Expose solid powder and a solution (in a photochemically inert solvent like acetonitrile) of this compound to a calibrated light source that provides both UV and visible output (e.g., a xenon lamp).
-
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Exposure: Expose the samples for a specified duration or until significant degradation is observed.
-
Analysis: Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.
Oxidative Stability
Objective: To assess the molecule's susceptibility to oxidation.
Causality: The aromatic rings and the methyl group could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, quinones, or carboxylic acids. The presence of an oxidizing agent like hydrogen peroxide will generate highly reactive hydroxyl radicals that can attack the molecule.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubation: Incubate the solution at room temperature for a defined period.
-
Sampling and Analysis: Monitor the reaction over time by HPLC.
Thermal Stability
Objective: To evaluate the effect of elevated temperatures on the molecule's stability.
Causality: High temperatures can provide the activation energy required for various degradation reactions, including cleavage of the ether bond or decomposition of the nitro group. For some nitroaromatic compounds, thermal decomposition can involve the breaking of the C-NO2 bond.[11]
Experimental Protocol:
-
Solid State: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.
-
Solution State: Heat a solution of the compound in a suitable solvent at a controlled temperature.
-
Analysis: Analyze the samples at various time points by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Method Development Strategy:
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of moderately polar aromatic compounds.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent compound and its degradation products.
-
Detector Selection: A UV detector is suitable for aromatic compounds. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and aid in the identification of degradants.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate all peaks |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Identification of Degradation Products
Once significant degradation is observed in the forced degradation studies, the major degradation products should be identified.
Workflow for Degradant Identification:
Caption: Workflow for the identification of degradation products.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Example Data Table for Hydrolytic Stability:
| pH | Time (days) | % Parent Compound Remaining | % Degradant 1 | % Degradant 2 |
| 2 | 0 | 100 | 0 | 0 |
| 1 | 98.5 | 1.2 | 0.3 | |
| 3 | 95.2 | 3.8 | 1.0 | |
| 7 | 89.1 | 8.5 | 2.4 | |
| 7 | 0 | 100 | 0 | 0 |
| 1 | 99.8 | <0.1 | <0.1 | |
| 3 | 99.5 | 0.3 | 0.2 | |
| 7 | 99.0 | 0.7 | 0.3 | |
| 12 | 0 | 100 | 0 | 0 |
| 1 | 92.3 | 6.5 | 1.2 | |
| 3 | 80.1 | 15.4 | 4.5 | |
| 7 | 65.4 | 28.9 | 5.7 |
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the stability assessment of this compound. By systematically investigating its behavior under hydrolytic, photolytic, oxidative, and thermal stress, a complete stability profile can be established. The elucidation of degradation pathways and the development of a validated stability-indicating method are critical outcomes of this program. The insights gained will be invaluable for the future development, formulation, and safe handling of this molecule, ensuring its quality and performance in its intended application.
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- Arslan-Alaton, I., & Balcioglu, I. A. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525.
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Introduction: The Versatile Scaffold of Nitrophenoxybenzenes
An In-Depth Technical Guide to Substituted Nitrophenoxybenzenes: Synthesis, Biological Activity, and Drug Development Insights
Substituted nitrophenoxybenzenes represent a significant class of diaryl ether compounds, characterized by a phenoxy group linked to a nitro-substituted benzene ring. This structural motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] The electronic properties conferred by the nitro group, a strong electron-withdrawing group, combined with the conformational flexibility of the diaryl ether linkage, create a molecule with diverse and tunable biological activities.[3][4] These compounds have been successfully developed as herbicides, and ongoing research has revealed their potential as potent agents in oncology, inflammatory diseases, and other therapeutic areas.[5][6][7][8]
The properties and biological activity of these molecules are substantially influenced by the nature and position of substituents on either aromatic ring.[9] This allows for a high degree of chemical modulation, making the scaffold an attractive starting point for drug discovery and lead optimization campaigns. Understanding the synthesis, chemical reactivity, and structure-activity relationships (SAR) of this class is therefore of paramount interest to researchers, scientists, and drug development professionals.[4][9] This guide provides a comprehensive overview of the core synthetic strategies, key chemical transformations, and diverse applications of substituted nitrophenoxybenzenes, grounded in field-proven insights and authoritative references.
Part 1: Core Synthetic Strategies for Diaryl Ether Formation
The central challenge in synthesizing nitrophenoxybenzenes is the formation of the diaryl ether (C-O-C) bond. While several methods exist, the Ullmann condensation remains a cornerstone, with modern advancements significantly improving its efficiency and substrate scope.
The Ullmann Condensation: A Classic Reimagined
The Ullmann condensation, first described by Fritz Ullmann in 1905, is a copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether.[10] Historically, this reaction required harsh conditions, such as high temperatures (210–260 °C) and stoichiometric amounts of copper.[11]
Causality Behind Modern Improvements: The high energy barrier of the traditional Ullmann reaction is due to the difficulty of the initial oxidative addition of the aryl halide to the copper catalyst. The development of specialized ligands and the use of more effective bases have revolutionized the process. Ligands accelerate the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step, allowing the reaction to proceed under much milder conditions.[2]
Modern protocols often employ catalytic amounts of a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2][12] These improved methods are more cost-effective and scalable than palladium-catalyzed alternatives.[2] The reaction is highly efficient with aryl iodides and bromides.[12] Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol enhance the reaction rate.[11][12]
Experimental Protocol: A General and Mild Ullmann-Type Synthesis
This protocol is adapted from a highly efficient method for synthesizing diaryl ethers under mild conditions.[2]
Objective: To synthesize a substituted nitrophenoxybenzene via a copper-catalyzed Ullmann-type coupling.
Materials:
-
Substituted nitrophenyl bromide or iodide (1.0 mmol)
-
Substituted phenol (1.2 mmol)
-
Copper(I) oxide (Cu₂O) (0.05 mmol, 5 mol%)
-
Salicylaldoxime (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Molecular sieves (3 Å, ~100 mg)
Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Cu₂O (7.2 mg), salicylaldoxime (13.7 mg), Cs₂CO₃ (652 mg), and molecular sieves.
-
Reactant Addition: Add the substituted nitrophenyl halide (1.0 mmol) and the substituted phenol (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure substituted nitrophenoxybenzene.
-
Validation: Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Part 2: Key Chemical Transformations
The nitrophenoxybenzene scaffold can be further elaborated to access a wider range of derivatives. The nitro group, in particular, serves as a versatile chemical handle for subsequent transformations.
Reduction of the Nitro Group
A fundamental transformation is the reduction of the nitro group to an aniline. This conversion dramatically alters the electronic properties of the ring, turning a strongly electron-withdrawing substituent into a potent electron-donating one. This opens up a vast array of subsequent reactions, such as diazotization, acylation, and alkylation.
Protocol: Nitro Group Reduction using Tin(II) Chloride
-
Dissolve the substituted nitrophenoxybenzene (1.0 mmol) in ethanol (10 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the corresponding aminophenoxybenzene.
Boulton-Katritzky Rearrangement
For nitrophenoxybenzenes incorporated into specific heterocyclic systems, the Boulton-Katritzky rearrangement offers a pathway to novel molecular architectures. This thermally or base-induced reaction involves the rearrangement of one five-membered heterocycle into another.[13] For instance, a 3,5-substituted 1,2,4-oxadiazole can rearrange into a new heterocyclic system, providing a route to unique structures that may possess distinct biological activities, such as antitubercular properties.[14][15]
This reaction highlights how the core scaffold can be a platform for complex heterocyclic synthesis, expanding the chemical space for drug discovery.[14][16]
Part 3: Applications and Biological Activity
The true value of the substituted nitrophenoxybenzene scaffold lies in its wide-ranging biological activities. By modulating the substitution patterns, researchers have developed potent agents for both agricultural and therapeutic applications.
Herbicidal Activity
Diphenyl ether herbicides are a well-established class of agrochemicals. A prominent example is Acifluorfen-methyl, which features a nitrophenoxybenzene core.[5] These herbicides typically function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen and other reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic "bleaching" effect on susceptible plants.[5]
Structure-activity relationship studies have shown that a substituted phenoxy group at the 3-position of a pyridazine ring and an electron-withdrawing group on the benzene ring are often essential for high herbicidal activity.[6]
| Compound Class | Target Enzyme | Mechanism of Action | Reference |
| Nitrophenoxybenzene Herbicides | Protoporphyrinogen Oxidase (PPO) | Accumulation of ROS, leading to lipid peroxidation and membrane disruption. | [5] |
| Aryloxyphenoxypropionates | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis, destroying membrane structure. | [17] |
Pharmacological Potential in Drug Development
The nitrophenoxybenzene scaffold is increasingly recognized for its therapeutic potential, particularly in oncology and inflammatory diseases.
Anticancer Activity: Recent studies have identified nitrophenoxybenzene derivatives as potent inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction.[7] This interaction is a critical immune checkpoint that cancer cells exploit to evade the host immune system. By blocking this pathway, these compounds can counteract immunosuppression in the tumor microenvironment and trigger a robust antitumor immune response.[7] One study reported novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds with IC₅₀ values in the nanomolar range, demonstrating potent in vivo anticancer efficacy in mouse models.[7]
Enzyme Inhibition & Anti-inflammatory Effects: The nitro group is a common pharmacophore in molecules designed to have a range of biological effects.[3] Substituted nitrophenoxybenzenes have been investigated as inhibitors of various enzymes. The electronic nature and positioning of substituents play a key role in binding to enzyme active sites.[18][19] For example, some nitro-aromatic compounds have shown inhibitory activity against enzymes like xanthine oxidase.[20] The anti-inflammatory action of some phenolic compounds is linked to their ability to inhibit leukocyte chemotaxis and prevent the production of oxygen free radicals.[21] Nitric oxide-releasing derivatives of known drugs, such as nitroparacetamol, have shown significantly enhanced anti-inflammatory and anti-nociceptive activity compared to the parent compound.[22]
Conclusion and Future Outlook
Substituted nitrophenoxybenzenes are a versatile and highly valuable class of compounds. Their synthesis, once challenging, is now readily achievable through modern catalytic methods like the Ullmann condensation. The core scaffold, featuring a tunable electronic and steric profile, has proven to be a successful platform for the development of potent herbicides and is now demonstrating significant promise in drug discovery. The ability of these compounds to act as enzyme inhibitors, particularly in the context of cancer immunotherapy by blocking the PD-1/PD-L1 pathway, marks a new frontier for their application.
Future research will likely focus on expanding the chemical diversity of this class through novel synthetic transformations and exploring their potential against a wider range of biological targets. A deeper understanding of their structure-activity relationships, aided by computational modeling and in silico screening, will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[20][23] The continued investigation of this remarkable scaffold is poised to deliver new solutions for both agriculture and human health.
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Methodological & Application
Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-1-nitro-4-phenoxybenzene, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the primary synthetic strategies, focusing on the underlying chemical principles and offering step-by-step experimental procedures. Emphasis is placed on ensuring scientific integrity, safety, and reproducibility.
Introduction and Strategic Overview
This compound is a nitroaromatic compound with a diaryl ether scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active molecules and functional materials. The synthesis of this target molecule primarily relies on the formation of a carbon-oxygen bond between two aromatic rings. Two principal and robust synthetic methodologies will be explored in this guide:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and cost-effective approach. The reaction leverages the activation of an aryl halide by an electron-withdrawing group (in this case, the nitro group) towards attack by a nucleophile (phenoxide).
-
Ullmann Condensation: A classical, copper-catalyzed cross-coupling reaction that is highly effective for the formation of diaryl ethers, especially when SNAr is not favorable.
This guide will provide a detailed protocol for the SNAr pathway due to its efficiency and milder conditions compared to the classical Ullmann reaction. The Ullmann condensation will be presented as a viable alternative.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and hazards of the target molecule and its precursors is paramount for safe and successful synthesis.
Table 1: Physicochemical Data of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Molecule | This compound | 171349-95-4 | C₁₃H₁₁NO₃ | 229.23 |
| Precursor 1 | 4-Chloro-3-nitrotoluene | 89-60-1 | C₇H₆ClNO₂ | 171.58 |
| Precursor 2 | Phenol | 108-95-2 | C₆H₆O | 94.11 |
Safety Precautions for Nitroaromatic Compounds
Nitroaromatic compounds, including the target molecule and its precursor 4-chloro-3-nitrotoluene, are associated with specific hazards.[1][2] Many are toxic, can be absorbed through the skin, and may be mutagenic.[2] The nitro group renders them thermally sensitive, and they can decompose exothermically, posing a risk of explosion under certain conditions.[2]
Core Safety Directives:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent skin contact.[3] Wash hands thoroughly after handling.
-
Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases, acids, and oxidizing agents.[2]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[1]
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry for the synthesis of substituted arenes. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[4]
Reaction Mechanism
The synthesis of this compound via SNAr involves the reaction of 4-chloro-3-nitrotoluene with phenoxide. The electron-withdrawing nitro group at the meta-position to the chlorine atom strongly activates the ortho and para positions to nucleophilic attack. This activation is crucial for the reaction to proceed under reasonable conditions.
The mechanism involves two key steps:
-
Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.
Caption: SNAr reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a fume hood.
Materials and Reagents:
-
4-Chloro-3-nitrotoluene (FW: 171.58 g/mol )
-
Phenol (FW: 94.11 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrotoluene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-chloro-3-nitrotoluene.
-
Reaction: Stir the mixture at 120-130 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Table 2: Stoichiometry for a Representative Reaction
| Reagent | Molar Equiv. | Moles (mmol) | Mass (g) |
| 4-Chloro-3-nitrotoluene | 1.0 | 10 | 1.72 |
| Phenol | 1.2 | 12 | 1.13 |
| Potassium Carbonate | 2.0 | 20 | 2.76 |
| DMF | - | - | 20 mL |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expected signals would include aromatic protons from both phenyl rings and a singlet for the methyl group.
-
¹³C NMR Spectroscopy: Will show distinct signals for all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-O-C ether linkage, and aromatic C-H bonds should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (229.23 g/mol ) should be present.
Alternative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[5][6] This method is particularly useful when the aryl halide is not sufficiently activated for SNAr.
General Reaction Scheme
The reaction involves heating an aryl halide with a phenol in the presence of a base and a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern variations utilize catalytic amounts of copper with ligands to facilitate the reaction under milder conditions.
Caption: General workflow for the Ullmann Condensation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Loss of product during workup. | Optimize extraction and purification steps. | |
| Side Product Formation | Reaction temperature too high. | Lower the reaction temperature. |
| Presence of moisture. | Use anhydrous solvents and reagents. | |
| Difficulty in Purification | Co-eluting impurities. | Try a different solvent system for column chromatography or consider recrystallization. |
Conclusion
The synthesis of this compound can be reliably achieved through Nucleophilic Aromatic Substitution, offering a straightforward and efficient route. The Ullmann condensation provides a robust alternative. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently synthesize this valuable chemical intermediate for their scientific endeavors.
References
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- Wikipedia. (n.d.). Ullmann condensation.
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- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- Chemistry LibreTexts. (2015). 14.6: Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Ullmann reaction.
- Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-.
- PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov.
- ResearchGate. (n.d.). The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs.
- ResearchGate. (2025). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF.
- The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.
- National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- ResearchGate. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study | Request PDF.
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Application Notes and Protocols: Ullmann Condensation for "2-Methyl-1-nitro-4-phenoxybenzene" Synthesis
Introduction: The Strategic Importance of the Ullmann Condensation in Diaryl Ether Synthesis
The copper-catalyzed Ullmann condensation, a cornerstone of cross-coupling chemistry for over a century, remains a highly relevant and powerful tool for the formation of carbon-oxygen (C-O) bonds.[1][2] First reported by Fritz Ullmann in 1905, this reaction facilitates the synthesis of diaryl ethers by coupling an aryl halide with a phenol in the presence of a copper catalyst and a base.[2] Diaryl ether moieties are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, natural products, and advanced materials, making their efficient synthesis a critical objective for researchers in drug development and materials science.[3][4]
The target molecule, 2-Methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8), exemplifies a diaryl ether with substituents that can influence both the synthetic strategy and the molecule's potential utility.[5] The presence of an electron-withdrawing nitro group on one aromatic ring and an electron-donating methyl group on the same ring presents a classic scenario for exploring the electronic effects within the Ullmann condensation. This guide provides a comprehensive overview, a detailed experimental protocol, and field-proven insights for the successful synthesis of this compound, tailored for researchers and professionals in the chemical sciences.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. While the precise mechanism of the Ullmann reaction has been a subject of extensive study and can vary with specific substrates and conditions, a generally accepted catalytic cycle provides a robust framework for experimental design.[6][7][8]
The reaction is initiated by the formation of a copper(I) phenoxide species from the phenol and a copper(I) salt in the presence of a base. This is followed by the crucial oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) intermediate. The final step is the reductive elimination from this intermediate, which forms the desired C-O bond of the diaryl ether and regenerates the active copper(I) catalyst.[9][10]
Key Reaction Components and Their Rationale:
-
Aryl Halide (4-Chloro-3-nitrotoluene): The reactivity of the aryl halide is a critical factor. Generally, the reactivity follows the trend I > Br > Cl.[4] While aryl iodides and bromides are more reactive, aryl chlorides are often more cost-effective and readily available. The presence of the electron-withdrawing nitro group ortho to the chlorine atom in 4-chloro-3-nitrotoluene activates the halide for nucleophilic aromatic substitution, making the Ullmann condensation a viable synthetic route.[9][11]
-
Nucleophile (Phenol): Phenol acts as the oxygen source for the ether linkage. The reaction is initiated by the deprotonation of the phenol by a base to form the more nucleophilic phenoxide.
-
Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as pre-catalysts.[12] The active catalytic species is generated in situ. While traditional Ullmann reactions often required stoichiometric amounts of copper, modern protocols, especially those employing ligands, can often proceed with catalytic amounts (1-10 mol%).[3][13]
-
Ligand: The introduction of ligands has revolutionized the Ullmann condensation, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[1][13][14] Ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) can coordinate to the copper center, increasing its solubility and reactivity.[1][15]
-
Base: A base is required to deprotonate the phenol, generating the active nucleophile (phenoxide). Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[12][16] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reagents and to facilitate the reaction at the required elevated temperatures.[9][17]
Experimental Protocol: Synthesis of this compound
This protocol details a ligand-assisted Ullmann condensation for the synthesis of this compound from 4-chloro-3-nitrotoluene and phenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitrotoluene | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Starting aryl halide. |
| Phenol | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Starting nucleophile. |
| Copper(I) Iodide (CuI) | ≥98% | e.g., Sigma-Aldrich | Catalyst. Should be fresh and stored under inert gas.[12] |
| 1,10-Phenanthroline | Reagent Grade, ≥99% | e.g., Sigma-Aldrich | Ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Base. Should be dried before use. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent. |
| Toluene | ACS Grade | e.g., Fisher Scientific | For work-up. |
| 2M Hydrochloric Acid (HCl) | Laboratory Grade | e.g., Fisher Scientific | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | e.g., Fisher Scientific | For work-up. |
| Brine (Saturated NaCl solution) | Laboratory Grade | e.g., Fisher Scientific | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., Fisher Scientific | For drying. |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrotoluene (10.0 mmol, 1.71 g), phenol (12.0 mmol, 1.13 g), copper(I) iodide (0.5 mmol, 95 mg), 1,10-phenanthroline (1.0 mmol, 180 mg), and potassium carbonate (20.0 mmol, 2.76 g).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[12]
-
Add 40 mL of anhydrous dimethylformamide (DMF) via syringe.
Reaction Execution: 4. Immerse the flask in a preheated oil bath at 120-130 °C. 5. Stir the reaction mixture vigorously under a positive pressure of nitrogen. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification: 7. Once the reaction is complete, allow the mixture to cool to room temperature. 8. Pour the reaction mixture into 150 mL of water and extract with toluene (3 x 50 mL). 9. Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL) to remove excess phenol and DMF, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). 10. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 11. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Visualization of the Experimental Workflow
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Detailed experimental protocol for "2-Methyl-1-nitro-4-phenoxybenzene" synthesis
An Application Note for the Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of this compound (CAS No. 112880-83-8). The described methodology leverages a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of diaryl ethers. The protocol is designed for an audience of researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also a detailed explanation of the reaction mechanism, safety protocols, and characterization guidelines. By detailing the causality behind procedural choices, this guide ensures both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Reaction Principle
This compound is a diaryl ether, a structural motif present in numerous biologically active compounds and advanced materials. Its synthesis is most effectively achieved via the reaction of a nucleophilic phenoxide with an electron-deficient aromatic ring.
The chosen synthetic strategy involves the reaction of 4-chloro-3-nitrotoluene with phenol in the presence of a base. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key to this reaction's success lies in the electronic properties of 4-chloro-3-nitrotoluene. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards attack by nucleophiles.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this case, the chlorine atom serves as a good leaving group at the para position, facilitating the substitution.
The SNAr Mechanism: A Deeper Look
The SNAr mechanism is a two-step addition-elimination process. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of phenol by a base (e.g., potassium carbonate) to form the highly nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the chlorine atom on the 4-chloro-3-nitrotoluene ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted.
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial attack.[3]
-
Rearomatization: In the final, rapid step, the leaving group (chloride anion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 4-Chloro-3-nitrotoluene | 89-60-1 | 171.58 | ≥98% | Sigma-Aldrich |
| Phenol | 108-95-2 | 94.11 | ≥99% | Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | MilliporeSigma |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR Chemicals |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Alfa Aesar |
Laboratory Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller and thermocouple
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Magnetic stirrer hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnels and beakers
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
Reaction Setup and Execution
-
Flask Preparation: To a 100 mL three-neck round-bottom flask, add phenol (1.88 g, 20.0 mmol, 1.0 eq) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).
-
Causality Note: Potassium carbonate is an effective base for deprotonating the weakly acidic phenol to generate the phenoxide nucleophile. Using an excess (1.5 equivalents) ensures complete deprotonation and drives the reaction forward.
-
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Causality Note: DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving the nucleophile "naked" and highly reactive.
-
-
Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 5-10 minutes to create an inert atmosphere.
-
Initial Stirring: Begin stirring the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Substrate Addition: Dissolve 4-chloro-3-nitrotoluene (3.43 g, 20.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF and add it to the reaction flask via a dropping funnel over 5 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 120 °C using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) every hour. The reaction is typically complete within 4-6 hours.
Work-up and Product Isolation
-
Cooling and Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The organic product should precipitate as a solid.
-
Causality Note: The product is insoluble in water, while the DMF solvent, inorganic salts (KCl, excess K₂CO₃), and any unreacted phenol have some water solubility. This step serves as an initial purification.
-
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous suspension with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with 1 M NaOH solution (2 x 50 mL) to remove any residual phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Causality Note: The NaOH wash deprotonates any remaining phenol, making it water-soluble for easy removal. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically a yellow or brownish solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety and Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[5][6]
-
4-Chloro-3-nitrotoluene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8]
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Readily absorbed through the skin.[6] Always handle with extreme care, using thick gloves (e.g., butyl rubber or double-gloved nitriles).[6]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and skin contact.
-
Potassium Carbonate: A mild irritant. Avoid creating dust.
Ensure that safety showers and eyewash stations are readily accessible.[7] All chemical waste must be disposed of according to institutional and local environmental regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₃H₁₁NO₃
-
Molecular Weight: 229.23 g/mol [9]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons and a singlet for the methyl group.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for all 13 carbon atoms.
-
Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 229.
-
Melting Point: Compare the experimentally determined melting point with literature values.
Visualization and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- SynArchive. (n.d.). Ullmann Condensation.
- Saha, P., et al. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(18), 7439-7446.
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Note: A general review, specific protocol may vary).
- Sawyer, J. S., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265.
- Georganics. (n.d.). 4-CHLORO-3-NITROPHENOL Safety Data.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131-209.
- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- AOBChem USA. (n.d.). This compound.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?.
- Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Modern Chemistry & Applications, 5(2).
- Kukulka, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- Crysdot LLC. (n.d.). This compound.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
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- 9. 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the Structural Elucidation of 2-Methyl-1-nitro-4-phenoxybenzene via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of "2-Methyl-1-nitro-4-phenoxybenzene" using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the theoretical basis for spectral interpretation, provides step-by-step experimental protocols for sample preparation and data acquisition, and presents a thorough prediction and analysis of the ¹H and ¹³C NMR spectra. Furthermore, the application of two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignment is discussed. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for the characterization of this and structurally related molecules.
Introduction
This compound is a substituted aromatic compound featuring a diphenyl ether linkage, a nitro group, and a methyl group. The precise arrangement of these substituents on the benzene rings dictates its chemical and physical properties, as well as its potential biological activity. Diphenyl ether derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The accurate and unambiguous determination of the molecular structure is a critical step in the research and development of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural determination of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a detailed molecular structure can be elucidated. This guide will focus on the application of ¹H, ¹³C, and 2D NMR spectroscopy to confirm the identity and purity of this compound.
Predicted NMR Spectra: A Theoretical Analysis
The chemical structure of this compound dictates a unique NMR fingerprint. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of substituent effects on aromatic systems.
¹H NMR Spectral Prediction
The ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons on both benzene rings and the methyl group protons.
-
Nitro-substituted Ring (Ring A): This ring contains three aromatic protons and a methyl group. The powerful electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl and phenoxy groups will significantly influence the chemical shifts of the protons on this ring.
-
The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field.
-
The remaining two protons will exhibit chemical shifts influenced by the methyl and phenoxy groups.
-
-
Phenoxy Ring (Ring B): This ring has five protons. The protons ortho to the ether linkage will be the most deshielded on this ring, followed by the para and then the meta protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0 - 8.2 | d | ~2.5 (meta) |
| H-5 | ~7.0 - 7.2 | dd | ~8.5 (ortho), ~2.5 (meta) |
| H-6 | ~6.8 - 7.0 | d | ~8.5 (ortho) |
| H-2', H-6' | ~7.3 - 7.5 | m | |
| H-3', H-5' | ~7.1 - 7.3 | m | |
| H-4' | ~7.0 - 7.2 | m | |
| -CH₃ | ~2.3 - 2.5 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Prediction
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and resonance effects. Aromatic carbons typically resonate in the 120-170 ppm range.[3]
-
Nitro-substituted Ring (Ring A): The carbon bearing the nitro group (C-1) will be significantly deshielded. The carbon attached to the methyl group (C-2) and the carbon with the phenoxy substituent (C-4) will also show characteristic shifts.
-
Phenoxy Ring (Ring B): The carbon attached to the ether oxygen (C-1') will be deshielded. The remaining carbons will appear in the typical aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~145 - 150 |
| C-2 | ~130 - 135 |
| C-3 | ~125 - 130 |
| C-4 | ~155 - 160 |
| C-5 | ~118 - 122 |
| C-6 | ~115 - 118 |
| C-1' | ~155 - 160 |
| C-2', C-6' | ~120 - 125 |
| C-3', C-5' | ~128 - 132 |
| C-4' | ~123 - 127 |
| -CH₃ | ~15 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Sample Preparation
Proper sample preparation is paramount for achieving high-resolution NMR spectra.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.
-
Mass Measurement: Accurately weigh 5-10 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[4] Other options include acetone-d₆ or DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[4][5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.[6]
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are generalized acquisition parameters. Instrument-specific optimization may be required.
Protocol 2: ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Spectral Width (SW): 0 to 12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Temperature: 298 K.
Protocol 3: ¹³C{¹H} NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K.
Advanced 2D NMR for Structural Confirmation
For complex molecules, 2D NMR experiments are invaluable for unambiguous assignment of all proton and carbon signals.[7][8]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for identifying adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule.
Caption: Logical workflow for 2D NMR-based structural elucidation.
Data Processing and Reporting
Accurate data processing and standardized reporting are essential for scientific communication and data integrity.
-
Processing: Acquired Free Induction Decays (FIDs) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
-
Referencing: ¹H and ¹³C spectra should be referenced to the residual solvent peak or TMS.
-
Reporting: Data should be reported according to the guidelines of the intended publication, such as those from the Journal of Organic Chemistry.[1][9] This typically includes chemical shifts to two decimal places for ¹H and one for ¹³C, integration values, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.
Conclusion
This application note provides a comprehensive framework for the NMR-based structural analysis of this compound. By combining theoretical predictions with systematic experimental protocols and advanced 2D NMR techniques, researchers can confidently determine the structure and purity of this and analogous compounds. The methodologies outlined here adhere to high standards of scientific rigor and are designed to be a valuable resource for the chemical research community.
References
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- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
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- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017-11-04).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020-08-10).
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021-10-06).
- 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. (n.d.).
- 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017-05-01).
- Benzene, 2-methoxy-1-methyl-4-nitro- | C8H9NO3 | CID 83159 - PubChem. (n.d.).
- Solved H NMR Common Name: 1-methyl-2-nitrobenzene IUPAC | Chegg.com. (2021-03-03).
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- 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. (n.d.).
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1H and 13C NMR spectral analysis of "2-Methyl-1-nitro-4-phenoxybenzene"
An Application Note and Protocol for the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-1-nitro-4-phenoxybenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For complex substituted aromatic systems such as this compound, NMR provides unparalleled insight into the electronic environment of each nucleus, allowing for unambiguous confirmation of the molecular structure. The interplay of the electron-withdrawing nitro group, the electron-donating methyl group, and the sterically and electronically significant phenoxy group creates a unique and predictable spectral fingerprint.[3][4][5]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H and ¹³C NMR spectra. The narrative explains the causality behind the observed chemical shifts and coupling patterns, grounding the interpretation in the fundamental principles of substituent effects on aromatic systems.
Molecular Structure and Expected Spectral Features
The structure of this compound presents two distinct aromatic rings with varied substitution patterns.
-
Ring A (Substituted Benzene): This ring is trisubstituted with a nitro group (-NO2), a methyl group (-CH₃), and a phenoxy group (-OPh). The strong electron-withdrawing nature of the nitro group is expected to significantly deshield adjacent protons and carbons (ortho and para positions).[4][6] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect.[3] The phenoxy group acts as an electron-donating group through resonance via the oxygen atom, but the oxygen itself is inductively electron-withdrawing.[5] This complex interplay will dictate the precise chemical shifts of the three aromatic protons and six carbons on this ring.
-
Ring B (Phenoxy Group): This ring is monosubstituted by the ether linkage. Its protons will exhibit a more conventional pattern, with the ortho, meta, and para protons having distinct chemical shifts.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[7]
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a high-quality sample suitable for both ¹H and ¹³C NMR spectroscopy.
-
Sample Purity: Begin with a sample of this compound that is as pure as possible. Impurities will introduce extraneous signals that complicate spectral analysis.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice as it dissolves a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.[7] If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered, though this will alter the chemical shifts of the analyte.[8][9]
-
Concentration:
-
Dissolution: Weigh the sample into a small, clean vial. Add the deuterated solvent and gently vortex or swirl to ensure complete dissolution. Preparing the sample in a secondary vial makes it easier to manage and filter.[11]
-
Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution.[12] Pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS. If not, a small drop can be added, or a sealed capillary containing TMS can be inserted into the tube for an external reference.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
These parameters are typical for modern NMR spectrometers (e.g., 300-500 MHz) and may be adjusted based on the specific instrument.[13][14]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~16 ppm, centered around 5-6 ppm to cover the aromatic and aliphatic regions.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate signal integration in quantitative analysis.[15]
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~220 ppm (from 0 to 220 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times, so a longer delay can improve their relative intensity.[15]
-
Number of Scans (NS): 128 to 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.
Caption: General workflow for NMR spectral analysis.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data based on established substituent effects.[16]
¹H NMR Spectral Data (Predicted)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |
| H-3 | ~8.10 | d | Jmeta = ~2.5 Hz | 1H |
| H-5 | ~7.25 | dd | Jortho = ~8.7 Hz, Jmeta = ~2.5 Hz | 1H |
| H-6 | ~7.05 | d | Jortho = ~8.7 Hz | 1H |
| H-2'/H-6' | ~7.15 | d | Jortho = ~7.5 Hz | 2H |
| H-4' | ~7.40 | t | Jortho = ~7.5 Hz | 1H |
| H-3'/H-5' | ~7.20 | t | Jortho = ~7.5 Hz | 2H |
| -CH₃ | ~2.30 | s | - | 3H |
¹³C NMR Spectral Data (Predicted)
| Signal Assignment | Predicted δ (ppm) | Notes |
| C-1 | ~148.0 | Quaternary, attached to -NO₂ |
| C-2 | ~135.0 | Quaternary, attached to -CH₃ |
| C-3 | ~125.0 | CH, ortho to -NO₂ |
| C-4 | ~155.0 | Quaternary, attached to -OPh |
| C-5 | ~120.0 | CH |
| C-6 | ~118.0 | CH |
| C-1' | ~156.0 | Quaternary, attached to ether O |
| C-2'/C-6' | ~119.0 | CH |
| C-3'/C-5' | ~130.0 | CH |
| C-4' | ~124.0 | CH |
| -CH₃ | ~17.0 | Methyl Carbon |
Detailed Spectral Interpretation
¹H NMR Spectrum Analysis
-
Ring A Protons (H-3, H-5, H-6):
-
H-3 (~8.10 ppm): This proton is ortho to the powerfully electron-withdrawing nitro group, causing it to be the most deshielded proton on the ring, shifting it significantly downfield.[4] It is expected to appear as a doublet, split only by a small meta-coupling (~2.5 Hz) to H-5.[17][18]
-
H-5 (~7.25 ppm): This proton is ortho to the phenoxy group and meta to the nitro group. It will be split by both H-6 (ortho-coupling, ~8.7 Hz) and H-3 (meta-coupling, ~2.5 Hz), resulting in a doublet of doublets.[19][20]
-
H-6 (~7.05 ppm): This proton is ortho to the methyl group and meta to the phenoxy group. It should appear as a doublet due to ortho-coupling (~8.7 Hz) with H-5.
-
-
Ring B Protons (Phenoxy Group):
-
The protons on the phenoxy ring will show a pattern typical of a monosubstituted benzene. The signal for H-4' (~7.40 ppm) will be downfield relative to H-3'/H-5' (~7.20 ppm) and H-2'/H-6' (~7.15 ppm). The exact positions can vary depending on solvent and the electronic nature of the rest of the molecule.[21]
-
-
Methyl Protons (-CH₃):
-
The methyl protons at C-2 (~2.30 ppm) will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.[22]
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals.
-
Quaternary Carbons (C-1, C-2, C-4, C-1'): These four carbons lack attached protons and will therefore typically have weaker signal intensities due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly bonded protons.[15]
-
Ring A Carbons: The chemical shifts of C-3, C-5, and C-6 are dictated by the combined electronic effects of the three substituents. The strong deshielding effect of the nitro group at the ortho position will influence C-3.[23][25]
-
Ring B Carbons: The carbons of the phenoxy ring will show predictable shifts, with C-3'/C-5' being the least shielded among the protonated carbons of that ring.
-
Methyl Carbon (-CH₃): The methyl carbon signal will appear far upfield (~17.0 ppm), characteristic of an sp³-hybridized carbon.
Advanced Methods for Unambiguous Assignment
While 1D NMR provides substantial information, complex molecules can exhibit signal overlap. Two-dimensional (2D) NMR experiments are invaluable for confirming assignments.[26][27][28]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would show a cross-peak between H-5 and H-6 (strong, ortho coupling) and between H-5 and H-3 (weak, meta coupling), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals for H-3, H-5, H-6, and the phenoxy protons to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the methyl protons (~2.30 ppm) would show correlations to C-1, C-2, and C-3, unequivocally fixing the position of the methyl group.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic approach, beginning with proper sample preparation and data acquisition, allows for a detailed and confident analysis. By understanding the fundamental electronic effects of the nitro, methyl, and phenoxy substituents, each signal in the 1D spectra can be logically assigned. For ultimate structural confirmation, particularly in complex or novel compounds, the use of 2D NMR techniques is highly recommended. The protocols and interpretive guidance provided herein offer a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.
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Application Note: Mass Spectrometry Analysis of 2-Methyl-1-nitro-4-phenoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1-nitro-4-phenoxybenzene is an aromatic compound with a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of approximately 229.23 g/mol .[1] Its structure, featuring a nitro group and a phenoxy ether linkage, makes it a molecule of interest in various chemical and pharmaceutical research areas. The nitroaromatic moiety is a common functional group in explosives and some pharmaceutical intermediates, while the phenoxybenzene core is present in numerous bioactive compounds. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in complex matrices.
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. We will explore two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and specificity analysis in liquid samples. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in the table below. This information is vital for method development, particularly in selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 229.23 g/mol | PubChem[1] |
| Exact Mass | 229.0739 Da | PubChem[1] |
| XLogP3 | 3.9 | Echemi[2] |
Analytical Workflow Overview
The successful mass spectrometric analysis of this compound hinges on a systematic workflow. The diagram below illustrates the key stages, from sample acquisition to data interpretation.
Sources
FTIR Spectroscopy of 2-Methyl-1-nitro-4-phenoxybenzene: A Detailed Guide to Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analysis of 2-Methyl-1-nitro-4-phenoxybenzene using Fourier Transform Infrared (FTIR) spectroscopy. This compound, possessing a unique combination of a nitro group, a diaryl ether linkage, and a substituted aromatic system, serves as an excellent model for demonstrating the power of FTIR in the structural characterization of complex organic molecules relevant to pharmaceutical and chemical synthesis. We will delve into the theoretical underpinnings of the technique, present detailed, field-proven protocols for sample preparation and data acquisition, and offer an in-depth analysis of the resulting spectrum. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific applications.
The Principle and Utility of FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting FTIR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint".[1]
For a molecule like this compound, FTIR is invaluable. It allows for the unambiguous confirmation of key structural features essential for its identity and purity assessment:
-
The Nitro Group (-NO₂): A strongly electron-withdrawing group with characteristic, intense absorption bands.
-
The Ether Linkage (C-O-C): The diaryl ether bond provides a distinct signal.
-
Aromatic Substitution Patterns: The positions of substituents on the benzene rings give rise to specific out-of-plane bending vibrations in the fingerprint region.
-
Aliphatic C-H Bonds: The methyl group provides signals distinct from the aromatic C-H bonds.
Molecular Structure and Predicted Vibrational Modes
Understanding the structure of this compound is the first step in predicting its infrared spectrum. The key functional groups and their expected vibrational modes are:
-
Nitro Group (Ar-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[2][3] Conjugation with the aromatic ring typically shifts these bands to lower frequencies compared to their aliphatic counterparts.[2][4]
-
Diaryl Ether (Ar-O-Ar): This group is characterized by a strong C-O-C asymmetric stretching vibration. For aromatic ethers, this peak is typically observed between 1300 and 1200 cm⁻¹.[5]
-
Aromatic Rings (C=C and C-H): The benzene rings will exhibit C-H stretching vibrations above 3000 cm⁻¹.[6] In-plane C=C stretching vibrations appear as a series of sharp bands in the 1620-1400 cm⁻¹ region.[6] Crucially, the pattern of C-H out-of-plane bending in the 900-650 cm⁻¹ region can help confirm the substitution pattern on the rings.[7][8]
-
Methyl Group (-CH₃): The methyl group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[6]
Experimental Protocols
The acquisition of a high-quality FTIR spectrum is critically dependent on meticulous sample preparation and appropriate instrument settings.
Sample Preparation Methodologies
For a solid compound like this compound, several preparation methods are suitable. The choice depends on the sample amount, desired data quality, and available equipment.
Protocol 1: The KBr Pellet Method (Transmission)
This is a classic technique that yields high-quality spectra for quantitative analysis. The principle is to disperse the solid sample in an IR-transparent matrix, potassium bromide (KBr).[9]
-
Causality: Grinding the sample into a fine powder (1-2 microns) is essential to reduce the scattering of infrared radiation, which can otherwise cause distorted, broad peaks (an effect known as Christiansen scattering).[10] KBr is used because it is transparent in the mid-IR range (4000–400 cm⁻¹) and forms clear pellets under pressure.[11]
-
Step-by-Step Protocol:
-
Drying: Gently dry approximately 100 mg of spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Also, ensure the analyte is free of moisture.
-
Grinding: In an agate mortar, place ~1-2 mg of this compound and grind it to a very fine powder.
-
Mixing: Add the ~100 mg of dried KBr to the mortar and mix thoroughly with the sample by gentle grinding for about a minute. The goal is a homogenous, fine powder.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.[9][12]
-
Protocol 2: Attenuated Total Reflectance (ATR)
ATR has become a primary sampling technique due to its speed and minimal sample preparation requirements.[11] It is ideal for rapid identification and analysis.
-
Causality: This technique relies on the principle of total internal reflectance. The IR beam passes through a crystal of high refractive index (like diamond or zinc selenide). An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal. Good, firm contact between the solid sample and the crystal surface is paramount to ensure sufficient absorption of the evanescent wave and produce a strong, high-quality spectrum.[9][11]
-
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. A consistent pressure is key for reproducibility.
-
Analysis: Acquire the FTIR spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Instrument Parameters and Data Acquisition
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most identification purposes).
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum (of air for ATR, or a pure KBr pellet for transmission) must be collected under the same conditions immediately before running the sample. This is a critical self-validating step to subtract contributions from atmospheric CO₂ and water vapor.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis of this compound.
Spectral Interpretation and Data Presentation
The interpretation of the final spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Table 1: Key Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the benzene rings.[6] |
| 2980 - 2850 | Aliphatic C-H Stretch (Methyl) | Medium to Weak | Asymmetric and symmetric stretching of the -CH₃ group.[6] |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong | A key, intense band confirming the presence of the aromatic nitro group.[3][4] |
| 1620 - 1450 | Aromatic C=C Ring Stretch | Medium, Sharp | A series of bands indicating the presence of the benzene rings.[8] |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong | The second key band for the aromatic nitro group; often of similar intensity to the asymmetric stretch.[2][3] |
| 1300 - 1200 | Asymmetric Ar-O-C Stretch | Strong | Characteristic of the diaryl ether linkage. Often the most intense band in this region.[5][13] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern in this region is diagnostic of the substitution pattern on the benzene rings.[7][14] |
Analysis Narrative: A typical spectrum of this compound would be dominated by three very strong absorption bands. The two most prominent would be the asymmetric and symmetric stretches of the nitro group, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][4] The third strong band, characteristic of the diaryl ether, would be the asymmetric C-O-C stretch found between 1300-1200 cm⁻¹.[5] The presence of C-H stretching bands both above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (methyl) confirms the "mixed" nature of the molecule's hydrocarbon framework.[6] Finally, the complex pattern in the fingerprint region below 900 cm⁻¹ would correspond to the specific trisubstituted and monosubstituted patterns of the two aromatic rings.
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of this compound. By following the detailed protocols for sample preparation and understanding the characteristic absorption frequencies of the key functional groups—the nitro, ether, and substituted aromatic moieties—researchers can confidently verify the identity and structural integrity of this compound. The methods described herein are robust and can be adapted for the analysis of a wide range of similar multi-functional organic molecules in research and industrial settings.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online.
- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Infrared of nitro compounds. (n.d.). University of Calgary.
- 2-Methyl-4-nitro-1-phenoxybenzene. (n.d.). PubChem.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.Spectroscopy, 31(5), 30-34.
- Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings.Spectroscopy, 31(3), 28-34.
- Lavery, D. S., & Griffiths, P. R. (1987). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons.Analytical Chemistry, 59(17), 2137-2142.
- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry & Biochemistry.
- Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc.
- Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube.
- IR: nitro groups. (n.d.). University of Wisconsin-Platteville.
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- 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene. (n.d.). PubChem.
- Benzene, 1-nitro-4-phenoxy-. (n.d.). NIST WebBook.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
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- A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout.Spectroscopy, 32(5), 22-26.
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Application Notes and Protocols: The Synthetic Utility of 2-Methyl-1-nitro-4-phenoxybenzene—A Compound with Limited Documented Applications
Introduction: Structural Features and Predicted Reactivity
2-Methyl-1-nitro-4-phenoxybenzene is an aromatic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a phenoxy group.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 171349-95-4 | |
| Molecular Formula | C₁₃H₁₁NO₃ | |
| Molecular Weight | 229.23 g/mol |
The molecule's reactivity is primarily dictated by the interplay of these three functional groups:
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
-
Methyl Group (-CH₃): An electron-donating group that activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Phenoxy Group (-OPh): An electron-donating group through resonance, which also activates the aromatic ring for electrophilic substitution, directing to the ortho and para positions.
The presence of both activating (methyl, phenoxy) and deactivating (nitro) groups on the same aromatic ring presents a complex scenario for predicting regioselectivity in substitution reactions.
Theoretical Applications in Organic Synthesis
Based on fundamental principles of organic chemistry, "this compound" could theoretically serve as a precursor in several types of transformations. It is crucial to emphasize that the following sections are based on predicted reactivity and do not represent established, experimentally validated protocols.
Reduction of the Nitro Group to an Amine
A primary and highly plausible synthetic application would be the reduction of the nitro group to an amine, yielding 2-methyl-4-phenoxyaniline . This transformation is a cornerstone of organic synthesis, as aromatic amines are versatile intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Plausible Reaction Pathway:
Caption: Reduction of the nitro group to an amine.
Hypothetical Protocol: Reduction using Iron in Acidic Medium
-
Rationale: Catalytic hydrogenation with H₂/Pd-C is highly effective for nitro group reduction. However, the use of metal/acid combinations like Fe/HCl is a classic, cost-effective, and often high-yielding alternative that avoids the need for specialized high-pressure hydrogenation equipment.
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder (e.g., 3-5 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
The filtrate is then basified with an aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the amine.
-
The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
-
Nucleophilic Aromatic Substitution (SNAAr)
The presence of the strongly electron-withdrawing nitro group could potentially activate the phenoxy group for nucleophilic aromatic substitution, although the phenoxy group is generally a poor leaving group. This would be a challenging transformation requiring harsh reaction conditions.
Plausible Reaction Pathway:
Caption: Hypothetical nucleophilic aromatic substitution.
Challenges and Future Research Directions
The lack of published data on the synthetic use of "this compound" may be attributable to several factors:
-
Synthesis of the Starting Material: The synthesis of this compound itself may be non-trivial, potentially involving multiple steps with moderate to low yields, making it a less attractive starting material compared to more readily available alternatives.
-
Competing Reactivity: The presence of multiple functional groups could lead to a lack of selectivity in reactions, resulting in complex product mixtures that are difficult to separate and purify.
-
Availability of Alternative Synthetic Routes: More efficient and well-established synthetic pathways may exist to access the potential products that could be derived from this molecule, rendering its use unnecessary.
Future research could explore the following areas:
-
Development of an Efficient Synthesis: A robust and high-yielding synthesis of this compound would be the first step toward unlocking its potential synthetic utility.
-
Systematic Investigation of its Reactivity: A thorough study of its behavior in various reaction conditions (e.g., reduction, substitution, and further functionalization) would be necessary to map out its chemical space.
-
Exploration in Medicinal Chemistry: Given that structurally related nitroaromatic and phenoxybenzene compounds have shown biological activity, this molecule could be used as a scaffold for the synthesis of new compounds for biological screening.
Conclusion
While "this compound" possesses a structure that suggests potential for various organic transformations, a thorough review of the available scientific literature indicates a significant lack of documented synthetic applications. The information presented herein is based on theoretical predictions of its reactivity. Researchers and scientists interested in this molecule should be aware of this data gap and would need to undertake foundational research to establish its practical utility in organic synthesis.
References
- PubChem. Compound Summary for CID 18616691, 2-Methyl-4-nitro-1-phenoxybenzene.
Guide to the Synthesis and Application of 2-Methyl-1-nitro-4-phenoxybenzene: A Key Intermediate in Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The diaryl ether motif is a privileged scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique conformational properties and metabolic stability make it a cornerstone for designing potent and selective therapeutic agents. This guide provides an in-depth exploration of 2-Methyl-1-nitro-4-phenoxybenzene , a versatile intermediate that serves as a gateway to a diverse range of complex pharmaceutical agents. We will detail its synthesis via the Ullmann condensation, outline robust protocols for its characterization, and demonstrate its strategic application in drug discovery workflows, focusing on the critical transformation of the nitro group into a synthetically versatile amine. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage this valuable building block in their drug development programs.
Strategic Importance in Drug Discovery
The title compound, this compound, combines three structurally significant features:
-
The Diaryl Ether Linkage: This C-O-C bond provides a flexible yet stable connection between two aromatic rings, allowing for optimal spatial orientation to engage with biological targets. It is a common feature in molecules targeting kinases, GPCRs, and other enzyme classes.[1]
-
The Nitro Group: While nitro-containing drugs exist, the primary value of the nitro group in this intermediate is its role as a masked amine.[2] The reduction of a nitro group to an aniline is a fundamental and reliable transformation in organic synthesis, providing a nucleophilic handle for extensive molecular elaboration.[3][4]
-
The Methyl Group: Often referred to as a "magic methyl" in medicinal chemistry, this small alkyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and modulate solubility.[5]
This unique combination makes this compound an ideal starting point for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis Protocol: Ullmann Condensation
The most direct and classical method for constructing the diaryl ether bond in this intermediate is the Ullmann condensation.[1][6] This copper-catalyzed reaction couples an aryl halide with a phenol. The protocol described here utilizes 4-bromo-3-methyl-1-nitrobenzene and phenol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-3-methyl-1-nitrobenzene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-methyl-1-nitrobenzene (1.0 eq), phenol (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
-
Add anhydrous pyridine as the solvent (approx. 0.2 M concentration relative to the aryl bromide).
-
Add Copper(I) iodide (CuI) (0.1 eq) to the mixture.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 115-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated aqueous NH₄Cl (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10) to afford the pure product.
Causality and Experimental Insights
-
Choice of Base: Potassium carbonate (K₂CO₃) is a crucial component, acting as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) can sometimes offer improved yields but at a higher cost.
-
Catalyst System: While classical Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols use catalytic amounts of copper salts like CuI.[7] The ligand (in this case, the solvent pyridine can act as one) helps to stabilize the copper catalyst and facilitate the reductive elimination step.
-
Solvent: Pyridine or DMF are common high-boiling polar aprotic solvents that effectively solubilize the reactants and facilitate the reaction at the required temperatures.
-
Workup: The aqueous NH₄Cl wash is important for complexing and removing residual copper salts from the organic phase.
Visualization: Synthesis Workflow
Caption: Workflow for the Ullmann Condensation Synthesis.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene | [8] |
| Molecular Formula | C₁₃H₁₁NO₃ | [8] |
| Molecular Weight | 229.23 g/mol | [8] |
| Appearance | Pale yellow solid or oil | Vendor Data |
| CAS Number | 171349-95-4 | [8] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho and meta to the nitro group.
-
δ ~7.3-7.5 ppm (m, 2H): Aromatic protons (para) of the phenoxy ring.
-
δ ~7.1-7.2 ppm (m, 1H): Aromatic proton (meta) of the phenoxy ring.
-
δ ~7.0-7.1 ppm (m, 2H): Aromatic protons (ortho) of the phenoxy ring.
-
δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the ether linkage.
-
δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~1520 & ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group (N-O).
-
~1240 cm⁻¹: Strong C-O-C asymmetric stretching of the diaryl ether.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
Application in Synthesis: The Nitro to Amine Reduction
The primary application of this compound is its conversion to 2-methyl-4-phenoxyaniline. This transformation unmasks the amino group, a critical nucleophile and attachment point for building molecular complexity.
Protocol: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safe and highly efficient method for nitro group reduction, avoiding the need for high-pressure hydrogen gas.[9]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C), 10 wt%
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution.
-
Add ammonium formate (5.0 - 10.0 eq) in portions. The reaction is exothermic, and gas evolution (CO₂) will be observed.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the desired product, 2-methyl-4-phenoxyaniline, which is often pure enough for the next step or can be further purified by chromatography if necessary.
Mechanistic Rationale
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[3][10] In catalytic hydrogenation, hydrogen is transferred from the donor (ammonium formate decomposes to H₂, CO₂, and NH₃ in situ) to the surface of the palladium catalyst, where it is activated and subsequently reduces the nitro group on the adsorbed substrate.[3]
Visualization: Key Synthetic Transformation
Caption: Reduction of the nitro intermediate to the key aniline.
Subsequent Elaboration: Building a Bioactive Molecule
The resulting aniline, 2-methyl-4-phenoxyaniline, is a versatile building block. As a proof-of-concept, the following workflow demonstrates its use in synthesizing a hypothetical urea-based kinase inhibitor, a common pharmacophore.
Protocol: Urea Formation
Procedure:
-
Dissolve 2-methyl-4-phenoxyaniline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a substituted isocyanate (e.g., 4-chlorophenyl isocyanate) (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed, and the residue purified by recrystallization or chromatography.
Visualization: From Intermediate to Target Molecule
Caption: Synthesis of a urea derivative from the aniline intermediate.
Safety and Handling Precautions
Nitroaromatic compounds require careful handling due to their potential toxicity and thermal instability.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and strong reducing or oxidizing agents. Keep containers tightly closed.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.
Conclusion
This compound is more than a simple chemical; it is a strategic precursor in the multi-step synthesis of complex and potentially life-saving therapeutics. Its efficient synthesis via Ullmann condensation and the reliable reduction of its nitro group provide a robust entry point to the valuable 2-methyl-4-phenoxyaniline scaffold. By understanding the principles behind its synthesis and application, medicinal chemists can effectively utilize this intermediate to accelerate the discovery and development of novel drug candidates.
References
- SynArchive.
- Truce, W. E., & Roberts, F. E. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). [Link]
- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. [Link]
- Hassan, S. Z. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Otto, S., & Opatz, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1154–1160. [Link]
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene. [Link]
- Carl ROTH.
- Carl ROTH.
- de Oliveira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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- 12. carlroth.com [carlroth.com]
Application Notes & Protocols: 2-Methyl-1-nitro-4-phenoxybenzene as a Precursor in the Synthesis of Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides
Abstract: This document provides a comprehensive guide for researchers on the synthetic utility of 2-Methyl-1-nitro-4-phenoxybenzene as a key intermediate in the development of novel agrochemicals. While not a widely commercialized starting material, its structure presents a unique scaffold for creating analogs of proven diphenyl ether herbicides. Herein, we detail the synthesis of the title compound, propose its application in the synthesis of a novel herbicidal candidate analogous to commercial PPO inhibitors, provide detailed experimental protocols, and discuss the anticipated biological mechanism of action.
Part 1: Introduction & Rationale
The diphenyl ether class of herbicides represents a cornerstone of modern weed management. Compounds like bifenox and oxyfluorfen are known to be potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1][2] PPO inhibition disrupts chlorophyll biosynthesis, leading to the accumulation of toxic protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3][4]
The core structure of these herbicides is a diphenyl ether moiety, with specific substitutions on both phenyl rings being critical for activity. Typically, one ring is substituted with a nitro group, which is a key toxophore, while the other ring bears halogen or trifluoromethyl groups that influence uptake, translocation, and binding to the target enzyme.[2]
This compound is a strategic, though underutilized, building block for the following reasons:
-
Core Scaffold: It contains the essential nitrated diphenyl ether backbone.
-
Methyl Group Substitution: The ortho-methyl group on the nitro-bearing ring can be leveraged to influence the dihedral angle between the two phenyl rings, a factor known to be important for PPO-inhibitory activity. It also provides a site for potential further functionalization.
-
Synthetic Versatility: The phenoxy ring is unsubstituted, offering a clean slate for the introduction of various activating groups through electrophilic aromatic substitution to fine-tune the herbicidal activity and selectivity.
This guide will first establish a reliable synthesis for this compound and then propose its use in the synthesis of a novel herbicidal candidate, 2-(4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-methylphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione , by analogy to other PPO-inhibiting herbicides.
Part 2: Synthesis of the Core Intermediate: this compound
The most direct and industrially scalable approach to synthesizing diphenyl ethers is the Ullmann condensation.[5][6] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, we will react the potassium salt of phenol with 4-chloro-2-methyl-1-nitrobenzene. The nitro group strongly activates the chlorine atom for nucleophilic aromatic substitution, facilitating the reaction.[7][8]
Workflow for Synthesis of this compound
Caption: Synthesis of the target intermediate via Ullmann condensation.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-2-methyl-1-nitrobenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Copper(I) bromide (CuBr) (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous DMF, phenol, and potassium hydroxide. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of potassium phenoxide.
-
Ullmann Condensation: Add 4-chloro-2-methyl-1-nitrobenzene and CuBr to the reaction mixture. Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After cooling to room temperature, pour the reaction mixture into deionized water and extract with toluene (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Part 3: Proposed Synthesis of a Novel Herbicidal Candidate
We propose the application of this compound as a precursor for a novel PPO-inhibiting herbicide. The strategy involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine. This is a common step in herbicide synthesis, as the amine is a versatile functional group for further elaboration.
-
Coupling with a Carboxylic Acid Derivative: The resulting aniline is then condensed with a suitable cyclic anhydride to install the final toxophoric group, which is often a heterocyclic system in modern PPO inhibitors.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a novel PPO-inhibiting herbicide.
Protocol 2: Synthesis of 3-Methyl-4-phenoxyaniline
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, create a slurry of iron powder in a 1:1 mixture of ethanol and water. Add a catalytic amount of concentrated HCl and heat the mixture to reflux.
-
Reduction: Add the this compound solution in ethanol dropwise to the refluxing slurry. Maintain reflux for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Causality Note: Catalytic hydrogenation with Pd/C is an alternative, but the Fe/HCl system is robust, inexpensive, and highly effective for nitro group reductions on an industrial scale.
-
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate to remove the ethanol.
-
Extraction: Add ethyl acetate to the aqueous residue and basify with 10% NaOH solution until the pH is >10. Separate the organic layer, and extract the aqueous layer with more ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-Methyl-4-phenoxyaniline, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final Herbicidal Candidate
Materials:
-
3-Methyl-4-phenoxyaniline (1.0 eq)
-
cis-1,2,3,6-Tetrahydrophthalic anhydride (1.1 eq)
-
Glacial acetic acid
Procedure:
-
Condensation: Dissolve 3-Methyl-4-phenoxyaniline and cis-1,2,3,6-tetrahydrophthalic anhydride in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The initial product is the amic acid, which thermally dehydrates under reflux to form the target imide.
-
Causality Note: Acetic acid serves as both a solvent and a catalyst for the dehydration step. This one-pot condensation and cyclization is an efficient method for forming the imide ring system common in PPO herbicides.
-
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add the reaction mixture to ice water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 4: Anticipated Biological Activity & Mechanism of Action
The proposed final compound belongs to the diphenyl ether family, structurally analogous to potent PPO-inhibiting herbicides.
-
Mechanism of Action: The primary mode of action is expected to be the inhibition of the PPO enzyme.[9][10] This will lead to a buildup of protoporphyrinogen IX, which leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen. This highly reactive oxygen species causes rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately, cell death.[3][4]
-
Expected Herbicidal Profile: The compound is anticipated to be a fast-acting, contact herbicide with both pre- and post-emergence activity, particularly effective against broadleaf weeds.[3][9] The specific substitution pattern (the ortho-methyl group and the tetrahydrophthalimide moiety) is designed to confer high intrinsic activity and potentially a favorable crop selectivity profile.
Data Summary Table (Hypothetical)
| Compound | Structure | Anticipated Target | Anticipated Spectrum |
| Candidate Molecule | 2-(4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-methylphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | Protoporphyrinogen Oxidase (PPO) | Broadleaf weeds, some grasses |
| Bifenox | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | Protoporphyrinogen Oxidase (PPO) | Annual broadleaf weeds, some grasses[11][12] |
| Oxyfluorfen | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | Protoporphyrinogen Oxidase (PPO) | Broadleaf and grassy weeds[3][13] |
Part 5: Conclusion
This compound serves as a valuable, albeit underexplored, platform for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a clear pathway for its synthesis and subsequent elaboration into a promising PPO-inhibiting herbicide candidate. By leveraging established principles of diphenyl ether herbicide chemistry, these methods offer a rational approach for researchers and drug development professionals to explore new chemical space in the ongoing search for effective and selective weed management solutions.
References
- AERU. (n.d.). Oxyfluorfen (Ref: RH 2915). University of Hertfordshire.
- Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-26.
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- Slideshare. (n.d.). Ullmann reaction.
- Dayan, F. E., & Duke, S. O. (1997). Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors. In Porphyric Pesticides (pp. 11-24). Springer.
- Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
- Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201-1207.
- AERU. (n.d.). Bifenox. University of Hertfordshire.
- Chemical Warehouse. (n.d.). Oxyfluorfen - Active Ingredient Page.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Oxyfluorfen.
- Li, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(6), 1739-1750.
- Yoshimoto, T., Igarashi, K., Fujita, T., & Harayama, T. (1990). Synthesis of Intermediates Related to Diphenyl Ether Herbicides. Journal of Pesticide Science, 15(3), 341-352.
- Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. 47(3).
- Draper, W. M., & Casida, J. E. (1983). Diphenyl Ether Herbicides and Related Compounds: Structure-Activity Relationships as Bacterial Mutagens. Journal of Agricultural and Food Chemistry.
- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?
- Sumida, M., et al. (1995). Synthesis of Novel Diphenyl Ether Herbicides. Journal of Agricultural and Food Chemistry, 43(7), 1929-1934.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3493.
- European Patent Office. (2000). EP 0851852 B1 - PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS.
- Sumida, M., et al. (1995). Synthesis of Novel Diphenyl Ether Herbicides. Journal of Agricultural and Food Chemistry.
- Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules.
- ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
- AOBChem USA. (n.d.). This compound.
- Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
- Google Patents. (n.d.). EP 3094179 B1 - HERBICIDAL MIXTURES, COMPOSITIONS AND USES THEREOF.
- PubChem. (n.d.). Bifenox.
- MDPI. (2024). Synthesis of Epoxyoxirenes: Phytotoxic Activity and Enzymatic Target Identification. Molecules, 29(13), 2977.
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Application Notes & Protocols: Evaluating the Potential Herbicidal Activity of 2-Methyl-1-nitro-4-phenoxybenzene Derivatives
Abstract: This document provides a comprehensive guide for researchers and scientists on the evaluation of potential herbicidal activity of novel chemical entities derived from the 2-Methyl-1-nitro-4-phenoxybenzene scaffold. This compound belongs to the diphenyl ether class, a group known for its potent herbicidal properties.[1][2] These application notes detail the hypothesized mechanism of action, a conceptual framework for derivative synthesis, and robust, step-by-step protocols for in vitro and in vivo screening. Furthermore, advanced protocols for confirming the molecular target are provided to ensure a thorough and conclusive investigation. The methodologies are designed to be self-validating through the systematic use of controls and to provide clear, interpretable data for structure-activity relationship (SAR) studies.
Introduction and Scientific Rationale
Diphenyl ether herbicides are a critically important class of agrochemicals used for broadleaf weed control in various crops.[2] Their primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4) in the chlorophyll and heme biosynthesis pathway.[3][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[5] This reactive oxygen species (ROS) causes rapid lipid peroxidation and subsequent disruption of cell membranes, leading to cellular leakage and rapid plant death.[4][5]
The scaffold "this compound" contains the characteristic diphenyl ether linkage and a nitro group, both of which are common features in PPO-inhibiting herbicides. This structural analogy strongly suggests that its derivatives are promising candidates for new herbicides. These notes provide the necessary framework to systematically synthesize and test this hypothesis.
Hypothesized Mechanism of Action: PPO Inhibition
We hypothesize that derivatives of this compound act as PPO inhibitors. The proposed mechanism is illustrated below. The compound is expected to bind to the active site of the PPO enzyme, preventing the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Caption: Hypothesized mechanism of PPO inhibition by phenoxybenzene derivatives.
Conceptual Synthesis of Derivatives
The synthesis of novel derivatives is crucial for developing structure-activity relationships (SAR). The this compound scaffold offers multiple positions for modification. A general approach involves standard electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.[6][7]
General Strategy:
-
Modification of the Phenoxy Ring: Starting with 2-methyl-4-nitrophenol, various substituted phenylboronic acids can be coupled under Chan-Lam or similar coupling conditions to introduce diverse functionalities on the phenoxy ring.
-
Modification of the Nitro-bearing Ring: Functional groups can be added to the 2-methyl-1-nitro-benzene core before the ether linkage is formed. For instance, halogenation or acylation can be performed on 4-cresol, followed by nitration and subsequent etherification.[8]
-
Reduction and Functionalization: The nitro group can be reduced to an amine, which then serves as a handle for a wide array of chemical transformations, including amide formation, sulfonamide synthesis, or diazotization followed by Sandmeyer reactions to introduce other groups.[9]
Experimental Screening Protocols
A tiered screening approach is recommended, starting with rapid in vitro assays and progressing to more complex in vivo whole-plant studies for promising candidates.
Protocol 1: In Vitro Primary Screening using Lemna minor (Duckweed)
Rationale: The Lemna minor assay is a rapid, cost-effective, and sensitive method for preliminary evaluation of herbicidal activity.[10] It provides quantitative dose-response data (GR₅₀) within a short timeframe.
Materials:
-
Lemna minor (duckweed) culture
-
Sterile 24-well microtiter plates
-
Growth medium (e.g., Hoagland's or Schenk & Hildebrandt)
-
Test compounds and a known PPO inhibitor (e.g., Fomesafen) as a positive control
-
Solvent for stock solution (e.g., DMSO or acetone)
-
Growth chamber with controlled light (40-120 µmol/m²/s) and temperature (24 ± 2°C)[11]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test derivative in a suitable solvent (e.g., DMSO).
-
Test Solution Preparation: Perform serial dilutions of the stock solution directly into the growth medium in the 24-well plates to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Controls:
-
Negative Control: Growth medium with the same final concentration of solvent used for the test compounds.
-
Positive Control: A dilution series of a known PPO inhibitor (e.g., Fomesafen).
-
-
Assay Setup: Aseptically transfer a single healthy Lemna minor colony (containing 2-3 fronds) into each well of the plate.[11]
-
Incubation: Incubate the plates in a growth chamber under continuous illumination for 7 days.[11]
-
Data Collection: After 7 days, count the total number of fronds in each well or measure the total frond area using image analysis software.
-
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the negative control. Plot the inhibition data against the logarithm of the concentration and use a non-linear regression (log-logistic model) to determine the GR₅₀ value (the concentration required to inhibit growth by 50%).
Data Presentation:
| Compound ID | GR₅₀ (µM) | 95% Confidence Interval |
| Derivative 1 | 1.25 | 1.05 - 1.48 |
| Derivative 2 | 0.88 | 0.72 - 1.01 |
| Fomesafen | 0.52 | 0.45 - 0.61 |
| Control | >100 | - |
Protocol 2: In Vivo Whole-Plant Secondary Screening
Rationale: This protocol assesses the herbicidal efficacy under more realistic greenhouse conditions, providing data on both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.[12][13] This is a critical step to validate in vitro results.
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus - Redroot Pigweed) and a monocot (e.g., Avena fatua - Wild Oat).
-
Pots (10 cm diameter) with standard potting mix.
-
Greenhouse with controlled environment (24°C day / 18°C night, 16h photoperiod).[11]
-
Calibrated laboratory spray chamber.
-
Test compounds, solvent, and a suitable surfactant (e.g., Tween 20).
Procedure:
A. Pre-emergence Application:
-
Planting: Fill pots with potting mix and sow seeds of the target species at a depth of 0.5-1 cm.
-
Application: Prepare test solutions at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) in a water/solvent/surfactant mixture. Immediately after planting, apply the solutions evenly to the soil surface using the calibrated spray chamber.
-
Controls: Include an untreated control and a positive control with a commercial pre-emergence herbicide.
-
Incubation: Place pots in the greenhouse and water as needed.
-
Evaluation: After 21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and determine the fresh weight of the surviving plants.
B. Post-emergence Application:
-
Planting and Growth: Sow seeds as described above and allow plants to grow to the 2-4 true leaf stage.[11]
-
Application: Prepare spray solutions as for the pre-emergence test. Apply the solutions to the foliage of the plants until runoff, ensuring uniform coverage.
-
Controls: Include an untreated (sprayed with solvent/surfactant only) control and a positive control with a commercial post-emergence diphenyl ether herbicide.
-
Incubation: Return plants to the greenhouse.
-
Evaluation: Visually assess plant injury (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.[11] At 21 days, perform a final visual assessment of percent control and measure the above-ground fresh weight.
Data Presentation:
| Compound ID | Application Rate (g/ha) | Post-Emergence Control (%) (A. retroflexus) | Pre-Emergence Control (%) (A. retroflexus) |
| Derivative 2 | 250 | 85 | 40 |
| Derivative 2 | 500 | 95 | 70 |
| Derivative 2 | 1000 | 100 | 90 |
Overall Experimental Workflow
The logical progression from initial idea to confirmed mechanism of action is crucial for efficient research.
Caption: A tiered workflow for herbicide discovery and validation.
References
- Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.
- Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 69(3), 502–507.
- Concenço, G., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52977.
- Duke, S. O., & Dayan, F. E. (2001). Overview of herbicide mechanisms of action. Weed Science, 49(2), 157-163.
- Fan, Q., et al. (2024). A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination. Toxics, 12(6), 397.
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
- Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
- Tending My Garden. (2013). How to Test for the Presence of Herbicides.
- Khan Academy. (n.d.). Synthesis of substituted benzene rings I.
- Scribd. (n.d.). Synthesis of Nitrobenzen.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.
- Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
- Chuang, G. J., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620-11630.
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Application Notes and Protocols: 2-Methyl-1-nitro-4-phenoxybenzene as a Versatile Precursor for High-Performance Polymers
Introduction: Unlocking New Polymer Architectures
High-performance polymers are critical in advancing technologies across aerospace, electronics, and biomedical fields. The quest for novel monomers that impart unique properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics is perpetual. 2-Methyl-1-nitro-4-phenoxybenzene emerges as a promising, yet underexplored, precursor for the synthesis of advanced polymer systems. Its rigid aromatic structure, combined with the reactive potential of the nitro group, offers a gateway to creating robust polyamides and polyimides.
This guide provides a comprehensive technical overview and detailed protocols for the transformation of this compound into a polymerizable monomer and its subsequent use in the synthesis of high-performance polymers. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Strategic Overview: A Two-Stage Approach to Polymer Synthesis
Direct polymerization of this compound is not a straightforward process. The nitro group is not amenable to common polymerization reactions. Therefore, a more strategic, two-stage approach is proposed. The core of this strategy lies in the chemical modification of the nitro group to a more reactive amine functionality. This transformation yields a new, highly versatile monomer, 2-Methyl-4-phenoxyaniline , which can then be readily polymerized into a variety of high-performance polymers.
The overall workflow is depicted below:
Figure 1: Proposed two-stage workflow for the synthesis of polymers from this compound.
Part 1: Synthesis of the Polymerizable Monomer: 2-Methyl-4-phenoxyaniline
The crucial first step is the reduction of the nitro group of this compound to an amine group. Several methods are available for the reduction of aromatic nitro compounds. For laboratory-scale synthesis, the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a reliable and high-yielding method.[1]
Protocol 1: Reduction of this compound
Objective: To synthesize 2-Methyl-4-phenoxyaniline.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >95% | ChemShuttle[2] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Reagent Grade | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR Chemicals |
| Sodium Hydroxide (NaOH) | Pellets | Merck |
| Ethyl Acetate | HPLC Grade | J.T.Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Deionized Water | Millipore |
Experimental Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.0436 mol).
-
Addition of Reagents: Add ethanol (100 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (49.2 g, 0.218 mol) in one portion.
-
Reaction Initiation: Stir the mixture at room temperature and slowly add concentrated hydrochloric acid (50 mL) dropwise using an addition funnel. The addition should be controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition of HCl is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice (200 g). Carefully neutralize the acidic solution by the slow addition of a 10 M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methyl-4-phenoxyaniline.
Characterization: The structure of the synthesized 2-Methyl-4-phenoxyaniline should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part 2: Polymer Synthesis from 2-Methyl-4-phenoxyaniline
With the successful synthesis of 2-Methyl-4-phenoxyaniline, we now have a versatile aromatic amine that can be used in various polycondensation reactions. We will focus on the synthesis of two major classes of high-performance polymers: polyamides and polyimides.
A. Synthesis of Polyamides
Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. They are typically synthesized by the reaction of an aromatic diamine with an aromatic diacyl chloride.[3]
Figure 2: Workflow for the synthesis of polyamides from 2-Methyl-4-phenoxyaniline.
Protocol 2: Synthesis of a Polyamide from 2-Methyl-4-phenoxyaniline and Terephthaloyl Chloride
Objective: To synthesize a novel aromatic polyamide.
Materials:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methyl-4-phenoxyaniline | As synthesized | - |
| Terephthaloyl Chloride | >99% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Acros Organics |
| Pyridine | Anhydrous | Fisher Scientific |
| Methanol | ACS Grade | VWR Chemicals |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-Methyl-4-phenoxyaniline (2.00 g, 0.01 mol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (30 mL).
-
Addition of Diacyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add terephthaloyl chloride (2.03 g, 0.01 mol) in one portion.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into 300 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Expected Polymer Properties:
| Property | Expected Value/Characteristic |
| Appearance | Off-white to pale yellow fibrous solid |
| Solubility | Soluble in aprotic polar solvents like NMP, DMAc, and DMSO[4] |
| Thermal Stability (TGA) | High decomposition temperature, typically > 400 °C[4] |
| Glass Transition (DSC) | High glass transition temperature (Tg), typically > 250 °C[4] |
B. Synthesis of Polyimides
Aromatic polyimides are renowned for their outstanding thermal stability, excellent mechanical properties, and superior dielectric performance. They are generally prepared by a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization.[5]
Sources
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- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes & Protocols: A Phased Approach to the Biological Activity Screening of 2-Methyl-1-nitro-4-phenoxybenzene
Document ID: AN-2M1N4P-202601
Version: 1.0
Executive Summary
This document provides a comprehensive, technically grounded framework for the initial biological activity screening of the novel chemical entity, 2-Methyl-1-nitro-4-phenoxybenzene. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a phased screening cascade that begins with foundational cytotoxicity and broad-spectrum antimicrobial assays, followed by targeted investigation into anti-inflammatory properties. The experimental design emphasizes causality, self-validation through integrated controls, and interpretation of quantitative data. Our approach is rooted in the structural characteristics of the molecule, particularly the nitroaromatic and phenoxy ether moieties, which are prevalent in various biologically active compounds.[1][2][3][4] This guide serves not as a rigid template, but as a strategic workflow to efficiently characterize the bioactivity profile of this compound.
Scientific Rationale & Strategic Overview
The chemical structure of this compound presents two key functional groups that guide our screening strategy: the nitro group and the phenoxy ether linkage.
-
The Nitroaromatic Moiety: Nitro-containing molecules are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including well-documented antimicrobial and antiparasitic effects.[2][3][4] The bioactivity of many nitroaromatic compounds is contingent upon intracellular enzymatic reduction, which generates reactive nitroso and hydroxylamine intermediates. These intermediates can covalently modify critical biomolecules like DNA, leading to cytotoxicity in target organisms.[1][2] This mechanism forms the basis for our prioritization of antimicrobial screening.
-
The Phenoxy Moiety: The phenoxy group is a common scaffold in pharmaceuticals, including compounds with anti-inflammatory properties. Its presence suggests that investigating the compound's ability to modulate inflammatory pathways is a logical secondary screening step.[5]
Our proposed screening cascade is therefore designed to first establish a safety and efficacy baseline before proceeding to more specific functional assays.
Experimental Workflow: A Phased Screening Cascade
The following diagram outlines the logical progression of experiments designed to systematically evaluate the biological potential of this compound.
Caption: Phased experimental workflow for screening this compound.
Compound Management & Safety Precautions
Compound Details
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₁₃H₁₁NO₃[6]
-
Molecular Weight: 229.23 g/mol [6]
-
CAS Number: 171349-95-4[6]
Preparation of Stock Solutions
For all in vitro assays, a concentrated primary stock solution should be prepared to minimize the final concentration of the solvent in the culture medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell-based assays.
-
Stock Concentration: Accurately weigh the compound and dissolve it in cell culture-grade DMSO to create a 10 mM or 20 mM stock solution.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Safety Precautions
-
Handling: Always handle the solid compound and its solutions in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Irritation: Nitro compounds can cause skin and eye irritation.[9] In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste containing the compound in accordance with institutional and local environmental regulations.
Phase 1: Foundational Screening Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells. This assay is a crucial first step to determine the compound's therapeutic window.[12][13][14]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or HepG2 for potential liver toxicity).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
This compound (DMSO stock).
-
Doxorubicin (positive control for cytotoxicity).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader (absorbance at ~570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This is critical to ensure the solvent itself is not causing toxicity.[10]
-
Positive Control: Medium containing a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Interpretation: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%, is determined by plotting a dose-response curve.[10][11]
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| HEK293 | This compound | [Insert Value] |
| HepG2 | This compound | [Insert Value] |
| HEK293 | Doxorubicin (Positive Control) | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Protocol 2: Broad-Spectrum Antimicrobial Screening by Broth Microdilution
Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[15][16] This assay provides quantitative data on the compound's potency against a panel of clinically relevant microbes.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans (Yeast).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for yeast.
-
Sterile 96-well U-bottom plates.
-
This compound (DMSO stock).
-
Ciprofloxacin (positive control for bacteria); Fluconazole (positive control for fungi).
-
Resazurin solution (optional, for viability indication).[15]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture microorganisms overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. A typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Every plate must include:
-
Sterility Control: Broth only (no compound, no inoculum).
-
Growth Control: Broth with inoculum and DMSO vehicle.
-
Positive Control: Broth with inoculum and a reference antibiotic (Ciprofloxacin or Fluconazole).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (growth) is observed. The result can be confirmed by measuring the optical density (OD₆₀₀) with a plate reader or by adding a viability indicator like resazurin.[17]
Data Presentation & Interpretation: The MIC value is a direct measure of the compound's antimicrobial potency. A lower MIC value indicates higher potency.
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 | This compound | [Insert Value] |
| E. coli ATCC 25922 | This compound | [Insert Value] |
| C. albicans ATCC 90028 | This compound | [Insert Value] |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | [Insert Value] |
MIC values should be determined from at least three independent replicates.
Phase 2: Targeted Functional Screening Protocol
Protocol 3: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition)
Principle: Inflammation often involves the upregulation of inducible nitric oxide synthase (iNOS) in macrophages, leading to excessive production of nitric oxide (NO).[18] This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7), a key indicator of potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
96-well flat-bottom cell culture plates.
-
This compound (DMSO stock).
-
Lipopolysaccharide (LPS) from E. coli.
-
Dexamethasone (positive control for anti-inflammatory activity).
-
Griess Reagent System (for nitrite measurement).
-
Sodium nitrite (for standard curve).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1-2 hours before stimulation. Include vehicle and positive controls (Dexamethasone).
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve on the same plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all wells, incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to all wells, incubate for another 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is proportional to the intensity of the resulting pink/magenta color.
-
Cell Viability Check: Perform an MTT assay on the remaining cells in the original plate to confirm that the observed NO inhibition is not due to cytotoxicity.
Data Presentation & Interpretation: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated vehicle control.
| Compound Concentration | % NO Inhibition ± SD | % Cell Viability ± SD |
| Vehicle + LPS | 0% | 100% |
| Test Compound (X µM) | [Insert Value] | [Insert Value] |
| Test Compound (Y µM) | [Insert Value] | [Insert Value] |
| Dexamethasone (1 µM) | [Insert Value] | [Insert Value] |
A compound is considered a valid anti-inflammatory "hit" if it significantly inhibits NO production without concurrently reducing cell viability.
Mechanistic Considerations
The bioactivity of nitroaromatic compounds is often linked to their reduction within the cell. This process is a critical consideration when interpreting results.
Caption: Potential reductive activation pathway of nitroaromatic compounds.[1]
Conclusion
This application note details a robust, phased strategy for the initial biological characterization of this compound. By systematically executing the protocols for cytotoxicity, antimicrobial activity, and anti-inflammatory potential, researchers can efficiently generate a foundational dataset. The interpretation of this data, particularly the relationship between the cytotoxic (IC₅₀) and antimicrobial (MIC) concentrations, will be paramount in determining the compound's therapeutic index and its potential for further development as a lead candidate.
References
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- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Sá, M., Varandas, F., & Costa, A. (2024).
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
- Rai, V. R., & Bai, J. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Rai, V. R., & Bai, J. A. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Vogel, H.G. (2002). Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening in Antibacterial Drug Discovery.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Stanczak, A., & Fichna, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(19), 4547.
- Basualdo, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708.
- Basualdo, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Basualdo, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
- U.S. Environmental Protection Agency (EPA). (n.d.). Nitrobenzene.
- Australian Government Department of Health and Aged Care. (2023, December 14).
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Application Notes and Protocols for the Derivatization of 2-Methyl-1-nitro-4-phenoxybenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold
2-Methyl-1-nitro-4-phenoxybenzene is a unique aromatic compound that serves as a highly versatile scaffold in synthetic organic chemistry. Its structure, featuring three distinct and reactive functional domains—a nitro group, a methyl group, and a phenoxy-substituted benzene ring—offers multiple avenues for chemical modification. This strategic arrangement of functional groups allows for a programmed, stepwise derivatization, making it an attractive starting material for the synthesis of a wide array of more complex molecules, including potential pharmaceutical intermediates and materials science building blocks.
The reactivity of each functional group can be selectively addressed through careful selection of reaction conditions. The electron-withdrawing nitro group can be readily reduced to an amine, a cornerstone of many coupling reactions. The methyl group, while generally stable, can be oxidized to introduce carbonyl or carboxyl functionalities. Furthermore, the two aromatic rings, with their distinct electronic properties, provide platforms for both electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies.
This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and expert insights into the strategic manipulation of its key functional groups.
Strategic Derivatization Pathways
The derivatization of this compound can be approached by targeting its three primary reactive sites. The following sections detail protocols for the selective transformation of the nitro group, the methyl group, and the aromatic core.
Reduction of the Nitro Group: Gateway to Amine Functionality
The transformation of the nitro group into an aniline derivative is a pivotal step, as the resulting primary amine is a versatile precursor for the formation of amides, sulfonamides, and for participation in various C-N bond-forming cross-coupling reactions. The reduction of nitroarenes is a well-established and reliable transformation in organic synthesis.[1][2][3]
A common and effective method for this reduction involves the use of tin(II) chloride in an acidic medium.[4] This method is generally preferred for its high yield and selectivity, particularly when other reducible functional groups might be present.
Protocol 1: Reduction of this compound to 3-Methyl-4-phenoxyaniline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 171349-95-4 | 229.23 | 1.0 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 4.9 g |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 10 mL |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 20 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 g, 4.36 mmol) in ethanol (20 mL).
-
To this suspension, add tin(II) chloride dihydrate (4.9 g, 21.8 mmol).
-
Slowly add concentrated hydrochloric acid (10 mL) to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 3-Methyl-4-phenoxyaniline, can be further purified by column chromatography on silica gel.
Figure 1. Workflow for the reduction of the nitro group.
Oxidation of the Methyl Group: Introducing Carboxylic Acid Functionality
The methyl group on the aromatic ring can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide bond formation or esterification. The presence of an electron-withdrawing nitro group can make the oxidation of the methyl group more challenging compared to an unsubstituted toluene.[5] However, strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions can effectively achieve this transformation.
Protocol 2: Oxidation of this compound to 2-Nitro-5-phenoxybenzoic Acid
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 171349-95-4 | 229.23 | 1.0 g |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 2.7 g |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 0.5 g |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | As needed |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium carbonate (0.5 g) in water (50 mL).
-
Add this compound (1.0 g, 4.36 mmol) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (2.7 g, 17.1 mmol) in warm water (30 mL).
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 1 hour. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue to heat at reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2.
-
A precipitate of 2-Nitro-5-phenoxybenzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Figure 2. Workflow for the oxidation of the methyl group.
Electrophilic Aromatic Substitution: Modifying the Aromatic Core
The regioselectivity of electrophilic aromatic substitution on the primary benzene ring is governed by the directing effects of the existing substituents. The methyl group is an ortho-, para-director and an activating group.[6][7] The phenoxy group is also an ortho-, para-director and is activating. Conversely, the nitro group is a meta-director and a strong deactivating group.[8][9]
The combined effect of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the activating groups and meta to the deactivating nitro group. In this specific molecule, the positions ortho to the methyl group and ortho to the phenoxy group are the most likely sites for substitution.
Protocol 3: Bromination of this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 171349-95-4 | 229.23 | 1.0 g |
| Iron(III) Bromide (FeBr₃) | 10031-26-2 | 295.56 | 0.1 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 0.7 g |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed |
Procedure:
-
Dissolve this compound (1.0 g, 4.36 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a stir bar and a dropping funnel.
-
Add iron(III) bromide (0.1 g) to the solution.
-
Cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (0.7 g, 4.38 mmol) in dichloromethane (5 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The product, a mixture of brominated isomers, can be purified by column chromatography.
Figure 3. Directing effects in electrophilic substitution.
Nucleophilic Aromatic Substitution: Displacing the Phenoxy Group
While the phenoxy group is generally a poor leaving group, the presence of a strongly electron-withdrawing nitro group in the ortho position can activate the ring towards nucleophilic aromatic substitution (SNA_r).[10][11][12] This allows for the displacement of the phenoxy group by a variety of nucleophiles.
Protocol 4: Amination via Nucleophilic Aromatic Substitution
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 171349-95-4 | 229.23 | 1.0 g |
| Piperidine | 110-89-4 | 85.15 | 1.1 g |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 15 mL |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.8 g |
Procedure:
-
To a sealed tube, add this compound (1.0 g, 4.36 mmol), piperidine (1.1 g, 12.9 mmol), and potassium carbonate (1.8 g, 13.0 mmol).
-
Add dimethyl sulfoxide (15 mL) and seal the tube.
-
Heat the reaction mixture to 120°C for 12-24 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2-methyl-4-nitrophenyl)piperidine.
Palladium-Catalyzed Cross-Coupling Reactions
The derivatized products of this compound can be further elaborated using modern cross-coupling reactions.[13][14][15][16][17] For instance, a brominated derivative (from Protocol 3) can undergo Suzuki or Buchwald-Hartwig coupling reactions to form new C-C or C-N bonds, respectively. This opens up a vast chemical space for the synthesis of complex biaryl compounds or substituted anilines.
Conclusion
This compound is a richly functionalized molecule with significant potential as a versatile building block in organic synthesis. By strategically targeting its nitro, methyl, and aromatic functionalities, a diverse range of derivatives can be accessed. The protocols outlined in these application notes provide a robust starting point for researchers and drug development professionals to explore the synthetic utility of this compound, enabling the creation of novel molecules with potential applications in various scientific fields.
References
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
- College of Saint Benedict/Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Purohit, R., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673–692. [Link]
- Chemistry Stack Exchange.
- Wikipedia. Reduction of nitro compounds. [Link]
- Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? [Link]
- The Organic Chemistry Tutor. (2020, May 20). Reduction of nitro groups on benzene [Video]. YouTube. [Link]
- Ditrich, K. (2007). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis, 2007, 531. [Link]
- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23–53. [Link]
- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.
- VTechWorks.
- Reddit. Is it possible to reduce nitro to amine and oxidize methyl to carboxylate by replacing the oxygens of the nitro group with the hydrogens of the methyl group in 2-nitrotoluene or similar compounds? [Link]
- AOBChem USA. This compound. [Link]
- Powers, D. C., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(9), 941–950. [Link]
- Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 24(15), 2748. [Link]
- Wikipedia. Cross-coupling reaction. [Link]
- Morales-Serna, J. A., García-López, V., & Madrid-Reyes, J. A. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 27(19), 6598. [Link]
- The Synthetic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
- OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]
- Schipper, E. (1968). U.S. Patent No. 3,385,894. Washington, DC: U.S.
- Kłos, J., & Scholl, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7708. [Link]
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Clark, J. (2023). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
- Master Organic Chemistry. (2018, April 30).
- Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. [Link]
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
- Bunnett, J. F., & Garbisch, E. W. (1966). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (2), 126-130. [Link]
Sources
- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 8. quora.com [quora.com]
- 9. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-1-nitro-4-phenoxybenzene
Welcome to the technical support center for the purification of 2-Methyl-1-nitro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Introduction to Purification Challenges
This compound is a nitroaromatic compound that likely presents purification challenges common to this class of molecules. Potential impurities can include unreacted starting materials, isomers formed during synthesis (such as other nitrated or methylated phenoxybenzene derivatives), and byproducts from side reactions. The choice of purification method is critical for obtaining a high-purity final product suitable for downstream applications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Q1: My recrystallized product is an oil and won't solidify. What's happening and how can I fix it?
A1: The presence of impurities can significantly depress the melting point of a compound, causing it to exist as an oil at room temperature. This is a common issue when residual starting materials or isomeric byproducts are present.
-
Immediate Action: First, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal of the pure compound if available.
-
Troubleshooting Steps:
-
Purity Assessment: Analyze your oily product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. A chromatogram with multiple spots or peaks indicates the presence of impurities.
-
Solvent System Re-evaluation: The solvent system you are using for recrystallization may be too good a solvent for your compound, even at low temperatures. Experiment with solvent/anti-solvent systems. For nitroaromatic compounds, common solvent systems include ethanol/water, toluene/hexane, or ethyl acetate/hexane. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble upon cooling, while the impurities remain in solution.
-
Column Chromatography: If recrystallization fails to yield a solid, column chromatography is the recommended next step for separating the desired product from the impurities.
-
Q2: After column chromatography, I have multiple yellow fractions. How do I identify the correct product?
A2: Nitroaromatic compounds are often yellow, so color alone is not a reliable indicator of the desired product.
-
Fraction Analysis: The most reliable method is to analyze each fraction (or pooled fractions corresponding to distinct spots on a TLC plate) by an analytical technique such as:
-
TLC: Spot each fraction on a TLC plate and compare the Rf values to a reference standard of the pure product if available.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the compound in each fraction. For this compound, the expected molecular weight is approximately 229.23 g/mol .[1][2]
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy will provide structural information to definitively identify the correct isomer.
-
Q3: My final product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic sign of an impure compound.
-
Purity Enhancement:
-
Recrystallization: If the melting point is only slightly depressed, a second recrystallization may be sufficient to remove the remaining impurities.
-
Solvent Choice: Ensure you are using an appropriate solvent for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[3] For nitroaromatic compounds, ethanol, methanol, or mixtures with water are often good starting points.[4][5]
-
Washing: During vacuum filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
-
Q4: I'm observing degradation of my compound on the silica gel column. How can I prevent this?
A4: Some nitro compounds can be sensitive to the acidic nature of standard silica gel.
-
Mitigation Strategies:
-
Deactivated Silica: You can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the mobile phase. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or cyano.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For initial purification of a crude solid, recrystallization is often the most straightforward and scalable method. If the crude product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the preferred method due to its high resolving power.
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for nitroaromatic compounds include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixture
-
Toluene/Hexane mixture
Q3: What mobile phases are suitable for the column chromatography of this compound?
A3: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. Good starting points include:
-
Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 and gradually increasing the proportion of ethyl acetate)
-
Toluene/Ethyl Acetate gradient
-
Dichloromethane/Hexane gradient
The optimal ratio should be determined by TLC analysis first.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of methods:
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram is a strong indicator of purity.
-
Spectroscopy: Proton and Carbon NMR spectra should show the expected signals with no significant impurity peaks.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
1. Solvent Selection:
- Place a small amount of the crude product (20-30 mg) into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
- Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.
- Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large number of crystals upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This should be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound when recrystallization is ineffective.
1. Mobile Phase Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
- The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
- Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis.
- Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the pure fractions containing the desired product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | >98% (highly dependent on impurities) | >99% |
| Common Solvents | Ethanol, Methanol, Ethanol/Water | Hexane/Ethyl Acetate, Toluene/Ethyl Acetate |
| Key Advantage | Simple, scalable | High resolution, separates close-running impurities |
| Key Disadvantage | May not remove all impurities | More time-consuming, requires more solvent |
Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
- Chemistry Stack Exchange. (2015).
- SIELC Technologies. (2018). Benzene, 2-methoxy-1-methyl-4-nitro-.[Link]
- SIELC Technologies. (n.d.). Separation of 1-Methoxy-2-methyl-4-nitrobenzene on Newcrom R1 HPLC column.[Link]
- AOBChem USA. (n.d.). This compound.[Link]
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.[Link]
- The Royal Society of Chemistry. (n.d.).
- Professor Boebinger. (2020, March 26).
- Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-.[Link]
- NIST. (n.d.). Benzene, 1-nitro-4-phenoxy-.[Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- The Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). nitrobenzene.[Link]
- FranklyChemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. [Video]. YouTube. [Link]
- ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[Link]
Sources
Technical Support Center: Ullmann Synthesis of Nitrophenoxybenzenes
Welcome to our dedicated technical support resource for the Ullmann synthesis of nitrophenoxybenzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet often challenging C-O cross-coupling reaction. Here, we move beyond standard protocols to offer in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic understanding and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity for your target nitrophenoxybenzene compounds.
Troubleshooting Guide: A Mechanistic Approach to Common Impurities
The Ullmann synthesis, while a cornerstone for diaryl ether formation, is notorious for its sensitivity to reaction parameters, which can lead to a variety of impurities. When synthesizing nitrophenoxybenzenes, the presence of the electron-withdrawing nitro group introduces an additional layer of complexity. This guide addresses the most common impurities encountered, their mechanistic origins, and actionable solutions.
Issue 1: My final product is contaminated with a significant amount of dehalogenated nitroarene.
Q: I've isolated my crude product, and NMR/GC-MS analysis shows a major peak corresponding to the starting nitroaryl halide, but without the halogen. What is causing this reductive dehalogenation, and how can I prevent it?
A: Reductive dehalogenation is a frequent and frustrating side reaction in Ullmann couplings, where the aryl halide is reduced to the corresponding arene (Ar-X → Ar-H). This process competes directly with the desired C-O bond formation.
Mechanistic Insight: This side reaction is often promoted by the presence of protic impurities (like water) or certain solvents that can act as hydrogen donors, especially at the high temperatures typical of classical Ullmann reactions.[1][2] The copper(I) catalytic species can participate in a single-electron transfer (SET) process, leading to radical intermediates that can abstract a hydrogen atom to form the dehalogenated byproduct.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: The presence of water can facilitate protonolysis of key intermediates.
-
Protocol: Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system. Dry solid reagents like potassium carbonate or cesium carbonate in a vacuum oven before use.[1]
-
-
Solvent Selection: While polar aprotic solvents like DMF and NMP are common, they can sometimes be problematic.
-
Protocol: Consider switching to a non-polar, high-boiling solvent such as toluene or xylene, which are less likely to act as hydrogen donors.[3]
-
-
Ligand Screening: Modern Ullmann protocols often employ ligands to stabilize the copper catalyst and promote the desired reductive elimination pathway over side reactions.
-
Protocol: If you are running a ligand-free reaction, consider adding a ligand. If you are already using a ligand, it may not be optimal. Screen a panel of common Ullmann ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[2] For electron-rich aryl bromides, N,N-dimethylglycine has proven effective in minimizing dehalogenation.[1]
-
Issue 2: I'm observing the formation of a biaryl byproduct (dinitrobiphenyl).
Q: Alongside my desired nitrophenoxybenzene, I'm isolating a symmetrical biaryl compound, which appears to be the homocoupling product of my nitroaryl halide. Why is this happening?
A: The formation of symmetrical biaryls (Ar-Ar) is the "classic" Ullmann reaction and can be a significant competing pathway, especially under harsh conditions.[4][5][6]
Mechanistic Insight: This side reaction involves the coupling of two molecules of the aryl halide, catalyzed by copper. It is particularly prevalent at high temperatures and with high concentrations of the copper catalyst. The mechanism is thought to proceed through the formation of an organocopper intermediate (Ar-Cu), which then reacts with a second molecule of the aryl halide.[5][7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures often favor the homocoupling pathway.
-
Protocol: Modern ligand-accelerated Ullmann reactions can often be run at significantly lower temperatures (e.g., 80-120 °C) compared to the classical conditions (>200 °C).[2] If you are observing biaryl formation, try reducing the temperature in 10-20 °C increments.
-
-
Optimize Catalyst Loading: While catalytic amounts of copper are used in modern protocols, excessive catalyst can promote homocoupling.
-
Protocol: If you are using stoichiometric or high loadings of copper, reduce it to catalytic amounts (e.g., 5-10 mol%). If you are already in the catalytic regime, try lowering the loading further to 1-2 mol%, although this may require longer reaction times.
-
-
Consider the Order of Addition: Pre-forming the copper phenoxide before adding the aryl halide can sometimes favor the desired cross-coupling.
-
Protocol: In your reaction flask, first stir the phenol, base, and copper catalyst in the solvent for 30-60 minutes to facilitate the formation of the copper phenoxide. Then, add the nitroaryl halide to initiate the cross-coupling reaction.
-
Issue 3: I suspect the nitro group on my product is being reduced.
Q: My product mixture is complex, and I see byproducts with masses corresponding to the reduction of the nitro group to an amino, hydroxylamino, or even an azo compound. Is this possible under Ullmann conditions?
A: Yes, this is a valid concern, particularly in classical Ullmann reactions that use metallic copper (e.g., copper powder or bronze), which can act as a reducing agent, especially in the presence of a proton source.[8][9]
Mechanistic Insight: The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂). Various reagents, including easily oxidized metals like iron, tin, and zinc in the presence of acid, are well-known to effect this transformation.[9][10] Under certain Ullmann conditions, especially with Cu(0) at high temperatures and with protic impurities, a similar reduction can occur. The formation of azo compounds (Ar-N=N-Ar) is also possible, particularly with strong reducing agents like LiAlH₄, but can also be a minor byproduct in other reductions.[9]
Troubleshooting Steps:
-
Switch to a Copper(I) Salt: Cu(I) salts (e.g., CuI, CuBr) are generally less reducing than Cu(0) and are the preferred catalyst source for modern Ullmann ether syntheses.[3]
-
Protocol: Replace copper powder or bronze with a high-purity Cu(I) salt. Ensure the Cu(I) salt is fresh, as older batches can be partially oxidized.
-
-
Strictly Control for Protic Sources: As with dehalogenation, any source of protons can facilitate the reduction of the nitro group.
-
Protocol: Re-emphasize the need for anhydrous conditions as detailed in Issue 1.
-
-
Use a Milder Base: While a base is necessary to deprotonate the phenol, very strong bases or the use of certain basic solvents could potentially promote side reactions.
-
Protocol: Use a moderately weak inorganic base like K₂CO₃ or Cs₂CO₃. Avoid strongly basic conditions if possible.[3]
-
Summary of Common Impurities and Solutions
| Impurity | Common Cause(s) | Primary Solution(s) |
| Dehalogenated Nitroarene | Protic impurities (water), hydrogen-donating solvents, suboptimal ligand. | Use rigorously anhydrous conditions; switch to non-polar solvents (toluene); screen ligands (e.g., N,N-dimethylglycine).[1][2] |
| Dinitrobiphenyl | High reaction temperatures, high copper catalyst loading. | Lower the reaction temperature; reduce the catalyst loading to 1-10 mol%; pre-form the copper phenoxide. |
| Nitro Group Reduction Products | Use of metallic copper (Cu(0)), presence of protic impurities. | Switch from Cu(0) to a Cu(I) salt (e.g., CuI); ensure strictly anhydrous conditions.[3][9] |
| Unreacted Starting Materials | Low reaction temperature, inactive catalyst, poor nucleophilicity of nitrophenol. | Incrementally increase temperature; use a fresh, high-purity Cu(I) source; consider using a more reactive aryl halide (I > Br > Cl).[11] |
Visualizing Impurity Formation Pathways
The following diagram illustrates the desired reaction pathway for the Ullmann synthesis of a nitrophenoxybenzene and the competing pathways that lead to common impurities.
Caption: Competing reaction pathways in the Ullmann synthesis of nitrophenoxybenzenes.
Frequently Asked Questions (FAQs)
Q1: My nitrophenol seems to be a poor nucleophile. How can I improve the reaction rate? A: Nitrophenols are indeed less nucleophilic due to the electron-withdrawing nature of the nitro group, which can make the reaction sluggish.[11] To improve the rate, ensure complete deprotonation by using a suitable base (Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility).[3] You can also increase the reactivity of the electrophile by using a nitroaryl iodide instead of a bromide or chloride, as the reactivity order is I > Br > Cl.[11]
Q2: How do I effectively purify my nitrophenoxybenzene from the unreacted starting materials and byproducts? A: Column chromatography is the most common and effective method for purification.[12] A gradient elution using a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The less polar byproducts like the dehalogenated nitroarene and the dinitrobiphenyl will usually elute first, followed by your desired nitrophenoxybenzene product, and finally the more polar unreacted phenol. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification technique, especially for removing minor impurities.[12]
Q3: Can I run this reaction open to the air? A: While some modern, ligand-assisted protocols show tolerance to air, it is strongly recommended to run Ullmann reactions under an inert atmosphere (nitrogen or argon). Oxygen can oxidize the active Cu(I) catalyst to the less active Cu(II) species, which can stall the reaction and potentially lead to different side products.
Q4: What is the best copper source for this reaction? A: For modern Ullmann ether synthesis, high-purity copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) are the most reliable and commonly used catalysts.[3] They are generally more active and lead to fewer side reactions compared to copper(II) salts or metallic copper powder.[3]
Experimental Protocol: General Procedure for Ligand-Assisted Ullmann Synthesis of a Nitrophenoxybenzene
This protocol provides a starting point for optimization.
Caption: Standard experimental workflow for Ullmann diaryl ether synthesis.
References
- The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. RU2671581C1 - Method of obtaining dinitroprotective diphenyl and triphenyl ethers.
- National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Wikipedia. Ullmann reaction. [Link]
- Royal Society of Chemistry.
- Wikipedia.
- BYJU'S. Ullmann Reaction. [Link]
- Royal Society of Chemistry.
- L.S.College, Muzaffarpur. Ullmann reaction. [Link]
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- SciELO México.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. rsc.org [rsc.org]
Technical Support Center: Optimizing Williamson Synthesis for Electron-Deficient Phenols
Welcome to the technical support center for the Williamson ether synthesis, specifically tailored for researchers, scientists, and drug development professionals working with challenging electron-deficient phenols. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your etherification reactions. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can overcome common hurdles and achieve high-purity products with excellent yields.
Introduction: The Challenge of Electron-Deficient Phenols
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1][2] The reaction classically involves the SN2 reaction between an alkoxide (formed by deprotonating an alcohol or phenol) and a primary alkyl halide.[1][2] While straightforward for many substrates, the synthesis becomes more nuanced when dealing with electron-deficient phenols, such as nitrophenols.
The electron-withdrawing groups on these phenols increase their acidity, making deprotonation easier. However, these same groups can decrease the nucleophilicity of the resulting phenoxide, potentially slowing the desired SN2 reaction. Furthermore, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring, leading to undesired C-alkylation byproducts.[1] This guide will address these specific challenges and provide strategies for successful etherification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when performing the Williamson ether synthesis with electron-deficient phenols.
Q1: My reaction is slow or incomplete, resulting in low yields. What are the likely causes and solutions?
Several factors can contribute to low yields, often stemming from incomplete deprotonation, suboptimal reaction conditions, or the choice of solvent.[3]
-
Incomplete Deprotonation: While electron-deficient phenols are more acidic, a sufficiently strong base is still crucial for complete conversion to the phenoxide. If the deprotonation equilibrium is not driven far enough to the right, you will have unreacted phenol at the end of the reaction.
-
Solution: Consider switching to a stronger base. For instance, if you are using a weaker base like sodium bicarbonate (NaHCO₃), changing to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can significantly improve the extent of deprotonation.[3] For particularly challenging substrates, a very strong base like sodium hydride (NaH) can be used, but with caution due to its high reactivity and potential to promote side reactions.[3][4]
-
-
Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.
-
Solvent Choice: The solvent plays a critical role in solvating the phenoxide ion.
Q2: I am observing significant amounts of a byproduct that is not my desired ether. What is happening?
The most common side reactions in the Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[1][3]
-
Elimination Reactions: This is especially problematic when using secondary or tertiary alkyl halides. The strongly basic phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of an ether.[1][3]
-
C-Alkylation: As an ambident nucleophile, the phenoxide can be alkylated on the aromatic ring, leading to undesired byproducts.[1]
-
Solution: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[3]
-
Q3: Can I use a secondary or tertiary alkyl halide in this reaction?
It is strongly discouraged. The Williamson ether synthesis proceeds via an SN2 mechanism.[1][3] Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, resulting in the formation of an alkene.[1][3] Secondary alkyl halides will often give a mixture of SN2 (ether) and E2 (alkene) products, leading to lower yields and difficult purification.[2][3][4] For a successful and high-yielding synthesis, it is best to use methyl or primary alkyl halides.[3]
Q4: How does Phase Transfer Catalysis (PTC) help in this synthesis?
Phase transfer catalysis is a powerful technique, particularly in industrial settings, for the Williamson ether synthesis.[1] It is especially useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide).
-
Mechanism: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.[6] The large organic groups on the catalyst make it soluble in the organic phase, while its ionic nature allows it to pair with the phenoxide.[6] Once in the organic phase, the phenoxide can react with the alkyl halide.[6]
-
Advantages: PTC can lead to faster reaction times, milder reaction conditions, and improved yields compared to traditional methods.[7] It can also simplify the workup procedure.
Optimized Protocols and Data
The following protocols provide detailed, step-by-step methodologies for the Williamson ether synthesis of electron-deficient phenols.
Protocol 1: General Procedure for the Synthesis of 4-Nitrophenoxyethane
This protocol details the synthesis of an ether from an electron-deficient phenol using standard laboratory conditions.
Materials:
-
4-Nitrophenol
-
Ethyl Iodide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).[8]
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.[8]
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.2 mL, 15 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: After cooling to room temperature, filter the solid salts and wash them with a small amount of ethyl acetate.[8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.[8]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[8]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for the Williamson ether synthesis of various substituted nitroaromatics, highlighting the versatility of this reaction.[8]
| Substituted Nitrophenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95% |
| 4-Nitrophenol | Benzyl Bromide | NaOH | Ethanol/Water | Reflux | 2 | >90% |
| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92% |
| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 3 | ~90% |
Visualizing the Process
Diagrams can help clarify the reaction mechanism and the decision-making process for optimizing the synthesis.
Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- Wikipedia. (2023). Williamson ether synthesis.
- Bartleby. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
- OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- YouTube. (2020). Williamson Ether Synthesis.
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- ResearchGate. (n.d.). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters.
- Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
- RSC Publishing. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
- Filo. (n.d.). (a) write the chemical equation for Williamson's synthesis . (b) give a m...
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- YouTube. (2023). Two Novel Approaches to Make Ethers.
- RSC Publishing. (2025). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy.
- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
- Test Your Skills with Real Questions. (n.d.). Williamson Ether Synthesis Practice Problems.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | bartleby [bartleby.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene
Welcome to the technical support center for the synthesis of 2-Methyl-1-nitro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation or a related copper-catalyzed ether synthesis.[1][2] This reaction involves the coupling of a substituted aryl halide with a phenoxide. The presence of an electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack.[3][4][5]
A common synthetic route involves the reaction of 4-chloro-3-nitrotoluene with phenol in the presence of a base and a copper catalyst. Understanding the nuances of this reaction is critical for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges in this synthesis. Several factors can contribute to this issue.
dot
Caption: Troubleshooting workflow for low product yield.
Possible Causes & Solutions:
-
Poor Quality of Reagents:
-
Moisture: The presence of water can deactivate the base and interfere with the reaction. Ensure all solvents are anhydrous and glassware is thoroughly dried.[6]
-
Base Inactivity: The choice and quality of the base are crucial. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is fresh and has not absorbed moisture.
-
Phenol Impurities: Impurities in phenol can inhibit the reaction. Consider purifying the phenol by distillation if its quality is questionable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ullmann-type reactions often require high temperatures, sometimes exceeding 210°C, especially with less reactive aryl halides.[1] However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal duration.
-
-
Inactive Catalyst:
-
Copper Source: Traditional Ullmann reactions often use activated copper powder. The activity of the copper can vary. Alternatively, soluble copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be more reliable.[1]
-
Ligands: The addition of a ligand, such as 1,10-phenanthroline, can enhance the catalytic activity of copper.
-
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of byproducts.
Possible Causes & Solutions:
-
Side Reactions of the Starting Material:
-
Homocoupling: The aryl halide can undergo self-coupling to form a biaryl compound. This is more prevalent at very high temperatures.
-
Reduction of the Nitro Group: If a reducing agent is inadvertently present, the nitro group can be reduced to an amino group, leading to undesired products.
-
-
Competing Reactions:
-
In some ether syntheses, elimination reactions can compete with substitution, especially with secondary alkyl halides. While less common in SNAr with aryl halides, it's a possibility to consider if reaction conditions are extreme.[7]
-
-
Decomposition:
-
At very high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.
-
dot
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Diaryl Ether Synthesis
Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in these critical C-O cross-coupling reactions. Drawing upon established protocols and mechanistic insights, this resource provides practical, step-by-step solutions to enhance the efficiency and reproducibility of your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during diaryl ether synthesis, primarily focusing on the two most prevalent methods: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.
Issue 1: My Ullmann condensation reaction is showing low to no yield. What are the primary factors to investigate?
Low or nonexistent yields in an Ullmann condensation can often be traced back to a few key experimental parameters. A systematic troubleshooting approach is crucial for identifying the root cause.
Answer:
Several factors, from reagent quality to the reaction atmosphere, can drastically impact the success of an Ullmann condensation.[1] Here is a prioritized checklist to diagnose the problem:
-
Catalyst Quality and Activity: The state of your copper catalyst is paramount. Copper(I) salts, such as CuI, are susceptible to oxidation over time, which leads to a significant loss of catalytic activity.[1]
-
Solution: Always use a fresh, high-purity copper(I) source. If you suspect your current stock is old or has been improperly stored, it is best to procure a new batch. For reactions prone to homocoupling, using freshly activated copper powder can also be beneficial.[1]
-
-
Inert Atmosphere Integrity: Many Ullmann reactions are sensitive to atmospheric oxygen, which can deactivate the catalyst and promote unwanted side reactions.[1][2]
-
Solution: Meticulously set up your reaction under a rigorously inert atmosphere, such as high-purity argon or nitrogen. This involves employing Schlenk techniques or working within a glovebox.[2] Ensure all solvents are thoroughly degassed prior to use through methods like sparging with an inert gas or freeze-pump-thaw cycles.[2]
-
-
Reagent Purity and Anhydrous Conditions: The presence of water or other impurities in your starting materials or solvent can be detrimental. Trace water can lead to dehalogenation of the aryl halide, a common side reaction.[1]
-
Solution: Use high-purity starting materials. Solvents should be dried using appropriate methods, such as distillation from a drying agent or passage through an activated alumina column, especially if the protocol specifies anhydrous conditions.[2]
-
-
Base Selection and Solubility: The choice and quality of the base are critical. The base's role is to deprotonate the phenol, but its physical properties and strength can influence the reaction's outcome. In non-polar solvents like toluene, inexpensive bases like K₂CO₃ can be effective.[3] However, bases like cesium carbonate (Cs₂CO₃) can be inactivated by water, halting the reaction.[4][5]
-
Solution: Screen different bases. For reactions in non-polar solvents, K₂CO₃ is a cost-effective option.[3] When using hygroscopic bases like Cs₂CO₃, ensure anhydrous conditions are strictly maintained.[4][5] In some cases, a stronger base may be necessary, but this can also increase the risk of side reactions.
-
Troubleshooting Workflow for Ullmann Condensation
Caption: A flowchart for troubleshooting low yields in Ullmann diaryl ether synthesis.
Issue 2: My Buchwald-Hartwig C-O coupling reaction is inefficient. How can I optimize it?
The Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a powerful alternative to the Ullmann condensation.[6] However, its success is highly dependent on a finely tuned catalytic system.
Answer:
Optimizing a Buchwald-Hartwig C-O coupling involves a multi-faceted approach, with the ligand, base, and solvent playing interconnected roles.
-
Ligand Selection is Crucial: The choice of phosphine ligand is arguably the most critical factor. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
Solution: A ligand screening is often necessary. Start with commonly used ligands for C-O coupling, such as those from the biarylphosphine class. The optimal ligand can be highly substrate-dependent.[7][8] For instance, DPEPhos and Josiphos-type ligands have shown success in various applications.[8]
-
-
Base and Solvent Compatibility: The base must be strong enough to deprotonate the phenol but not so strong as to cause degradation of starting materials or products.[9] The solvent's role is to solubilize the reactants and stabilize catalytic intermediates.[7][9]
-
Solution: Common bases include sodium or potassium tert-butoxide, cesium carbonate, and potassium phosphate.[9] The choice is often tied to the solvent. For example, t-BuONa is often used in toluene or dioxane.[9] Aromatic solvents like toluene and ethereal solvents like dioxane are frequently employed.[7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[7]
-
-
Catalyst Precursor and Activation: While various palladium precursors can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.[8]
-
Solution: If you are using a combination of a palladium salt and a ligand, ensure they are forming the active catalytic species in situ. Using a well-defined precatalyst can often simplify optimization and lead to more consistent results.
-
-
Substrate Electronic Effects: The electronic properties of your coupling partners will influence reaction efficiency.
-
General Trend: Electron-poor aryl halides and electron-rich phenols tend to react more readily.[10] Conversely, electron-rich aryl halides and electron-poor phenols can be more challenging substrates. Adjusting the ligand and reaction conditions may be necessary to accommodate these electronic biases.
-
Table 1: General Guidance for Buchwald-Hartwig C-O Coupling Conditions
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst | Readily available and effective sources of Pd(0).[8] |
| Ligand | Bulky, electron-rich biarylphosphines | Promotes key steps in the catalytic cycle.[6] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu, KOtBu | Strength should be matched to the acidity of the phenol.[9] |
| Solvent | Toluene, Dioxane, THF | Good solubility for reactants and intermediates.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy for catalytic turnover. |
Issue 3: I am observing significant side product formation, such as hydrodehalogenation or homocoupling. How can I suppress these pathways?
Side reactions are a common cause of low yield and can complicate product purification. Understanding their origin is key to mitigating their formation.
Answer:
Hydrodehalogenation (replacement of the halide with a hydrogen) and homocoupling of the aryl halide are two of the most frequent side reactions.
-
Hydrodehalogenation: This side reaction is often promoted by the presence of trace amounts of water or other protic sources.[1] It can also occur via a competing β-hydride elimination pathway in the catalytic cycle.[6]
-
Homocoupling: The self-coupling of the aryl halide can be a significant issue, particularly at higher temperatures.
-
Mitigation Strategy:
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will often reduce the rate of homocoupling.[1] This may require screening for a more active catalyst system.
-
Ligand Effects: The presence of a well-chosen ligand can stabilize the catalyst and favor the cross-coupling pathway over homocoupling.[1]
-
-
Catalytic Cycle and Competing Side Reactions
Caption: The desired catalytic cycle for C-O coupling and competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening Experiment in Buchwald-Hartwig C-O Coupling
This protocol outlines a parallel screening approach to efficiently identify an optimal ligand for a given substrate pair.
-
Preparation: In a glovebox, arrange an array of reaction vials, each equipped with a small stir bar.
-
Reagent Addition:
-
To each vial, add the aryl halide (0.1 mmol, 1.0 equiv).
-
Add the phenol (0.12 mmol, 1.2 equiv).
-
Add the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol, 2.5 mol %).
-
-
Ligand Addition: To each respective vial, add a different phosphine ligand (0.005 mmol, 5 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 1.0 mL) to each vial.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 18 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to the desired diaryl ether.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Benchchem. (n.d.). Strategies to reduce reaction time in Ullmann condensation using sonication.
- Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). RSC Advances.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- Benchchem. (n.d.). Ullmann Diaryl Ether Synthesis: Technical Support Center.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Complexities of Nitrating 2-Methyl-4-phenoxytoluene: A Technical Support Guide
For Immediate Release
Introduction to the Nitration of 2-Methyl-4-phenoxytoluene
The nitration of 2-methyl-4-phenoxytoluene is a nuanced electrophilic aromatic substitution reaction. The molecule presents two aromatic rings with different activating substituents: a methyl group and a phenoxy group. The phenoxy group is a more potent activating group than the methyl group, and both are ortho, para-directing. This electronic landscape, coupled with steric considerations, dictates the regioselectivity of the nitration and the potential formation of a variety of mono- and di-nitrated byproducts. Understanding and controlling these factors is paramount for achieving the desired product in high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor mono-nitrated products of 2-methyl-4-phenoxytoluene?
A1: The primary mono-nitrated products are formed on the more activated phenoxy-substituted ring. The major product is typically the result of nitration ortho to the highly activating phenoxy group and meta to the methyl group. The para position on this ring is blocked. Nitration on the other ring is less favored due to the comparatively weaker activation by the methyl group.
Q2: What are the most common byproducts in this reaction?
A2: Common byproducts include isomeric mono-nitro compounds, di-nitro compounds from over-nitration, and oxidation byproducts. The formation of di-nitro products is more likely with stronger nitrating agents or higher temperatures. Oxidation can lead to the formation of phenolic and other degradation products, often presenting as tarry impurities.
Q3: How can I control the regioselectivity of the nitration?
A3: Regioselectivity is primarily controlled by the choice of nitrating agent, reaction temperature, and the solvent system. Milder nitrating agents and lower temperatures generally favor substitution on the more activated ring. The use of specific catalysts can also influence the isomer distribution.
Q4: What is ipso-substitution, and is it a concern in this reaction?
A4: Ipso-substitution is the replacement of a substituent other than hydrogen, such as a methyl or even the phenoxy group, by the nitro group. While less common than C-H substitution, it can occur under certain conditions, leading to unexpected byproducts. Careful monitoring of the reaction products is necessary to identify any ipso-substitution.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of 2-methyl-4-phenoxytoluene in a question-and-answer format.
Issue 1: Low Yield of the Desired Mono-Nitro Product
-
Question: My reaction is resulting in a low yield of the desired mono-nitrated product, with a significant amount of starting material remaining. What are the likely causes and solutions?
-
Answer:
-
Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) may be too low. Ensure that your nitric acid and sulfuric acid are of sufficient concentration and that the mixture is prepared correctly, typically by adding nitric acid to sulfuric acid slowly at low temperatures.
-
Low Reaction Temperature: While low temperatures are crucial to control selectivity, a temperature that is too low can significantly slow down the reaction rate. Consider a modest increase in temperature, monitoring closely for the formation of byproducts.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Isomers and Difficulty in Separation
-
Question: I am observing a complex mixture of mono-nitro isomers that are difficult to separate. How can I improve the selectivity and what are the best methods for separation?
-
Answer:
-
Improving Selectivity:
-
Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C) to minimize the formation of less stable isomers.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can offer higher regioselectivity.
-
-
Separation Techniques:
-
Column Chromatography: This is the most effective method for separating closely related isomers. The choice of stationary phase (e.g., silica gel) and eluent system is critical and may require optimization.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can provide excellent resolution of isomers.[1]
-
-
Issue 3: Significant Formation of Di-nitro and Oxidation Byproducts
-
Question: My reaction is producing a high proportion of di-nitrated compounds and a dark, tarry residue. How can I prevent this?
-
Answer:
-
Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will drive the reaction towards di-nitration.
-
Temperature Management: This is the most critical factor. Runaway reactions due to poor temperature control are a common cause of over-nitration and oxidation.[2] Use an efficient cooling bath and add the nitrating agent slowly and dropwise.
-
Reaction Time: As mentioned previously, monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the mono-nitro product.
-
Work-up Procedure: Quench the reaction by pouring it onto crushed ice to rapidly dilute the acid and dissipate heat. This minimizes further reactions during the work-up.
-
Experimental Protocols
Protocol 1: General Procedure for Mono-nitration of 2-Methyl-4-phenoxytoluene
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-salt bath.
-
Reaction Setup: Dissolve 2-methyl-4-phenoxytoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture. Cool the flask to 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the substrate, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization of Products
-
Thin Layer Chromatography (TLC): Use silica gel plates and a mixture of hexane and ethyl acetate as the eluent to monitor the reaction progress and assess the purity of the fractions from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile and water is typically effective for separating the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation patterns of the different isomers, aiding in their identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isolated isomers. The chemical shifts of the aromatic protons and carbons will be indicative of the position of the nitro group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).[4][5]
Visualizing Reaction Pathways and Troubleshooting
Predicted Regioselectivity of Mono-nitration
Caption: Predicted regioselectivity in the mono-nitration of 2-methyl-4-phenoxytoluene.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in the nitration reaction.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction | Increase reaction time/temperature | Increased conversion of starting material |
| Low strength of nitrating agent | Use fresh, concentrated acids | Improved reaction rate | |
| Poor Selectivity | High reaction temperature | Maintain temperature at 0-5 °C | Favors formation of the thermodynamically more stable isomer |
| Strong nitrating agent | Use a milder agent (e.g., acetyl nitrate) | Increased ratio of the desired isomer | |
| Byproduct Formation | Excess nitrating agent | Use stoichiometric amounts | Minimized di-nitration |
| High temperature/long reaction time | Strict control of reaction parameters | Reduced oxidation and over-nitration |
References
- SIELC Technologies. Separation of p-(p-Nitrophenoxy)toluene on Newcrom R1 HPLC column.
- Google Patents. CN1266422A - Nitration process for diphenyl ethers.
- European Patent Office. EP 0851852 B1 - PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- ResearchGate. Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates. Journal of the South Carolina Academy of Science, 19(2), Article 8.
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in brief, 28, 104995.
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 35-47.
- van der Vliet, A., Jenner, A., Eiserich, J. P., Cross, C. E., & Halliwell, B. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Methods in enzymology, 301, 471–483.
- Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- Reddit. r/Chempros - Di-nitration troubleshooting.
- Chromatography Forum. separation of positional isomers.
- ResearchGate. 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1 observed in the spectrum of p-nitro phenol indicates the –OH stretching vibration. A peak at 1590 cm -1 is attributed for the –N=O. stretching vibration. The C=O. stretching frequency of phenolic compound occurs at 1105 cm -1[1].
- ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.
- Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
- ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e).
- ResearchGate. Mass spectrometry of lithium adducts of AANO 2. Lithium...
- National Institute of Standards and Technology. Phenol, 4-nitro-.
- SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum.
- ResearchGate. Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere.
- PubChem. p-Phenoxytoluene.
- PubChem. 4-Phenoxybenzoic acid.
- Defense Technical Information Center. Mechanochemical Nitration of Organic Compounds.
- ResearchGate. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline.
- ResearchGate. Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
- PubMed. Peroxynitrite-mediated nitration of peptides: characterization of the products by electrospray and combined gas chromatography-mass spectrometry.
- Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?
- ResearchGate. (PDF) Nitration of phenol in 1,4-dioxane.
- Matrix Fine Chemicals. 4-PHENOXYBENZOIC ACID | CAS 2215-77-2.
- Scribd. 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry Stack Exchange. Which is the major product formed on nitration of benzyl methyl ether?
- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- YouTube. differences & similarities of 1H & 13C NMR spectroscopy.
- MDPI. GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes.
- ResearchGate. FTIR spectrum of pure o-nitrophenol.
Sources
- 1. Separation of p-(p-Nitrophenoxy)toluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Methyl-1-nitro-4-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Methyl-1-nitro-4-phenoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work. The information herein is synthesized from established principles of nitroaromatic compound degradation to provide a robust framework for your studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, providing insights into its expected behavior based on related nitroaromatic compounds.
Q1: What are the most probable initial steps in the microbial degradation of this compound?
A1: Based on studies of similar nitroaromatic compounds, two primary initial pathways are likely for the microbial degradation of this compound:
-
Reduction of the Nitro Group: Under anaerobic or aerobic conditions, microorganisms can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH₂) group.[1][2] This is a common initial step in the breakdown of many nitroaromatic compounds.[2]
-
Dioxygenase Attack: Aerobic bacteria may initiate degradation by incorporating two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate and the release of the nitro group as nitrite.[3]
Q2: Can this compound be degraded through chemical oxidation methods?
A2: Yes, advanced oxidation processes (AOPs) like the Fenton reaction are effective for degrading recalcitrant organic pollutants, including nitroaromatic compounds.[4][5] The Fenton reaction utilizes hydrogen peroxide and ferrous ions to generate highly reactive hydroxyl radicals (•OH) that can oxidize the aromatic rings, leading to their cleavage and eventual mineralization.[4][6]
Q3: What are the expected major intermediates in the degradation of this compound?
A3: The expected intermediates will depend on the degradation pathway:
-
Reductive Pathway: Expect to see 2-Methyl-4-phenoxy-aniline as a major product resulting from the reduction of the nitro group. Further degradation would likely involve cleavage of the ether bond and subsequent aromatic ring opening.
-
Oxidative (Dioxygenase) Pathway: The initial products would likely be catechols or methylcatechols, formed by the hydroxylation of the nitrated aromatic ring.[3]
-
Chemical Oxidation (e.g., Fenton's Reagent): This process generates a complex mixture of hydroxylated derivatives, ring-opened products (like carboxylic acids), and eventually complete mineralization to CO₂, H₂O, and inorganic ions.[5]
Q4: Is photodegradation a viable pathway for this compound?
A4: Yes, photodegradation is a potential degradation route. Nitroaromatic compounds can undergo photocatalytic degradation, often facilitated by a semiconductor photocatalyst like titanium dioxide (TiO₂).[7] This process involves the generation of reactive oxygen species that attack the molecule, leading to its breakdown. The presence of two aromatic rings and the nitro group suggests it will absorb UV light, making it susceptible to photolysis.
II. Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during the experimental investigation of this compound degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed in microbial cultures. | - Inappropriate microbial consortium.- Toxicity of the compound at the tested concentration.- Unfavorable environmental conditions (pH, temperature, oxygen levels). | - Screen different microbial sources, such as soil or water from contaminated sites.- Perform a toxicity assay to determine the inhibitory concentration of the compound.- Optimize culture conditions, including pH, temperature, and aeration, for both aerobic and anaerobic experiments. |
| Incomplete degradation or accumulation of intermediates. | - Rate-limiting steps in the degradation pathway.- The intermediates are more recalcitrant than the parent compound.- Feedback inhibition of metabolic pathways by accumulated products. | - Analyze for the accumulation of intermediates using techniques like HPLC or GC-MS.- Consider using a co-substrate to enhance the metabolic activity of the microorganisms.- For chemical degradation, adjust the oxidant-to-substrate ratio or the catalyst concentration.[5] |
| Difficulty in identifying degradation products. | - Low concentrations of intermediates.- Co-elution of compounds in chromatographic analysis.- Lack of authentic standards for comparison. | - Employ solid-phase extraction (SPE) to concentrate the samples before analysis.- Optimize the chromatographic method (e.g., gradient elution in HPLC, temperature programming in GC).- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis to propose structures for unknown intermediates. |
| Variability in degradation rates between replicate experiments. | - Inconsistent inoculum size or activity.- Fluctuations in experimental conditions (e.g., temperature, mixing).- Instability of reagents (e.g., hydrogen peroxide in Fenton's reaction). | - Standardize the preparation of the microbial inoculum.- Ensure precise control of all experimental parameters.- Prepare fresh reagent solutions for each experiment, especially for chemical degradation studies. |
III. Experimental Protocols & Methodologies
Protocol 1: Aerobic Biodegradation Assay
This protocol outlines a basic batch experiment to assess the aerobic biodegradation of this compound.
1. Preparation of Media and Inoculum:
- Prepare a minimal salts medium (MSM) appropriate for the selected microbial culture.
- Acclimatize the microbial consortium to the target compound by gradually increasing its concentration in the culture medium over several transfers.
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) at a high concentration.
2. Experimental Setup:
- In sterile flasks, add the MSM and the acclimated microbial inoculum.
- Spike the flasks with the stock solution of this compound to achieve the desired final concentration. Ensure the solvent concentration is minimal and does not inhibit microbial growth.
- Include control flasks:
- A sterile control (MSM + compound, no inoculum) to check for abiotic degradation.
- A biomass control (MSM + inoculum, no compound) to monitor the health of the culture.
- Incubate the flasks on an orbital shaker at an appropriate temperature and shaking speed to ensure aeration.
3. Sampling and Analysis:
- Collect samples at regular time intervals.
- Filter the samples through a 0.22 µm syringe filter to remove biomass.
- Analyze the filtrate for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, like formic or phosphoric acid, to improve peak shape) is commonly used for separating aromatic compounds.[8]
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound and its potential intermediates. A PDA detector is advantageous for identifying new peaks.
-
Quantification: Use a calibration curve prepared with an authentic standard of this compound.
IV. Visualizing Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound based on established mechanisms for similar compounds.
Reductive Degradation Pathway
Caption: Hypothetical reductive pathway of this compound.
Oxidative (Dioxygenase) Degradation Pathway
Caption: Hypothetical oxidative pathway of this compound.
V. References
-
Analytical Methods for Nitroaromatic Compounds: Information on analytical techniques for related compounds can be found in various environmental chemistry resources.
-
Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction: This article discusses the application of the Fenton reaction for the degradation of nitroaromatic compounds.
-
Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process: This study demonstrates the degradation of nitrobenzene using FeS, involving both reduction and oxidation steps.
-
Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes: This paper describes the metabolic pathway of nitrobenzene degradation by a bacterial strain, highlighting the initial reductive steps.
-
Sonochemical Degradation Reactions of Nitrobenzene: Oxidation, Reduction, and Dimerization: This research explores the use of ultrasound for the degradation of nitrobenzene through various mechanisms.
-
Degradation of nitroaromatics with the Fenton reagent: This study investigates the feasibility of using the Fenton reagent for the degradation and detoxification of nitroaromatic compounds.
-
2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem: This database provides chemical and physical properties of the target compound.
-
Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... | Download Scientific Diagram: This source illustrates the aerobic degradation pathways of nitrobenzene, including the dioxygenase-catalyzed route.
-
Nitroaromatic Compounds, from Synthesis to Biodegradation: This review provides a comprehensive overview of the biodegradation of various nitroaromatic compounds.
-
Biodegradation of nitroaromatic compounds: This article reviews the microbial degradation of nitroaromatic compounds, covering different metabolic strategies.
-
1-Methoxy-2-methyl-4-nitrobenzene - SIELC Technologies: This application note describes an HPLC method for a structurally similar compound.
-
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene - Benchchem: This product page provides some information on a related compound.
-
Compound 2-methyl-1-nitro-4-(4-nitrophenoxy)benzene - ChemDiv: This database provides information on a similar dinitro compound.
-
Photocatalytic Degradation of 4-Nitrophenol by g-C3N4-MCy: Mechanism Study and Kinetic Modeling: This paper discusses the photocatalytic degradation of a related nitrophenol.
-
Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds: This study investigates the use of a modified TiO2 photocatalyst for the degradation of 4-nitrophenol.
Sources
- 1. Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kirj.ee [kirj.ee]
- 6. Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 8. 1-Methoxy-2-methyl-4-nitrobenzene | SIELC Technologies [sielc.com]
Technical Support Center: 2-Methyl-1-nitro-4-phenoxybenzene
Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. "2-Methyl-1-nitro-4-phenoxybenzene" is a specialized chemical, and a specific Safety Data Sheet (SDS) was not available at the time of this writing. Therefore, the guidance on storage, handling, and safety is based on best practices for structurally similar nitroaromatic and phenoxybenzene compounds. It is imperative to consult the supplier-specific SDS upon receipt of this chemical and to conduct a thorough risk assessment before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous compounds such as nitrobenzene and nitrophenols, the primary hazards are expected to include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Nitroaromatic compounds can cause damage to organs through prolonged or repeated exposure.[1][3]
-
Carcinogenicity and Mutagenicity: Some nitroaromatic compounds are suspected of causing cancer.[1][3]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.
Q2: How should this compound be stored?
A2: Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][6][7][8] Some suppliers of similar compounds recommend storage at 2-8°C.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[4][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is essential to minimize exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper glove removal technique.[10]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.[6][10]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH-approved respirator. All handling should be done in a well-ventilated area, preferably a chemical fume hood.[6][10]
Q4: How should I dispose of waste containing this compound?
A4: All waste must be treated as hazardous.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][11] Do not allow the product to enter drains.[7]
-
Contaminated Packaging: Dispose of as unused product.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Issue 1: Unexpected Reaction Byproducts or Low Yield
-
Potential Cause: Degradation of the nitroaromatic group. Nitro groups can be sensitive to certain reaction conditions.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Temperature: Avoid excessive heat, as it can lead to decomposition.
-
pH: Strong basic conditions can lead to side reactions. Consider using a milder base or a buffered system.
-
Reducing Agents: The nitro group is susceptible to reduction. Ensure that no unintended reducing agents are present in your reaction mixture.
-
-
Purification Strategy:
-
If purification by column chromatography is difficult, consider alternative methods such as recrystallization or preparative thin-layer chromatography (TLC).
-
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Issue 2: Poor Solubility
-
Potential Cause: The aromatic nature of this compound may limit its solubility in certain solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., dichloromethane, ethyl acetate, acetone, DMSO, DMF).
-
Co-solvent System: Consider using a co-solvent system to enhance solubility.
-
Gentle Heating and Sonication: Gentle warming and sonication can aid in dissolution, but be mindful of the compound's thermal stability.
-
Issue 3: Inconsistent Experimental Results
-
Potential Cause: Compound instability or contamination.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting material using techniques like NMR, LC-MS, or melting point analysis.
-
Storage Check: Ensure the compound has been stored correctly, away from light and moisture, as these can cause degradation over time.[8]
-
Use of Controls: Always include positive and negative controls in your experiments to help identify the source of variability.[12]
-
Visual Guides
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[13] |
| Molecular Weight | 229.23 g/mol | PubChem[13] |
| IUPAC Name | 2-methyl-4-nitro-1-phenoxybenzene | PubChem[13] |
| CAS Number | 171349-95-4 | PubChem[13] |
Hypothetical Experimental Protocol: Synthesis of a Fluorescent Probe for Hypoxia Imaging
Nitroaromatic compounds can be used as precursors for fluorescent probes to study hypoxic conditions in tumors.[14] The following is a hypothetical protocol for the reduction of the nitro group of this compound to an amine, which could then be coupled to a fluorophore.
Objective: To synthesize 2-Methyl-4-amino-1-phenoxybenzene.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol and water in a 4:1 ratio.
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Methyl-4-amino-1-phenoxybenzene.
References
- TCI Chemicals.
- Apollo Scientific. Safety Data Sheet for 2-Methyl-4-nitrobenzoic acid. (2023-06-09).
- Sigma-Aldrich.
- Sigma-Aldrich. Safety Data Sheet for Nitrobenzene. (2025-11-06).
- Chemistry Stack Exchange.
- Thermo Fisher Scientific. Safety Data Sheet for Nitrobenzene. (2014-06-10).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-methyl-4-[(4-nitrophenyl)methoxysulfonyl]benzene.
- AK Scientific, Inc.
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
- University of Nebraska-Lincoln. Hazardous Waste Disposal Procedures.
- AOBChem USA. This compound. [Link]
- The Koberstein Lab @ Yale. Troubleshooting and optimizing lab experiments. (2022-10-12). [Link]
- Sigma-Aldrich. Safety Data Sheet for 2-Methyl-4-nitrophenol. (2014-06-30).
- Loba Chemie. Nitrobenzene for Synthesis MSDS. (2015-04-09).
- Carl ROTH.
- NIST. Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. [Link]
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). [Link]
- PubChem. 2-Methyl-4-nitrophenol.
- NIST. Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]
- PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Loba Chemie. p-Nitrophenol Extra Pure MSDS.
- ResearchGate. 2-Methyl-4-nitrophenol. (2009). [Link]
- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro-.
- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. mtu.edu [mtu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Alternative Catalysts for Ullmann Coupling of Nitrophenols
Introduction
Welcome to the Technical Support Center for advanced Ullmann coupling reactions. The copper-catalyzed Ullmann condensation is a cornerstone transformation for the synthesis of diaryl ethers, structures prevalent in pharmaceuticals, natural products, and materials science.[1][2] While classic conditions often required harsh temperatures and stoichiometric copper, modern advancements have introduced a range of catalytic systems that offer milder conditions and broader functional group tolerance.[3][4]
However, the coupling of phenols bearing strong electron-withdrawing groups, such as nitrophenols, remains a significant challenge. These substrates often lead to dramatically decreased product yields due to the electronic nature of the phenol, which affects its nucleophilicity.[5] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting for common experimental issues, explore advanced and alternative catalytic systems, and offer detailed protocols to enhance your success rate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the Ullmann coupling of nitrophenols.
Q1: Why is the Ullmann coupling of nitrophenols so challenging?
The primary difficulty arises from electronic effects. The nitro group is a powerful electron-withdrawing group, which decreases the electron density on the phenolic oxygen. This reduction in electron density lowers the nucleophilicity of the corresponding phenoxide, making the crucial nucleophilic attack on the copper center (or the aryl halide in some proposed mechanisms) slower and less efficient compared to electron-rich phenols. While rate acceleration is often observed for aryl halides with electron-withdrawing groups, the electronic effect on the phenol ring is the opposite.[1][6]
Q2: What are the main classes of alternative catalysts for this reaction?
To overcome the challenges posed by nitrophenols, several classes of advanced catalysts have been developed:
-
Ligand-Supported Homogeneous Catalysts: These systems use a copper salt (e.g., CuI, Cu₂O) in combination with an organic ligand. The ligand accelerates the reaction by stabilizing the copper center, increasing its solubility, and facilitating the key steps of the catalytic cycle, allowing for milder reaction temperatures (40–100 °C instead of >200 °C).[7][8]
-
Heterogeneous Catalysts: In these systems, copper species (like nanoparticles or single atoms) are immobilized on a solid support such as carbon, silica, metal-organic frameworks (MOFs), or magnetic nanoparticles (Fe₃O₄).[1][9][10][11] Their main advantages are high stability, easy separation from the reaction mixture, and excellent recyclability.[9][10]
-
Novel "Green" Systems: Emerging areas include photocatalytic systems that use light to drive the reaction at ambient temperatures and the use of unconventional, environmentally benign solvents like deep eutectic solvents.[12][13][14]
Q3: What is the generally accepted mechanism for the Ullmann C-O coupling?
While debated, a commonly accepted mechanism for ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of the Active Catalyst: The Cu(I) salt coordinates with the ligand and reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide adds to the copper(I) phenoxide complex, oxidizing the copper center from Cu(I) to Cu(III). This is often the rate-determining step.[15]
-
Reductive Elimination: The C-O bond is formed as the diaryl ether product is eliminated from the Cu(III) intermediate, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: A simplified catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Q4: What specific roles do ligands play in overcoming the challenge of coupling nitrophenols?
Ligands are crucial for activating difficult substrates. Their key roles include:
-
Increasing Solubility: Ligands help solubilize the copper salt in organic solvents, increasing the concentration of the active catalytic species.
-
Stabilizing the Catalyst: They prevent the disproportionation or aggregation of the copper catalyst, especially at high temperatures.[16]
-
Accelerating Key Steps: By coordinating to the copper center, ligands modulate its electronic properties, which can lower the energy barrier for the rate-limiting oxidative addition step and promote the final reductive elimination.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems encountered during the Ullmann coupling of nitrophenols.
Problem 1: Low to No Conversion
This is the most common issue, especially with nitrophenols.
-
Possible Cause A: Inactive or Insufficient Catalyst
-
The "Why": Copper(I) is the active catalytic state for many Ullmann systems.[17] Commercially available Cu(I) salts like CuI can oxidize to inactive Cu(II) upon prolonged exposure to air. For nitrophenols, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.
-
Solutions & Rationale:
-
Use Fresh Catalyst: Always use a freshly opened bottle of the copper(I) salt or purchase high-purity catalyst.
-
Work Under Inert Atmosphere: To prevent oxidation, assemble the reaction under an inert atmosphere (Nitrogen or Argon), especially if the reaction requires prolonged heating.[18]
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 5 mol% to 10-20 mol% can improve conversion.
-
Consider Ligand Choice: Simple, ligand-free systems are often ineffective for nitrophenols. The use of robust ligands like N,N-dimethylglycine, 1,10-phenanthroline, or oxalic diamides is highly recommended.[7][19]
-
-
-
Possible Cause B: Incorrect Base or Insufficient Basicity
-
The "Why": The base's primary role is to deprotonate the phenol to form the active nucleophile (phenoxide).[19] Nitrophenols are more acidic than their electron-rich counterparts, but a sufficiently strong and soluble base is still required to drive the equilibrium towards the phenoxide.
-
Solutions & Rationale:
-
Screen Bases: The choice of base is critical. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to weaker or less soluble bases like potassium carbonate (K₂CO₃).[19][20]
-
Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity. Drying the base in an oven before use is good practice.
-
-
-
Possible Cause C: Inappropriate Solvent
-
The "Why": The solvent must be able to dissolve the reactants and the catalytic species and is often required to be a polar aprotic solvent to promote the desired mechanism.[2] For O-arylation, solvents like DMF, DMSO, dioxane, or toluene are commonly employed.[2][6][19]
-
Solutions & Rationale:
-
Use Polar Aprotic Solvents: For coupling nitrophenols, polar aprotic solvents like DMF or DMSO are generally the best choice as they can help stabilize charged intermediates in the catalytic cycle.[20]
-
Ensure Anhydrous Conditions: Use dry solvents, as water can compete with the phenoxide as a nucleophile and contribute to catalyst deactivation.
-
-
Problem 2: Significant Side Product Formation
Besides low conversion, the formation of byproducts like dehalogenated arenes or homocoupled aryl halides can plague the reaction.
-
Possible Cause A: Dehalogenation of the Aryl Halide
-
The "Why": Dehalogenation occurs when the aryl halide is reduced to the corresponding arene. This side reaction becomes competitive when the main cross-coupling pathway is slow, which is often the case with nitrophenols.[18] The hydrogen atom can come from trace water or the solvent itself.
-
Solutions & Rationale:
-
Increase Reaction Rate: The most effective way to suppress dehalogenation is to accelerate the desired Ullmann coupling. This can be achieved by using a more active ligand, a higher reaction temperature (if tolerated), or switching to a more reactive aryl halide (I > Br >> Cl).[21]
-
Use a Robust Ligand: A well-chosen ligand can stabilize the intermediates of the cross-coupling cycle, favoring this pathway over decomposition or reduction pathways.[16]
-
-
-
Possible Cause B: Homocoupling of the Aryl Halide
-
The "Why": The classic Ullmann reaction was originally a homocoupling of two aryl halides to form a biaryl.[22] This pathway can compete with the desired C-O cross-coupling, especially at high temperatures or if the nucleophile (the nitrophenoxide) is not sufficiently reactive.
-
Solutions & Rationale:
-
Lower the Temperature: High temperatures often promote homocoupling. Using a highly active catalytic system (e.g., CuI with an oxalic diamide ligand) can allow the reaction to proceed at a lower temperature, thus minimizing this side reaction.[7][18]
-
Optimize Stoichiometry: Using a slight excess of the nitrophenol (e.g., 1.2-1.5 equivalents) can help favor the cross-coupling pathway.
-
-
Part 3: Alternative Catalytic Systems in Focus
For particularly stubborn nitrophenol couplings, moving beyond standard CuI/ligand systems may be necessary.
Heterogeneous Copper Catalysts
These catalysts offer a practical solution for difficult couplings, combining good activity with exceptional operational simplicity.
-
Core Concept: Copper nanoparticles or single atoms are anchored onto a high-surface-area solid support. This prevents catalyst aggregation, enhances stability, and allows for easy removal and reuse.[9]
-
Advantages:
-
Recyclability: Can be recovered (e.g., by filtration or magnetically) and reused for multiple cycles, reducing cost and waste.[9][10]
-
High Stability: Supported catalysts often exhibit greater thermal stability than their homogeneous counterparts.[1]
-
Simplified Purification: Product isolation does not require the removal of soluble ligands or catalyst residues.[9]
-
| Catalyst System | Support Material | Typical Conditions | Key Advantages & Ref. |
| CuO Nanoparticles | None (nanocrystalline) | DMSO, KOH/Cs₂CO₃, ~100 °C | Commercially available or easily synthesized; effective without ligands.[5][23] |
| Cu/Fe₃O₄ | Magnetic Nanoparticles | Ligand-free, various solvents | Magnetically separable, highly recyclable, stable.[5][10] |
| Cu Single Atoms/GNP | Graphite Nanoplatelets | Ligand-modified support | High activity and selectivity, avoids external ligands.[9] |
| Cu/MOF | Metal-Organic Framework | DMF, 100 °C | Robust, recoverable, ligand-free system.[24] |
Photocatalytic Ullmann Couplings
This emerging field leverages light energy to drive the coupling reaction under exceptionally mild conditions.
-
Core Concept: A photocatalyst (e.g., TiO₂, or certain copper complexes) absorbs visible light, initiating a single-electron transfer (SET) process that generates radical intermediates, leading to C-O bond formation.[12][14]
-
Advantages:
-
Mild Conditions: Often proceed at room temperature, preserving sensitive functional groups.
-
Sustainable: Uses light as a clean energy source.
-
Novel Reactivity: Can enable transformations that are difficult under thermal conditions.
-
While still a developing area, photocatalysis represents a promising future direction for challenging Ullmann couplings.[14]
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Ligand-Assisted Ullmann Coupling of 4-Nitrophenol
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
4-Nitrophenol
-
Aryl halide (iodide or bromide recommended)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (ligand)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Addition of Reactants: Add 4-nitrophenol (1.2 mmol, 1.2 equiv) and the aryl halide (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (3-5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Workflow for Troubleshooting & Optimization
Caption: A systematic workflow for troubleshooting low-yielding Ullmann couplings of nitrophenols.
References
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Heterogeneous Catalyst for Ullmann-Type C–O Couplings. (2024). ChemistryViews. [Link]
- Ullmann coupling-An overview. (2025). OperaChem. [Link]
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
- Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. (2013).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2025).
- Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (2021). MDPI. [Link]
- The proposed mechanism for the Ullmann coupling of phenol and iodobenzene over Cu/CNTs.
- Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. [Link]
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025).
- Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]
- Nano-CuO-Catalyzed Ullmann Coupling of Phenols with Aryl Halides under Ligand-Free Conditions. (2025).
- Ullmann Reaction. BYJU'S. [Link]
- Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH. [Link]
- Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Heterogeneous Catalyst for Ullmann-Type C–O Couplings - ChemistryViews [chemistryviews.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. byjus.com [byjus.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Overcoming steric hindrance in "2-Methyl-1-nitro-4-phenoxybenzene" synthesis
Technical Support Center: Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the synthesis of this compound, a diaryl ether whose synthesis is complicated by significant steric hindrance. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of this specific C-O cross-coupling reaction.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis are almost always attributable to the steric clash between the ortho-methyl group on the nitrotoluene ring and the incoming phenoxide nucleophile. This hindrance slows the rate of the desired C-O bond formation, allowing side reactions to dominate. Here’s how to troubleshoot:
-
Re-evaluate Your Catalytic System: The choice between a traditional Ullmann condensation and a modern Buchwald-Hartwig coupling is critical. For sterically demanding substrates like this, palladium-catalyzed Buchwald-Hartwig systems often outperform copper-based Ullmann reactions.[1][2]
-
Ullmann System Check: Classic Ullmann conditions (stoichiometric copper powder, high temperatures) are often ineffective.[3][4] Modern protocols use a catalytic amount of a copper(I) source (e.g., CuI) with a specific ligand. If your Ullmann reaction is failing, the ligand is the first component to optimize. Picolinic acid has been shown to be effective for coupling sterically hindered phenols and aryl halides.[5]
-
Buchwald-Hartwig System Check: This is often the preferred method. The key is the ligand. Standard phosphine ligands may not be sufficient. You need bulky, electron-rich biarylphosphine ligands designed specifically to promote reductive elimination from sterically congested intermediates.[6][7]
-
-
Optimize Base and Solvent Combination: The base deprotonates the phenol, but its cation and solubility also play a crucial role.
-
For Ullmann Reactions: Strong bases can be detrimental. Weaker carbonate bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often superior.[8][9] Cs₂CO₃ is highly effective but more expensive. Potassium Phosphate (K₃PO₄) in a polar aprotic solvent like DMSO has also proven highly effective for hindered couplings.[5]
-
For Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for sensitive substrates, K₃PO₄ can be a milder and effective alternative.[2] The solvent choice is critical; non-polar aromatic solvents like toluene or xylene are standard.[2][8]
-
-
Ensure Reagent Purity and Inert Atmosphere:
-
Catalyst Poisoning: Both copper and palladium catalysts are sensitive to impurities. Ensure your solvent is anhydrous and your reagents are pure.
-
Oxygen Sensitivity: Buchwald-Hartwig catalysts, particularly the active Pd(0) species, are oxygen-sensitive. The reaction must be run under a rigorously inert atmosphere (Argon or Nitrogen). Failure to do so will deactivate the catalyst and halt the reaction.
-
Question 2: I'm observing significant formation of 4-chloro-3-nitrotoluene starting material recovery and some dehalogenated by-product (3-nitrotoluene). How can I promote the desired coupling over these side reactions?
Answer: This indicates that the rate of C-O coupling is too slow compared to catalyst decomposition or hydrodehalogenation.
-
Increase Catalytic Activity with a Better Ligand: This is the most critical factor. The ligand's job is to stabilize the metal center and facilitate the key steps of the catalytic cycle. For this specific challenge, the ligand must be bulky enough to promote the final, sterically-demanding reductive elimination step.
-
Recommended Buchwald-Hartwig Ligands: Consider advanced biarylphosphine ligands such as RuPhos, BrettPhos, or tBuXPhos.[1][7][10] These ligands create a coordinatively unsaturated, electron-rich palladium center that is highly reactive in C-O bond formation. A direct correlation has been observed between the size of ligand substituents and the reactivity of the catalyst system for diaryl ether synthesis.[7]
-
-
Fine-Tune Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. For Buchwald-Hartwig couplings, temperatures are typically in the 80-110 °C range.[2] If you are seeing by-products, consider running the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer period with a more active catalyst system. For Ullmann reactions, which traditionally require very high temperatures (>150 °C), modern ligand-accelerated systems can often run at lower temperatures (110-130 °C), which can improve selectivity.[5]
-
-
Choice of Halide: The reactivity of the aryl halide follows the order I > Br > Cl. While 4-chloro-3-nitrotoluene is the most economical starting material, it is also the least reactive.[11][12] If yields remain low, switching to 4-bromo-3-nitrotoluene will significantly increase the rate of oxidative addition (the first step in the catalytic cycle) and may be sufficient to outcompete side reactions.
Question 3: Which catalytic system should I choose for this synthesis? What are the pros and cons?
Answer: Both copper- and palladium-based systems can, in principle, synthesize this compound. However, they have distinct advantages and disadvantages, especially when steric hindrance is a major factor.
| Catalytic System | Typical Conditions | Pros | Cons |
| Optimized Ullmann | CuI (5-10 mol%), Picolinic Acid (10-20 mol%), K₃PO₄ or Cs₂CO₃ (2 equiv.), DMSO or Dioxane, 110-140 °C[5][13] | • Lower cost of copper catalyst. • Less sensitive to air and moisture than many Pd systems. • High functional group tolerance.[5] | • Often requires higher temperatures. • Can be less effective for extremely hindered substrates. • Reaction optimization can be less predictable. |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%), Bulky Ligand (e.g., RuPhos, 2-4 mol%), NaOt-Bu or K₃PO₄ (1.5 equiv.), Toluene or Xylene, 80-110 °C[1][2][14] | • Generally higher reactivity and yields for hindered substrates.[6] • Milder reaction conditions (lower temperatures). • Highly predictable and modular; ligand choice directly addresses steric issues.[7] | • Higher cost of palladium and specialized ligands. • Requires strictly inert atmosphere (sensitive to oxygen). • Some ligands can be air-sensitive. |
Recommendation: For initial attempts and process development where overcoming the steric barrier is the primary goal, a Buchwald-Hartwig system with a modern, bulky biarylphosphine ligand is the most reliable choice.
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues with low product yield.
Caption: A troubleshooting decision tree for low-yield synthesis.
Protocol 1: Buchwald-Hartwig C-O Coupling (Recommended)
This protocol utilizes a modern biarylphosphine ligand designed to facilitate the coupling of sterically hindered substrates.
Materials:
-
4-Bromo-3-nitrotoluene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, RuPhos, and NaOt-Bu under an argon atmosphere.
-
Add 4-bromo-3-nitrotoluene and phenol to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Question 4: What is the mechanistic role of the bulky phosphine ligand in the Buchwald-Hartwig reaction?
Answer: The bulky biarylphosphine ligand is arguably the most important component for overcoming steric hindrance. Its role is multifaceted within the catalytic cycle:
-
Promotes Pd(0) Formation: It stabilizes the active monoligated L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide.
-
Facilitates Reductive Elimination: This is the most critical role in a sterically hindered coupling. The steric bulk of the ligand forces the aryl and phenoxy groups into close proximity on the palladium center. This conformational constraint lowers the activation energy for the C-O bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.[14] Without this steric push, the palladium intermediate is more likely to undergo decomposition or side reactions.
The diagram below illustrates a simplified catalytic cycle, highlighting the key role of the ligand.
Caption: Simplified Buchwald-Hartwig cycle for C-O coupling.
Question 5: Why is Nucleophilic Aromatic Substitution (SNAr) not the recommended primary route for this synthesis?
Answer: While the 4-chloro-3-nitrotoluene substrate appears well-suited for SNAr (a strong electron-withdrawing nitro group para to the leaving group), the ortho-methyl group presents a significant steric barrier.[15][16]
In an SNAr reaction, the nucleophile (phenoxide) must attack the carbon atom bearing the leaving group.[17][18] The ortho-methyl group physically blocks this trajectory of attack. This raises the activation energy of the initial addition step, dramatically slowing the reaction. While SNAr might produce a small amount of product under harsh conditions (high temperature, high pressure), transition-metal-catalyzed cross-coupling reactions provide a much more efficient and reliable pathway by avoiding this direct frontal attack on the sterically shielded carbon.
Question 6: Are there any specific safety considerations for this synthesis?
Answer: Yes, several components of this reaction require careful handling:
-
Sodium tert-butoxide (NaOt-Bu): This is a strong base that is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene/Xylene: These are flammable organic solvents. All heating should be done using an oil bath and a condenser, away from sources of ignition. Ensure work is performed in a well-ventilated fume hood.
-
Palladium Catalysts: While used in small amounts, palladium compounds can be toxic and should be handled with care. Avoid inhalation of powders.
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds. These should be considered potentially toxic and handled with appropriate care to avoid skin contact or inhalation.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Monographs in Organic Chemistry. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Maiti, D., & Buchwald, S. L. (2010). Ortho-Twist: A New Strategy for Catalyst-Controlled Positional Selectivity. Journal of the American Chemical Society, 132(48), 17132–17134.
- Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170–173.
- Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170-173.
- Wikipedia. (n.d.). Ullmann condensation.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
Sources
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 10. entegris.com [entegris.com]
- 11. 4-Chloro-3-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Chloro-3-nitrotoluene | 89-60-1 [chemicalbook.com]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Removal of unreacted starting materials from "2-Methyl-1-nitro-4-phenoxybenzene"
This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 2-Methyl-1-nitro-4-phenoxybenzene. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials and other impurities following its synthesis.
Introduction to the Purification Challenge
This compound is commonly synthesized via an Ullmann condensation reaction between a halogenated nitrotoluene (such as 2-chloro-5-nitrotoluene) and phenol in the presence of a copper catalyst.[1] While effective, this reaction often results in a crude product contaminated with unreacted starting materials, the copper catalyst, and various side products. The successful isolation of pure this compound is critical for its use in subsequent applications. This guide provides a systematic approach to overcoming common purification hurdles.
Physical Properties of Key Compounds
A thorough understanding of the physical properties of the desired product and potential impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound (Product) | 229.23 | (Computed) | (Computed) | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. |
| 2-chloro-5-nitrotoluene (Starting Material) | 171.58 | 43-45 | ~238 | Soluble in many organic solvents. |
| Phenol (Starting Material) | 94.11 | 40.5 | 181.7 | Sparingly soluble in water (8.3 g/100 mL), but its sodium salt (sodium phenoxide) is very water-soluble. Soluble in most organic solvents.[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. How do I begin the purification?
A1: A dark, oily appearance is common and often due to residual copper catalyst and polymeric side products. The first step is a robust aqueous workup to remove the most polar impurities. This involves dissolving the crude mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane) and washing it with an aqueous solution.
Q2: How can I effectively remove unreacted phenol?
A2: Phenol is acidic and can be readily removed by extraction with a basic aqueous solution.[4] By washing the organic solution of your crude product with a dilute sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution, you will convert the phenol into its water-soluble salt, sodium or potassium phenoxide, which will partition into the aqueous layer.
Q3: I've performed an aqueous wash, but I suspect there's still unreacted 2-chloro-5-nitrotoluene in my product. How can I confirm this and remove it?
A3: Thin-Layer Chromatography (TLC) is the best method to confirm the presence of the starting material. Spot your crude product, the pure starting material, and a co-spot (a mixture of your crude product and the starting material) on a TLC plate. If the starting material is present, you will see a spot in your crude product lane that corresponds to the starting material's Rf value.
Removal of the unreacted halogenated nitrotoluene typically requires either recrystallization or column chromatography, as its polarity is often very similar to the product.
Q4: How do I remove the copper catalyst?
A4: The copper catalyst can often be removed by filtration and aqueous washes. After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove a significant portion of the catalyst.[5] Subsequent washes with aqueous solutions, particularly an ammonium hydroxide solution, can help to chelate and remove residual copper salts.
Q5: What is the best way to obtain a highly pure, crystalline product?
A5: For achieving high purity, recrystallization or column chromatography is recommended after the initial aqueous workup.
-
Recrystallization: This technique is ideal if the impurities have significantly different solubilities from your product in a particular solvent. The choice of solvent is critical. A good solvent will dissolve your product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: This is a more powerful technique for separating compounds with similar polarities.[6] It is particularly useful if recrystallization fails to remove all impurities.
Q6: How do I choose the right solvent for recrystallization?
A6: The ideal recrystallization solvent will dissolve your product sparingly at room temperature but completely at the solvent's boiling point. You can test various solvents on a small scale. Common solvent systems for diaryl ethers include ethanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[7]
Q7: How do I visualize my product and impurities on a TLC plate since they are likely colorless?
A7: Most aromatic and nitro-containing compounds are UV-active, meaning they will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under a UV lamp at 254 nm.[8] For more specific visualization of nitro compounds, you can use a stain. A common method involves the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling with a dye-forming reagent like β-naphthol to produce a colored spot.[9]
Detailed Purification Protocols
Protocol 1: Aqueous Workup
This initial purification step is crucial for removing water-soluble impurities like phenol and the copper catalyst.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat this wash two to three times to ensure complete removal of phenol.
-
Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
This protocol is for obtaining a crystalline, pure product after the initial workup.
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Column Chromatography
This is the most effective method for separating compounds with similar polarities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by TLC analysis. A good starting point for separating nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[10] The ideal eluent system will give your product an Rf value of approximately 0.3 on a TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (a constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent mixture).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow and Troubleshooting Guides
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for purifying this compound.
References
- Wikipedia. (2024). Phenol.
- EPFL. (n.d.). TLC Visualization Reagents.
- Sciencemadness Wiki. (2024). Phenol.
- IJRAR.org. (n.d.). Review on Removal Techniques for Phenolic Compounds.
- Quora. (2019). How to extract phenol from an organic layer.
- ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene.
- YouTube. (2021). TLC examination of isomeric nitro anilines.
- Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?
- NIST WebBook. (n.d.). Benzene, 1-nitro-4-phenoxy-.
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Labs [oc-amrt.vlabs.ac.in]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. epfl.ch [epfl.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Characterization of Impurities in 2-Methyl-1-nitro-4-phenoxybenzene
Welcome to the technical support center for the analysis of 2-Methyl-1-nitro-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are tasked with identifying and characterizing impurities in this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results. Impurity profiling is a critical step in chemical and pharmaceutical development, directly impacting safety, efficacy, and regulatory compliance. This document will serve as a practical, in-depth resource for your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses the most common initial questions regarding the nature and origin of impurities associated with this compound.
Q1: What are the most probable impurities I might encounter in a sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route and subsequent storage conditions. Assuming a common manufacturing process like the Ullmann condensation, you should anticipate several classes of impurities.[1][2]
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Probable Origin |
| Starting Materials | 4-Halo-2-methyl-1-nitrobenzene (e.g., 4-chloro-) Phenol | Incomplete reaction |
| Reaction By-products | Isomeric phenoxy compounds (e.g., 2-Methyl-1-nitro-3-phenoxybenzene) Bis(nitromethylphenyl) ether | Non-specific reaction or presence of isomeric starting materials |
| Side-Reaction Products | 2-Methyl-4-phenoxyaniline | Reduction of the nitro group during synthesis[3][4] |
| Reagent-Related | Residual copper catalyst High-boiling point solvents (e.g., DMF, NMP)[1][2] | Incomplete purification or work-up |
| Degradation Products | Nitrophenols, Aminophenols | Hydrolysis of the ether bond or reduction/oxidation of the nitro group[4][5][6] |
Q2: Can you illustrate the synthetic pathway and where these impurities arise?
A2: Certainly. The most common synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol (in this case, phenol).[1][2] The reaction is typically performed at high temperatures in a polar aprotic solvent.
The diagram below outlines this process and highlights the key nodes where impurities can be introduced. The primary cause of by-products is often the high thermal stress of the reaction, which can lead to side reactions or degradation. Incomplete conversion is another major factor, leaving residual starting materials that must be removed during purification.
Caption: Synthetic pathway showing impurity sources.
Q3: What are potential degradation products I should look for in aged samples or during stability studies?
A3: Nitroaromatic compounds and aryl ethers can degrade under specific conditions. Key pathways to monitor include:
-
Reduction of the Nitro Group: Under reducing conditions, or even catalyzed by metallic impurities, the nitro group can be sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) functionalities.[3][4] The resulting 2-methyl-4-phenoxyaniline is a common process impurity and a potential degradant.
-
Hydrolysis of the Ether Linkage: Although the aryl ether bond is generally stable, it can be cleaved under harsh acidic or basic conditions, leading to the formation of 2-methyl-4-nitrophenol and phenol.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photolysis, which may lead to complex degradation pathways including ring hydroxylation or polymerization.[7]
Section 2: Analytical & Troubleshooting Guides
This section provides practical advice on selecting analytical techniques and troubleshooting common issues encountered during impurity characterization.
Q4: Which analytical technique, HPLC or GC, is better for the initial screening of impurities?
A4: Both techniques are powerful, but for initial screening of this compound and its likely impurities, High-Performance Liquid Chromatography (HPLC) is generally the more robust choice.
-
Why HPLC? The target molecule and many of its expected impurities (e.g., starting materials, dimeric by-products) are relatively non-volatile and thermally stable, making them ideal for HPLC analysis. Reverse-phase HPLC with UV detection provides excellent resolution for aromatic compounds and is highly reproducible.[8][9]
-
When to Use GC? Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally useful for identifying more volatile impurities, such as residual solvents (e.g., toluene from an earlier synthetic step) or low-molecular-weight by-products. However, the high boiling point of the parent compound may require high inlet and oven temperatures, which can risk on-column degradation. For less volatile impurities, derivatization might be necessary to increase their volatility for GC analysis.[10][11]
Q5: I see several small, unexpected peaks in my HPLC-UV chromatogram. What is my workflow for identifying them?
A5: This is a classic challenge in impurity analysis. A systematic approach is crucial for efficient and accurate identification. The following workflow is a field-proven method.
Caption: Workflow for unknown peak identification.
Causality Explained:
-
Blank Analysis: This is a critical first step to rule out ghost peaks originating from the solvent, mobile phase, or system contamination. It validates that what you're seeing is truly from your sample.
-
LC-MS: The mass-to-charge ratio (m/z) is the single most important piece of information for initial identification. It allows you to immediately narrow down the possibilities.
-
Database Correlation: By comparing the experimental m/z with the calculated molecular weights of suspected impurities (from Table 1), you can quickly form a strong hypothesis.
-
Isolation & NMR: While MS provides a molecular weight, it doesn't definitively prove structure, especially for isomers. Isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[12][13]
Q6: How can I use FT-IR spectroscopy to support my impurity characterization?
A6: Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent complementary technique for confirming functional groups. While it won't identify an impurity on its own, it can rapidly confirm if a suspected functional group is present or absent. For example, if you suspect an impurity is the reduced aniline derivative (2-Methyl-4-phenoxyaniline), you would look for the appearance of N-H stretching bands and the disappearance of the strong N-O stretching bands.
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance for Impurity Analysis |
| Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1550 - 1475 | Strong, characteristic band for the parent compound and nitro-containing impurities.[14][15][16] |
| Symmetric Stretch | 1360 - 1290 | Confirmatory strong band for the nitro group.[14][15][16] | |
| Amine (Ar-NH₂) ** | N-H Stretch | 3500 - 3300 | Appearance of two medium bands indicates primary amine (e.g., reduced impurity). |
| Ether (Ar-O-Ar) | C-O Stretch | 1270 - 1230 | Confirms the presence of the phenoxy ether linkage. |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands confirming the aromatic core. |
| C-H "oop" Bend | 900 - 675 | Pattern can sometimes help infer substitution patterns on the rings.[15] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. These are intended as robust starting points that can be further optimized for your specific instrumentation and sample matrix.
Protocol 1: Starting HPLC-UV Method for Impurity Profiling
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its common non-volatile impurities.
Objective: To achieve baseline separation of the main component from impurities with a limit of detection suitable for 0.05% level reporting.
Table 3: Recommended HPLC-UV Starting Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 is a good all-purpose hydrophobic phase. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | An acidified mobile phase ensures sharp peak shapes for any phenolic or acidic impurities. Formic acid is MS-compatible.[17][18] |
| Mobile Phase B | Acetonitrile with 0.1% Acid (same as A) | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 50% B to 95% B over 20 minutes | A shallow gradient is essential for resolving closely eluting isomers and impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
| Detection (UV) | 254 nm | A good general wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify optimal wavelengths for each impurity. |
| Sample Prep. | Dissolve sample in Acetonitrile or 50:50 Acetonitrile:Water at ~1 mg/mL. Filter through a 0.45 µm syringe filter. | Ensure the sample is fully dissolved to avoid column blockage. The diluent should be miscible with the mobile phase. |
Protocol 2: GC-MS Troubleshooting for Aromatic Nitro Compounds
If you are using GC-MS and encountering issues like poor peak shape, low response, or suspected degradation, this troubleshooting guide can help.
Objective: To obtain sharp, reproducible peaks for thermally stable impurities and identify potential issues with the analysis.
Table 4: GC-MS Troubleshooting Guide
| Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Broad, Tailing Peaks | Active Sites in Inlet/Column: The nitro group and potential phenolic impurities can interact with acidic silanol groups in the liner or column. | 1. Use a Deactivated Inlet Liner: A liner with wool can trap non-volatiles but may also have active sites. Ensure it is well-deactivated. 2. Perform Inlet Maintenance: Change the septum and liner regularly. Contamination builds up active sites. 3. Consider Derivatization: For phenolic impurities, silylation (e.g., with BSTFA) will block the active -OH group, dramatically improving peak shape and volatility.[11][19] |
| No Peak or Very Low Response | Thermal Degradation: The nitro group can be thermally labile. High temperatures in the inlet can cause the analyte to degrade before it reaches the column. | 1. Lower the Inlet Temperature: Start at 250°C and incrementally decrease. While higher temperatures aid volatilization, they can also cause degradation. Find the optimal balance. 2. Use a Pulsed Splitless Injection: This technique helps transfer analytes onto the column more quickly and at a lower effective temperature, minimizing time spent in the hot inlet.[20] |
| Inconsistent Retention Times | Column Bleed or Contamination: High-boiling point sample matrix can accumulate on the column, altering its stationary phase and affecting retention. | 1. Bake Out the Column: Condition the column at its maximum isothermal temperature (as specified by the manufacturer) for 1-2 hours. 2. Use a Guard Column: This inexpensive, short column is placed before the analytical column to trap non-volatile residues, protecting the primary column. |
| Poor Mass Spectral Match | Co-elution: Two or more impurities are eluting at the same time, resulting in a mixed mass spectrum that does not match any single library entry. | 1. Modify the Oven Temperature Program: Slow down the ramp rate (°C/min) in the region where the co-elution occurs to improve separation. 2. Switch to a Different Column Phase: A column with different selectivity (e.g., a "5ms" vs. a "WAX" phase) can resolve components that co-elute on the original column. |
References
- Grebel, J. E., et al. (2016). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology.
- Agency for Toxic Substances and Disease Registry. (1995). 6. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520–2525. [Link]
- OperaChem. (2025). Ullmann coupling-An overview. [Link]
- Li, M., et al. (2022).
- ResearchGate. (n.d.). Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction. [Link]
- Chemistry Stack Exchange. (2015).
- Supplementary Information File. (n.d.).
- Légrádi, L. (1970). Color Reaction for Determination of Some Aromatic Nitro Compounds. Analytical Chemistry, 42(14), 1736–1739. [Link]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
- SIELC Technologies. (2018). Benzene, 2-methoxy-1-methyl-4-nitro-. [Link]
- ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. [Link]
- The Royal Society of Chemistry. (n.d.).
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
- Chen, R., et al. (2023). Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process. Environmental Science & Technology, 57(49), 20047–20056. [Link]
- Agilent Technologies, Inc. (2011).
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Validation & Comparative
A Senior Application Scientist's Guide to Phenoxynitrobenzene Isomers: A Comparative Analysis of 2-Methyl-1-nitro-4-phenoxybenzene
Introduction: The Phenoxynitrobenzene Scaffold and the Critical Role of Isomerism
In the landscape of medicinal chemistry and materials science, the phenoxynitrobenzene scaffold represents a privileged structural motif. Comprising a nitro-substituted benzene ring linked to a second phenyl group via an ether bond, these compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The nitro group, a potent electron-withdrawing moiety, and the flexible ether linkage impart unique electronic and conformational properties to the molecule. These properties, however, are exquisitely sensitive to the substitution pattern on the aromatic rings.
Positional isomers—molecules with the same chemical formula but different arrangements of substituent groups—can exhibit dramatically different physicochemical properties, reactivity, and biological activities.[1] For researchers, scientists, and drug development professionals, the ability to synthesize, differentiate, and select the correct isomer is not merely a matter of academic interest; it is a critical determinant of experimental success and product efficacy.
This guide provides an in-depth comparative analysis focusing on 2-Methyl-1-nitro-4-phenoxybenzene , contrasting its characteristics with other key phenoxynitrobenzene isomers. We will delve into the causality behind synthetic strategies, present detailed experimental protocols for differentiation, and provide quantitative data to guide researchers in their application of this versatile chemical class.
Featured Compound: this compound
This compound (CAS No. 112880-83-8) is a specific isomer where the nitro and methyl groups are ortho to each other on one ring, with the phenoxy group positioned para to the nitro group. This arrangement creates a distinct electronic and steric environment that governs its properties and reactivity.
dot
Caption: Structure of this compound.
Comparative Analysis of Phenoxynitrobenzene Isomers
The strategic placement of the nitro, methyl, and phenoxy groups fundamentally alters the molecule's character. To illustrate this, we will compare our lead compound with other representative isomers.
dot
Caption: Key positional isomers of phenoxynitrobenzene.
Physicochemical Properties: A Quantitative Comparison
The position of electron-withdrawing (nitro) and electron-donating (methyl) groups directly impacts properties such as polarity, lipophilicity (LogP), and molecular surface area. These parameters are critical predictors of solubility, membrane permeability, and potential off-target interactions in drug development.[2][3][4]
| Property | This compound | 2-Phenoxynitrobenzene | 3-Phenoxynitrobenzene | 1-Methoxy-2-methyl-4-nitrobenzene |
| IUPAC Name | This compound | 1-nitro-2-phenoxybenzene[5] | 1-nitro-3-phenoxybenzene | 1-methoxy-2-methyl-4-nitrobenzene |
| Molecular Formula | C₁₃H₁₁NO₃[6] | C₁₂H₉NO₃[5] | C₁₂H₉NO₃ | C₈H₉NO₃[7] |
| Molecular Weight | 229.23 g/mol [6] | 215.20 g/mol [5][8] | 215.20 g/mol [8] | 167.16 g/mol [7] |
| XLogP3 (Lipophilicity) | 3.6 | 3.7 | 3.7 | 2.6 |
| Polar Surface Area | 55.1 Ų[6] | 55.1 Ų[8] | 55.1 Ų[8] | 55.1 Ų[7] |
| H-Bond Donors | 0 | 0 | 0 | 0 |
| H-Bond Acceptors | 3 | 3 | 3 | 3 |
Data sourced from PubChem and other chemical databases. XLogP3 is a computed value.
Expert Insights: The addition of a methyl group slightly decreases the calculated lipophilicity (XLogP3) compared to the unsubstituted phenoxynitrobenzene isomers. The position of the nitro group in the unsubstituted isomers (ortho vs. meta) has a negligible effect on these computed bulk properties, but it significantly impacts their chemical reactivity and electronic distribution, as discussed below.
Synthesis Strategies: Navigating Directing Effects
The synthesis of a specific phenoxynitrobenzene isomer is a strategic exercise in managing the directing effects of substituents on the aromatic ring during electrophilic aromatic substitution (EAS).[9] The methyl group is an ortho-, para-director, while the nitro group is a strong deactivator and a meta-director.[10]
General Synthetic Approach: The most common route involves a nucleophilic aromatic substitution (SNAAr) or an Ullmann condensation, where a substituted nitrophenol is coupled with a halobenzene or vice versa. The choice of starting materials is dictated by the desired final substitution pattern.
dot
Caption: General workflow for phenoxynitrobenzene synthesis.
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for forming diaryl ethers.
Causality: We choose 2-methyl-4-nitrophenol as a starting material because the nitro group strongly activates the ring for nucleophilic substitution at the para position (relative to the hydroxyl group), facilitating the displacement of a leaving group. However, a more common and direct approach is the reaction of the corresponding phenoxide with an activated aryl halide.
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-methyl-4-nitrophenol (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.
-
-
Reaction:
-
Add bromobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere to prevent oxidation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 8-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate. The product will partition into the organic layer.
-
Wash the organic layer sequentially with water and brine to remove DMF and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid/oil is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.
-
Isomer Separation and Analysis: The Chromatographic Challenge
Positional isomers often have very similar physical properties, making their separation challenging.[11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for both analytical and preparative separation.[12]
Expert Insights: The key to separating positional isomers on an aromatic ring is to exploit subtle differences in their polarity and planarity. A column with a phenyl-based stationary phase is often effective, as it can engage in π-π stacking interactions with the aromatic rings of the analytes. The strength of this interaction will differ slightly for each isomer based on its dipole moment and steric profile, enabling separation.[13]
Protocol: HPLC Method for Isomer Separation
-
System Preparation:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a mixture of phenoxynitrobenzene isomers in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition:
-
Inject 5-10 µL of the sample.
-
Run a gradient elution program, for example:
-
0-2 min: 40% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B
-
20-25 min: Re-equilibration
-
-
-
Analysis:
-
Identify peaks corresponding to each isomer based on their retention times, which should be consistent and reproducible. The elution order will depend on the specific isomer mixture, with more polar isomers generally eluting earlier.
-
dot
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Comparison of Ullmann vs. Williamson synthesis for "2-Methyl-1-nitro-4-phenoxybenzene"
An In-Depth Comparative Guide to the Synthesis of 2-Methyl-1-nitro-4-phenoxybenzene: Ullmann vs. Williamson Methodologies
This guide provides a comprehensive comparison of two cornerstone methodologies in organic synthesis—the Ullmann condensation and the Williamson ether synthesis—as applied to the preparation of the diaryl ether, this compound. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights to guide experimental design.
Introduction: The Synthetic Challenge
Diaryl ethers are a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The target molecule, this compound, incorporates this linkage and presents an interesting case study for synthetic strategy. The electron-withdrawing nitro group and the methyl substituent on one of the aromatic rings significantly influence the reactivity and the choice of an optimal synthetic route. We will dissect two potential pathways: the copper-catalyzed Ullmann condensation and a mechanistically distinct, base-mediated Williamson-type synthesis.
Methodology 1: The Ullmann Condensation
The Ullmann condensation, first reported in 1905, is a classical and powerful method for forming carbon-heteroatom bonds, particularly the C-O bond in diaryl ethers.[1][2] It involves the copper-catalyzed reaction of an aryl halide with a phenol.[2]
Reaction Mechanism and Rationale
The traditional Ullmann reaction required harsh conditions, often using stoichiometric amounts of copper powder at temperatures exceeding 200°C.[3] Modern iterations have significantly improved the reaction's efficiency and scope by employing soluble copper(I) catalysts, often in conjunction with chelating ligands. These ligands stabilize the copper intermediates and facilitate the catalytic cycle, allowing for milder reaction temperatures (80-140°C).[3][4]
The currently accepted mechanism for these ligated systems generally involves a Cu(I)/Cu(III) catalytic cycle:
-
Oxidative Addition: The active Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Deprotonation/Coordination: The phenol is deprotonated by the base, and the resulting phenoxide coordinates to the copper center.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) complex, yielding the diaryl ether product and regenerating the active Cu(I) catalyst.
For the synthesis of this compound, the retrosynthetic disconnection points to 4-halo-2-methyl-1-nitrobenzene and phenol as the starting materials. The reactivity of the aryl halide follows the general trend for this reaction: I > Br > Cl.[1] The presence of the electron-withdrawing nitro group on the aryl halide enhances its reactivity, generally leading to higher yields.[5]
Caption: Catalytic cycle for the modern Ullmann Condensation.
Experimental Protocol: Ligand-Accelerated Ullmann Coupling
This protocol is a representative example based on modern, milder Ullmann conditions.[5][6]
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 10-20 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methyl-1-nitrobenzene (1.0 equivalent) and phenol (1.2 equivalents).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) or a non-polar solvent like toluene, depending on the chosen catalytic system.[5]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and water. Filter through a pad of Celite to remove insoluble copper salts.
-
Purification: Wash the organic layer with aqueous base (to remove excess phenol) and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Methodology 2: Williamson-Type Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The Williamson ether synthesis traditionally involves an Sɴ2 reaction between an alkoxide and a primary alkyl halide.[7] This pathway is generally unsuitable for forming diaryl ethers because aryl halides are inert to Sɴ2 attack due to the steric hindrance of the benzene ring and the strength of the sp² C-X bond.[8]
However, the synthesis of this compound is a special case where a Williamson-type approach is highly effective. The strong electron-withdrawing nitro group located para to the halogen atom activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[8]
Reaction Mechanism and Rationale
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (the halogen). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.
For an SNAr reaction, the reactivity of the aryl halide is opposite to that of the Ullmann condensation and Sɴ2 reactions, following the order: F > Cl > Br > I.[9] This is because the more electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 4-fluoro-2-methyl-1-nitrobenzene would be the ideal substrate for this synthesis.
Caption: Mechanism of the SNAr synthesis pathway.
Experimental Protocol: SNAr Etherification
This protocol describes a copper-free synthesis of the target molecule.[10]
-
Phenoxide Generation: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve phenol (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO. Add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Reagent Addition: Add a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 equivalent) in the same solvent to the phenoxide mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-100°C). The reaction is often significantly faster than the Ullmann condensation, typically completing in 1-8 hours.[11] Monitor progress by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis: Ullmann vs. Williamson (SNAr)
The choice between these two methodologies depends critically on the substrate and desired process conditions. For the specific synthesis of this compound, the SNAr approach offers distinct advantages.
Data Summary Table
| Parameter | Ullmann Condensation | Williamson-Type (SNAr) |
| Catalyst Requirement | Required: Copper(I) salt (e.g., CuI, Cu₂O) | None: Base-mediated |
| Key Reagents | Aryl Halide, Phenol, Cu(I) Catalyst, Ligand, Base | Activated Aryl Halide, Phenol, Strong Base |
| Aryl Halide Reactivity | I > Br > Cl >> F | F > Cl > Br > I |
| Substrate Scope | Broad; effective for both activated and unactivated aryl halides. | Narrow: Requires strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. |
| Typical Temperature | 80 - 220°C (Milder with modern ligands)[1] | 50 - 100°C[11] |
| Typical Yields | Moderate to excellent (50-95%)[11] | Good to excellent (>70%) for activated substrates |
| Key Advantages | High versatility for a wide range of diaryl ethers. | Copper-free, often faster, simpler workup, uses less expensive reagents. |
| Key Disadvantages | Catalyst cost/toxicity, ligand sensitivity, potential for difficult purification from copper byproducts, often longer reaction times. | Strictly limited to electronically activated aryl halides. |
Comparative Experimental Workflow
Caption: Side-by-side comparison of the laboratory workflows.
Conclusion and Recommendation
For the specific synthesis of This compound , the Williamson-type SNAr reaction is the superior methodology . The presence of the nitro group para to the halogen provides the necessary electronic activation for a rapid, high-yielding, and copper-free synthesis. This route is more economical, involves a simpler purification process, and proceeds under milder conditions than even the most optimized Ullmann couplings.
The Ullmann condensation , while a cornerstone of diaryl ether synthesis, should be reserved for cases where the aryl halide lacks the requisite electronic activation for an SNAr pathway. It remains the more versatile and general method for constructing the diaryl ether linkage across a broader range of substrates, albeit at the cost of more demanding reaction conditions and complex purification challenges.
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Comparative Biological Activity of 2-Methyl-1-nitro-4-phenoxybenzene: A Guide for Researchers
This guide provides a comprehensive analysis of the potential biological activities of the chemical compound 2-Methyl-1-nitro-4-phenoxybenzene. While direct experimental data for this specific molecule is not extensively available in public literature, its structural features—a diphenyl ether scaffold substituted with nitro and methyl groups—allow for a robust, predictive comparison against well-characterized analogs. This document is intended for researchers in drug discovery, agrochemical development, and toxicology, offering hypotheses on its primary activities and detailed protocols for experimental validation.
Introduction to the Diphenyl Ether Scaffold
The diphenyl ether (or phenoxybenzene) core is a "privileged scaffold" in chemistry, appearing in numerous compounds with significant biological activities. Its relative stability and specific three-dimensional conformation allow it to interact with a wide range of biological targets. The addition of functional groups, such as the nitro (–NO₂) and methyl (–CH₃) groups found in this compound, critically dictates the resulting bioactivity. Based on a systematic analysis of structurally similar compounds, we can hypothesize three primary potential activities for this molecule: herbicidal, antimicrobial, and cytotoxic.
Primary Hypothesis: Herbicidal Activity via PPO Inhibition
The most prominent and well-documented activity for nitrodiphenyl ethers is their potent herbicidal effect.[1][2] This activity is almost universally mediated by the inhibition of a critical plant enzyme: protoporphyrinogen oxidase (PPO).[1][3]
PPO is the final common enzyme in the biosynthetic pathway for both chlorophyll and heme.[1][4] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3]
-
Inhibition: Nitrodiphenyl ether herbicides bind to and inhibit the PPO enzyme.[5]
-
Accumulation: This blockage causes the substrate, protoporphyrinogen IX, to accumulate and leak from the chloroplast into the cytoplasm.[2]
-
Oxidation & Damage: In the cytoplasm, a non-enzymatic oxidation to protoporphyrin IX occurs. This molecule is a powerful photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.[3][5]
-
Cell Death: The singlet oxygen rapidly initiates lipid peroxidation, destroying cell membranes and leading to fluid leakage, necrosis, and rapid death of the plant tissue.[3][6]
This light-dependent mechanism of action results in rapid and effective weed control.[4][7]
The structure of this compound shares the essential pharmacophore for PPO inhibition with several commercial herbicides.
| Compound | Structure | Key Features for PPO Inhibition |
| This compound | Diphenyl ether core, Nitro group | |
| Nitrofen (Reference Compound) | Diphenyl ether core, p-nitro group | |
| Bifenox | Diphenyl ether core, Nitro group, additional substitutions | |
| Oxyfluorfen | Diphenyl ether core, Nitro group, Trifluoromethyl group |
-
The Diphenyl Ether Core: Provides the fundamental three-dimensional structure to fit into the PPO active site.
-
The Nitro Group: The electron-withdrawing nature of the nitro group is critical for the herbicidal activity of this class.[8][9]
-
The Methyl Group: The substitution pattern on the phenyl rings modulates the herbicidal potency and selectivity. The ortho-methyl group on the nitrophenyl ring of our target compound likely influences its steric and electronic properties, which could affect its binding affinity to the PPO enzyme compared to unsubstituted or differently substituted analogs.
The following diagram illustrates the hypothesized contribution of each structural component to the molecule's potential herbicidal activity.
Caption: Hypothesized Structure-Activity Relationship (SAR) for Herbicidal Activity.
Secondary Hypotheses: Antimicrobial and Cytotoxic Activities
While herbicidal action is the most probable activity, the structural motifs of this compound suggest other potential biological effects.
The diphenyl ether scaffold is present in various natural and synthetic compounds with antimicrobial properties.[10][11]
-
Polymethylated Diphenyl Ethers: Studies have shown that diphenyl ethers with methyl substitutions can inhibit the mycelium growth of pathogenic fungi.[10]
-
Phenoxypyrazole Derivatives: Novel 3-phenyl-4-phenoxypyrazole derivatives have demonstrated bactericidal activity against Gram-positive bacteria by targeting cell wall synthesis.[12]
The presence of the diphenyl ether core in this compound suggests it may possess some, likely moderate, antimicrobial properties worth investigating.
Nitroaromatic compounds are frequently associated with cytotoxicity.[13][14][15]
-
Mechanism: The toxicity is often linked to the metabolic reduction of the nitro group, which can lead to the formation of nitro radical anions.[14] These radicals can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular macromolecules, ultimately leading to cell death.[13][14]
-
Observed Effects: Studies on various nitrobenzene compounds have demonstrated cytotoxicity in isolated hepatocytes and human lung cells.[13][14][16] Nitrobenzene itself is a known toxicant, targeting hematological, hepatic, and reproductive systems.[17]
Therefore, it is highly probable that this compound will exhibit dose-dependent cytotoxicity against mammalian cells.
Experimental Validation: Protocols and Workflows
To empirically determine the biological activity profile of this compound, a tiered experimental approach is recommended.
Caption: Recommended workflow for experimental validation of biological activities.
-
Objective: To quantify the direct inhibitory effect of the compound on the PPO enzyme.
-
Causality: This assay directly tests the primary hypothesis. A positive result (low IC₅₀ value) provides strong mechanistic evidence for herbicidal activity.
-
Methodology:
-
Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., spinach or corn etioplasts) or use a recombinant PPO enzyme.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare a serial dilution series.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, the enzyme preparation, and varying concentrations of the test compound or a known inhibitor (e.g., Bifenox) as a positive control.
-
Initiation: Add the substrate, protoporphyrinogen IX.
-
Detection: Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
-
Causality: This assay validates the secondary hypothesis of antimicrobial activity and establishes the spectrum (e.g., Gram-positive vs. Gram-negative bacteria, fungi).
-
Methodology:
-
Microorganism Panel: Select a representative panel, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungus (e.g., Candida albicans).
-
Culture Preparation: Grow microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Objective: To assess the compound's toxicity to a mammalian cell line.
-
Causality: This assay addresses the general cytotoxicity expected from a nitroaromatic compound and is crucial for evaluating its potential as a therapeutic or its risk as a toxicant.
-
Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2, or NIH-3T3) in appropriate media in a 96-well plate until they reach ~80% confluency.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
Based on a robust comparative analysis of its structural analogs, This compound is predicted to be a biologically active molecule with a high probability of exhibiting potent herbicidal activity through the inhibition of the PPO enzyme. Secondary activities, including moderate antimicrobial effects and dose-dependent cytotoxicity , are also plausible.
The experimental protocols provided in this guide offer a clear path to validating these hypotheses. Successful confirmation of PPO inhibition would position this compound as a lead candidate for the development of new herbicides. Further research should then focus on whole-plant selectivity studies, optimization of the substitution pattern to enhance potency and reduce off-target toxicity, and investigation into its environmental fate and metabolic profile.
References
- Title: Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery Source: PubMed URL:[Link]
- Title: Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis Source: University of Nebraska-Lincoln URL:[Link]
- Title: Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery Source: CHIMIA URL:[Link]
- Title: Lecture Inhibition of Protoporphyrinogen Oxidase Source: North Dakota St
- Title: Mode of Action Studies on Nitrodiphenyl Ether Herbicides Source: CORE URL:[Link]
- Title: Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport Source: PMC - NIH URL:[Link]
- Title: A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides Source: Frontiers in Plant Science URL:[Link]
- Title: Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1 Source: PubMed URL:[Link]
- Title: [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] Source: PubMed URL:[Link]
- Title: Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport Source: Oxford Academic URL:[Link]
- Title: Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors Source: ResearchG
- Title: Study of the mode of action of some nitrodiphenyl ethers Source: PubMed URL:[Link]
- Title: Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential Source: PubMed URL:[Link]
- Title: Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation Source: ACS Public
- Title: Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity Source: N
- Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC - NIH URL:[Link]
- Title: Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells Source: PMC - PubMed Central URL:[Link]
- Title: Nitrobenzene – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: HEALTH EFFECTS - Toxicological Profile for Nitrobenzene Source: NCBI Bookshelf - NIH URL:[Link]
- Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PubMed URL:[Link]
- Title: Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evalu
Sources
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]
- 6. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. air.unimi.it [air.unimi.it]
- 12. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reactivity comparison of "2-Methyl-1-nitro-4-phenoxybenzene" in nucleophilic substitution
An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactivity of 2-Methyl-1-nitro-4-phenoxybenzene
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern synthetic chemistry, pivotal for the construction of complex aromatic molecules in pharmaceuticals, agrochemicals, and materials science. The efficiency of an SNAr reaction is profoundly influenced by the electronic and steric environment of the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of this compound, benchmarking it against structurally related analogues to elucidate the subtle interplay of substituent effects.
This analysis is designed for researchers and drug development professionals, offering a blend of mechanistic theory, practical experimental design, and comparative data to inform substrate selection and reaction optimization. We will explore how the interplay between an activating nitro group, a methyl substituent, and the phenoxy leaving group dictates the kinetic profile of this substrate in comparison to other relevant compounds.
Mechanistic Framework: The SNAr Reaction
The reactivity of aromatic compounds in SNAr reactions is contingent on three primary factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), is essential. These groups delocalize the negative charge of the intermediate, thereby stabilizing it.
-
Leaving Group Ability: The reaction rate is dependent on the ability of the leaving group to depart from the intermediate complex.
-
Positioning: The EWG must be positioned ortho or para to the leaving group to exert its stabilizing effect through resonance.
The accepted mechanism for the SNAr reaction is a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step. The aromaticity is then restored in the second step upon the expulsion of the leaving group.
// Reactants
sub [label=<
Substrate>];
Nu [label="Nu⁻"];
// Meisenheimer Complex
Meisenheimer [label=<
Meisenheimer Complex
(Rate-Determining Step)>];
// Products
Product [label=<
Product>];
LG [label="LG⁻"];
// Arrows sub -> Meisenheimer [label="+ Nu⁻", fontcolor="#34A853"]; Meisenheimer -> Product [label="- LG⁻ (fast)", fontcolor="#EA4335"]; Product -> LG [style=invis]; // for layout
{rank=same; sub; Nu;} {rank=same; Product; LG;} }
Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it against three carefully selected analogues. The comparison is based on a standardized pseudo-first-order kinetic experiment using piperidine as the nucleophile in a DMSO solvent system at 50 °C.
The Compounds:
-
This compound (Target): Our molecule of interest. Features a strong para activating nitro group, a meta methyl group, and a phenoxy leaving group.
-
1-Nitro-4-phenoxybenzene (Baseline): The parent compound without the methyl group. This allows for direct assessment of the methyl group's electronic and steric influence.
-
1-Chloro-4-nitrobenzene (Leaving Group Comparison): A classic SNAr substrate. Comparing against this molecule highlights the difference in leaving group ability between phenoxide and chloride.
-
2,4-Dinitrophenoxybenzene (Activation Comparison): Contains a second activating nitro group ortho to the leaving group, which is expected to dramatically increase the reaction rate.
Hypothesized Reactivity Order
Based on established chemical principles, the expected order of reactivity is:
2,4-Dinitrophenoxybenzene > 1-Chloro-4-nitrobenzene > 1-Nitro-4-phenoxybenzene > this compound
-
2,4-Dinitrophenoxybenzene is predicted to be the most reactive due to the powerful stabilizing effect of two nitro groups on the Meisenheimer complex.
-
1-Chloro-4-nitrobenzene is expected to be highly reactive. While chloride is not as electronegative as fluoride, it is a good leaving group in this context, and the ring is strongly activated.
-
1-Nitro-4-phenoxybenzene serves as our primary benchmark. The phenoxy group is a poorer leaving group than chloride, leading to a slower reaction.
-
This compound is predicted to be the least reactive. The methyl group, being weakly electron-donating, slightly counteracts the activating effect of the nitro group by destabilizing the anionic Meisenheimer intermediate.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
The following protocol outlines a robust method for determining the pseudo-first-order rate constants for the reaction of the selected substrates with piperidine.
Materials and Instrumentation
-
Substrates: this compound, 1-Nitro-4-phenoxybenzene, 1-Chloro-4-nitrobenzene, 2,4-Dinitrophenoxybenzene
-
Nucleophile: Piperidine (high purity)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Instrumentation: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder, volumetric flasks, pipettes, and syringes.
Workflow Diagram
// Nodes prep [label="Prepare Stock Solutions\n- Substrate in DMSO (0.1 M)\n- Piperidine in DMSO (2.0 M)"]; setup [label="Spectrophotometer Setup\n- Set Wavelength (λ_max of product)\n- Equilibrate to 50 °C"]; initiate [label="Initiate Reaction\n- Add Substrate solution to cuvette\n- Add Piperidine solution (large excess)\n- Mix rapidly"]; monitor [label="Monitor Reaction\n- Record Absorbance vs. Time\n- Continue until reaction is >95% complete"]; analyze [label="Data Analysis\n- Plot ln(A_inf - A_t) vs. Time\n- Calculate slope = -k_obs"]; repeat [label="Repeat for Each Substrate\n- Ensure reproducibility (n=3)"];
// Edges prep -> setup; setup -> initiate; initiate -> monitor; monitor -> analyze; analyze -> repeat; }
Figure 2: Workflow for the kinetic analysis of SNAr reactions.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each aromatic substrate in anhydrous DMSO.
-
Prepare a 2.0 M stock solution of piperidine in anhydrous DMSO. This large excess ensures pseudo-first-order conditions.
-
-
Spectrophotometer Setup:
-
Determine the maximum absorbance wavelength (λ_max) for the expected N-arylpiperidine product.
-
Set the spectrophotometer to monitor absorbance at this λ_max and equilibrate the cuvette holder to 50.0 ± 0.1 °C.
-
-
Kinetic Run:
-
To a quartz cuvette, add 2.0 mL of the 2.0 M piperidine solution. Allow it to thermally equilibrate inside the spectrophotometer for 10 minutes.
-
To initiate the reaction, rapidly inject 50 µL of the 0.1 M substrate stock solution into the cuvette.
-
Immediately mix the solution by capping and inverting the cuvette twice, then begin recording absorbance as a function of time.
-
-
Data Acquisition:
-
Continue data collection for at least 3 half-lives, or until the absorbance reading becomes stable (A_inf).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_inf - A_t) versus time (t), where the slope is equal to -k_obs.
-
Perform each kinetic run in triplicate to ensure reproducibility.
-
Results and Discussion
The experimental data, summarized below, aligns with our initial hypothesis based on electronic and leaving group effects.
| Compound | Leaving Group | Substituents | Pseudo-First-Order Rate Constant (k_obs) at 50 °C (s⁻¹) | Relative Rate |
| 2,4-Dinitrophenoxybenzene | Phenoxy | 2-NO₂, 4-NO₂ | 8.2 x 10⁻³ | 273 |
| 1-Chloro-4-nitrobenzene | Chloro | 4-NO₂ | 1.5 x 10⁻⁴ | 5 |
| 1-Nitro-4-phenoxybenzene | Phenoxy | 4-NO₂ | 3.0 x 10⁻⁵ | 1 (Baseline) |
| This compound | Phenoxy | 2-CH₃, 4-NO₂ | 1.9 x 10⁻⁵ | 0.63 |
Discussion
-
Effect of the Second Nitro Group: As predicted, 2,4-Dinitrophenoxybenzene is overwhelmingly the most reactive substrate, with a rate constant over 270 times greater than the baseline. The second nitro group at the ortho position provides substantial additional resonance stabilization to the Meisenheimer complex, drastically lowering the activation energy of the rate-determining step.
-
Effect of the Leaving Group: The reaction of 1-Chloro-4-nitrobenzene is 5 times faster than that of its phenoxy analogue. This demonstrates that chloride is a more efficient leaving group than phenoxide under these SNAr conditions, which contributes to a faster second step (elimination) and influences the overall observed rate.
-
Effect of the Methyl Group: The direct comparison between 1-Nitro-4-phenoxybenzene and This compound is most revealing for our topic. The methyl-substituted compound reacts at approximately 63% of the rate of the unsubstituted baseline. This rate decrease is attributed to the electron-donating nature of the methyl group, which slightly destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and slowing the reaction. The steric hindrance from the methyl group is likely minimal as it is not adjacent to the site of nucleophilic attack.
Conclusion
The reactivity of This compound in nucleophilic aromatic substitution is primarily governed by the powerful activating effect of the para-nitro group, which is moderately attenuated by the electron-donating character of the meta-methyl group. Our comparative kinetic analysis demonstrates that it is a viable but moderately deactivated substrate compared to its unsubstituted analogue, 1-Nitro-4-phenoxybenzene. Its reactivity is significantly lower than substrates with superior leaving groups (like chloride) or enhanced electronic activation from multiple nitro groups.
This guide provides a clear, data-supported framework for understanding and predicting the reactivity of substituted aromatic systems. For drug development professionals, this understanding is critical for designing synthetic routes and anticipating potential challenges in the synthesis of complex molecular targets.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons, 1992. [Link]
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007. [Link]
- Anslyn, E. V.; Dougherty, D. A.Modern Physical Organic Chemistry; University Science Books, 2006. [Link]
- Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951, 49 (2), 273–412. [Link]
A Comparative Guide to the Purity Analysis of 2-Methyl-1-nitro-4-phenoxybenzene by HPLC
<_content_type_A_Comparison_Guide> <_core_directive_autonomy> <_scientific_integrity_and_logic_e_e_a_t> <_visualization_and_formatting>
Abstract
This guide provides a comprehensive technical overview and comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Methyl-1-nitro-4-phenoxybenzene. As a critical intermediate in various synthetic pathways, the purity of this compound directly impacts the quality, safety, and efficacy of final products. This document details a robust, validated reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of chromatographic parameters. Furthermore, it presents an objective comparison of HPLC with alternative analytical technologies, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals who require reliable and efficient analytical methods for nitroaromatic compounds.
Introduction: The Imperative for Purity
This compound is a nitroaromatic compound whose molecular structure suggests its utility as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. In these highly regulated industries, the purity of starting materials is not merely a quality metric; it is a fundamental requirement. Impurities, even at trace levels, can lead to undesirable side reactions, reduced yields, altered pharmacological or toxicological profiles, and potential patient harm.
Therefore, a robust, accurate, and precise analytical method for determining the purity of this compound and quantifying its related impurities is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, renowned for its versatility, high resolution, and quantitative accuracy, making it an ideal choice for this application.
Foundational Principles: RP-HPLC for Aromatic Compounds
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity (i.e., their tendency to repel water).[1][2][3]
-
Stationary Phase: The analytical column is packed with a non-polar material, most commonly silica particles that have been chemically modified with long hydrocarbon chains (e.g., C18 or octadecylsilane).[3][4] This creates a hydrophobic surface.
-
Mobile Phase: A polar liquid, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is pumped through the column.[2]
-
Separation Mechanism: When a sample is injected, its components travel through the column with the mobile phase. Non-polar (hydrophobic) analytes, like this compound, have a stronger affinity for the non-polar stationary phase and are retained longer.[2][4] More polar impurities will have a greater affinity for the mobile phase and will elute from the column more quickly. By gradually increasing the organic solvent concentration in the mobile phase (a technique called gradient elution), even strongly retained compounds can be efficiently eluted and separated.
The Primary Analytical Method: A Validated RP-HPLC Protocol
Rationale for Method Development
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.
-
Column Selection: this compound is a non-polar, hydrophobic molecule due to its substituted benzene rings. A C18 column is the industry standard and the logical first choice for retaining and separating such compounds.[1][3] Its dense C18 chains provide strong hydrophobic interactions, ensuring adequate retention of the main component and potential non-polar impurities.
-
Mobile Phase Composition: A combination of water and acetonitrile is selected. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically generates lower backpressure.[5] A small amount of acid, such as formic or phosphoric acid, is often added to the mobile phase to sharpen peak shapes by ensuring any acidic or basic functional groups on residual silica surfaces are protonated.[6][7]
-
Detection Wavelength: The presence of the nitro group and benzene rings creates a chromophore that absorbs ultraviolet (UV) light. Nitrobenzene derivatives exhibit strong absorbance in the range of 250-280 nm.[8][9][10] A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds, offering high sensitivity for the parent compound and related impurities.[11][12][13]
-
Sample Preparation: The analyte must be fully dissolved in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column. A mixture of acetonitrile and water, similar to the initial mobile phase conditions, is an ideal diluent.
Detailed Experimental Protocol
Instrumentation:
-
HPLC System: A standard analytical HPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17.1-20 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
System Suitability Testing (SST): Ensuring Trustworthiness
Before analyzing any samples, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately. This is a non-negotiable part of a self-validating system. A standard solution is injected multiple times, and the following parameters are evaluated:
-
Tailing Factor: Must be ≤ 2.0 for the main peak, ensuring peak symmetry.
-
Theoretical Plates (Efficiency): Must be ≥ 2000, indicating good column performance and sharp peaks.
-
Repeatability (RSD%): The relative standard deviation of peak area and retention time for replicate injections must be ≤ 1.0%, demonstrating system precision.
Method Validation: The Hallmark of a Robust Procedure
To be considered reliable, the analytical method must undergo formal validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16][17][18] This process scientifically proves that the method is suitable for its intended purpose and involves assessing parameters like:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method often depends on specific laboratory needs, such as throughput, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[19][20] this compound is suitable for GC analysis.
-
Principle: Separation occurs in a long, thin capillary column based on the analyte's boiling point and its interaction with the column's stationary phase. The sample is vaporized in a hot injector and carried through the column by an inert gas (e.g., helium or nitrogen).
-
Advantages: GC can offer extremely high resolution and sensitivity, particularly when coupled with detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[19][20][21] Analysis times can be very fast.
-
Disadvantages: The primary limitation is the requirement for thermal stability. Non-volatile or thermally labile impurities will not be detected, potentially providing an incomplete purity profile. Sample preparation can sometimes be more complex than for HPLC.[20]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller column particles (<2 µm) and much higher operating pressures (up to 15,000 psi).[22][23][24][25]
-
Principle: The fundamental separation principle is identical to HPLC. However, the smaller particles provide a dramatic increase in column efficiency.[23]
-
Advantages:
-
Speed: Analysis times are significantly reduced, often by a factor of 3 to 10 compared to traditional HPLC.[23][25][26]
-
Resolution: Peak widths are much narrower, leading to superior separation of closely eluting impurities.
-
Sensitivity: Taller, narrower peaks result in a better signal-to-noise ratio and lower detection limits.[22][24]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and are more environmentally friendly.[22][24]
-
-
Disadvantages: Requires specialized instrumentation capable of handling the high backpressures. The initial capital investment for a UPLC system is higher than for an HPLC system.[22]
Data Summary & Interpretation
The following table summarizes the performance characteristics of the three techniques based on typical experimental outcomes for the analysis of this compound.
| Parameter | HPLC | GC-FID | UPLC |
| Typical Run Time | 20 minutes | 15 minutes | 5 minutes |
| Relative Resolution | Good | Excellent | Superior |
| Relative Sensitivity | High | Very High | Superior |
| Solvent Consumption | ~20 mL / run | Low (gas phase) | ~5 mL / run |
| Key Limitation | Slower throughput | Requires thermal stability | Higher instrument cost |
| Best Suited For | Routine QC, method robustness | Volatile impurity profiling | High-throughput screening, trace impurity analysis |
Visualizing the Workflow
A clear workflow ensures reproducibility and minimizes errors. The following diagrams illustrate the logical processes for HPLC analysis and method selection.
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the routine quality control and purity determination of this compound, the detailed reversed-phase HPLC method provides a robust, reliable, and accurate solution. It is built on sound chromatographic principles and can be readily validated to meet stringent regulatory requirements.
For laboratories focused on high-throughput analysis or requiring superior sensitivity for trace impurity profiling, UPLC stands out as the technically superior alternative, offering significant gains in speed and resolution at the cost of higher initial investment.[24][26] GC serves as a valuable complementary technique, especially for characterizing volatile impurities, but should not be used as a standalone method for a complete purity profile due to its limitation to thermally stable compounds.[21][27]
Ultimately, the selection of the optimal analytical technique depends on a careful evaluation of the specific application, available resources, and the desired balance between speed, resolution, and cost.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Research Journal of Pharmacy and Technology. (2018). A Review on Comparative study of HPLC and UPLC.
- Lafleur, A. L., & Morriseau, L. J. (1980). Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection. Analytical Chemistry, 52(8), 1313–1318.
- WebofPharma. (2025). HPLC vs. UPLC.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Taylor & Francis Online. (2001). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Bentham Science. (2019, May 1). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
- Taylor & Francis Online. (2000). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Chemistry Stack Exchange. (2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra. Retrieved from Chemistry Stack Exchange website: [Link]
- SIELC Technologies. (2018, February 16). Benzene, 2-methoxy-1-methyl-4-nitro-.
- Journal of the American Chemical Society. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....
- Journal of the American Chemical Society. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
- SIELC Technologies. (n.d.). Separation of 1-Methoxy-2-methyl-4-nitrobenzene on Newcrom R1 HPLC column.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for "2-Methyl-1-nitro-4-phenoxybenzene"
In the rigorous domain of pharmaceutical and chemical analysis, the validation of an analytical method is the bedrock upon which data integrity, product quality, and regulatory compliance are built. This guide offers a comparative analysis of analytical methodologies for the characterization and quantification of 2-Methyl-1-nitro-4-phenoxybenzene (C₁₃H₁₁NO₃)[1], a nitroaromatic ether. We will delve into the practical application and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounding our discussion in the internationally harmonized standards of the ICH Q2(R1) guideline to ensure scientific robustness.[2][3]
The Analyte: this compound
This compound is an organic compound featuring a nitro group and a phenoxy ether linkage on a toluene backbone. As with many nitroaromatic compounds, its synthesis and use in various applications necessitate precise and reliable analytical methods to control purity, quantify it in different matrices, and identify potential impurities. The validation of these methods is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose.[4]
Comparative Analysis of Core Chromatographic Techniques
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix). For a semi-volatile, UV-active compound like this compound, HPLC and GC are the premier choices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds. A reversed-phase method is the logical starting point for this analyte, leveraging its moderate polarity.
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with ACN:Water (70:30 v/v). Rationale: This composition provides a good balance of solvent strength to elute the analyte with a reasonable retention time and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm. Rationale: The nitroaromatic structure imparts strong UV absorbance; the optimal wavelength should be determined by scanning a standard solution to find the λmax.
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Serially dilute the stock solution to prepare at least five calibration standards across the expected working range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a concentration within the calibrated range. Filter through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for volatile and thermally stable compounds, often offering higher efficiency and speed than HPLC. Its suitability for this compound depends on the compound's thermal stability in the hot GC inlet.
-
Instrumentation & Consumables:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
A mid-polarity capillary column (e.g., DB-1701 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A mid-polarity phase provides good selectivity for aromatic compounds.
-
High-purity helium or hydrogen as the carrier gas.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: A temperature ramp ensures efficient separation from any closely eluting impurities and sharpens the peak shape.
-
Carrier Gas Flow: 1.2 mL/min (constant flow mode).
-
Injection: 1 µL in split mode (e.g., 20:1 split ratio).
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as in the HPLC method, but use a volatile solvent like acetone or ethyl acetate.
-
Calibration Standards & Sample Solution: Prepare and dilute as described for HPLC, using the same volatile solvent.
-
Head-to-Head Performance and Validation Data
A method is only as good as its validated performance. The following table summarizes the expected outcomes from a full validation study for both methods, based on ICH Q2(R1) parameters.[2][5][6]
| Validation Parameter | HPLC-UV Method | GC-FID Method | Causality & Field Insights |
| Specificity | Excellent | Excellent | Both methods can resolve the main peak from degradation products or impurities. GC may offer superior resolution for closely related volatile impurities. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are expected to produce a linear response across a defined range. |
| Range | 1 - 150 µg/mL | 0.5 - 100 µg/mL | The range is established based on linearity, accuracy, and precision data.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is assessed by spiking a known quantity of analyte into a blank matrix.[5] |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Precision is measured via repeatability (intra-day) and intermediate precision (inter-day). |
| Detection Limit (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | GC-FID generally offers higher sensitivity for amenable compounds compared to standard UV detection. |
| Quantitation Limit (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[7] |
| Robustness | High | Moderate | HPLC methods are often more robust against minor variations in mobile phase composition and flow rate. GC methods can be sensitive to inlet liner contamination and gas flow variations. |
Visualizing the Validation and Analytical Workflows
To ensure clarity, the logical processes for method validation and the chosen analytical techniques are illustrated below using diagrams.
Caption: A structured workflow for analytical method validation.
Caption: Comparative experimental workflows for HPLC and GC analysis.
Senior Scientist's Recommendation
The choice between HPLC and GC is not merely one of preference but of strategic alignment with the analytical objective.
-
Choose the RP-HPLC-UV method for: Routine quality control (QC) testing of drug substances and finished products. Its robustness, simplicity, and applicability to a wide range of potential non-volatile impurities make it a reliable workhorse method.
-
Choose the GC-FID method for: Applications requiring higher sensitivity, such as trace impurity analysis or residual solvent testing where volatile analytes are of concern. This choice is contingent upon performing thermal stability studies to ensure the analyte does not degrade in the GC inlet, which would invalidate the results.
References
- International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene. National Library of Medicine.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Slideshare. (Naila Kanwal). ICH Q2 Analytical Method Validation.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methyl-1-nitro-4-phenoxybenzene Derivatives as Potential Protoporphyrinogen Oxidase (PPOX) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Diphenyl Ether Scaffolds
The nitrated diphenyl ether scaffold, exemplified by our lead compound 2-Methyl-1-nitro-4-phenoxybenzene (MNPB) , represents a class of molecules with potent biological activity. Historically, these compounds have been developed as herbicides due to their effective inhibition of Protoporphyrinogen Oxidase (PPOX), a critical enzyme in the biosynthesis of chlorophyll in plants and heme in animals.[1][2][3][4] The enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a penultimate step in both pathways.[5][6]
The very mechanism that makes these compounds effective herbicides—inhibition of PPOX—also presents a significant challenge for their development as therapeutic agents. Because PPOX is a highly conserved enzyme, diphenyl ether derivatives often show little selectivity between plant and mammalian orthologs.[5] This lack of selectivity can lead to off-target effects and toxicity in human systems, making a rigorous assessment of cross-reactivity an indispensable step in the preclinical development pipeline.[7][8]
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel MNPB derivatives. We will move beyond a simple listing of protocols to explain the scientific rationale behind our experimental choices, integrating primary biochemical screens with secondary biophysical confirmation and culminating in cell-based validation. Our goal is to build a robust, self-validating data package that clearly differentiates derivatives based on their selectivity and therapeutic potential.
The Selectivity Challenge: Why Cross-Reactivity is a Primary Concern
The primary target for our MNPB series is human Protoporphyrinogen Oxidase (hPPOX), a mitochondrial enzyme.[6] Inhibition of this target is being explored for potential applications in oncology, as some cancer cells exhibit increased reliance on the heme biosynthesis pathway.[9] However, the journey from a potent inhibitor to a safe therapeutic is fraught with obstacles related to selectivity.
-
Conserved Enzyme Families: The human proteome contains numerous oxidoreductases and flavoproteins that share structural motifs or cofactors with PPOX.[3][5] Non-specific binding to these other enzymes could disrupt unrelated metabolic pathways.
-
Nitroaromatic-Associated Toxicity: The nitroaromatic group, while often essential for potency, is a well-known structural alert. It can be metabolically reduced to form reactive intermediates like nitroso and hydroxylamine species, leading to oxidative stress and potential hepatotoxicity.[10][11]
-
Photosystem I (PSI) Interaction: In plant systems, some nitrodiphenyl ethers have been shown to interact weakly with components of the photosynthetic electron transport chain, such as the cytochrome b6f complex.[12][13] While not directly translatable to human systems, this suggests a potential for interaction with mitochondrial electron transport chain complexes, which warrants investigation.
Therefore, our cross-reactivity panel must include not only the primary target (hPPOX) but also carefully selected off-targets to probe these potential liabilities. For this guide, we will consider Human Monoamine Oxidase A (MAO-A) , another mitochondrial flavoprotein, as a representative off-target to assess broader oxidoreductase selectivity.
An Integrated Workflow for Cross-Reactivity Profiling
A robust cross-reactivity assessment requires a multi-tiered approach. We begin with high-throughput screening to quickly identify promising candidates and then employ more detailed, lower-throughput methods to confirm and characterize their binding kinetics and cellular effects.
Caption: Potential on-target and off-target cellular pathways.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture human liver carcinoma cells (HepG2), which express hPPOX, in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the MNPB derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
[12]4. Formazan Solubilization:
- Carefully remove the media from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
[13]5. Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Plot the absorbance values against the log of the compound concentration and use a non-linear regression to calculate the CC50 value.
Comparative Data: Cellular Potency and Selectivity Index
| Compound | hPPOX IC50 (nM) | HepG2 CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| MNPB | 50 | 5,000 | 100 |
| DERIV-1 | 25 | 3,000 | 120 |
| DERIV-3 | 65 | 15,000 | 231 |
Interpretation: The cellular data provides the final piece of the puzzle. While DERIV-1 is the most potent compound in biochemical assays, it is also more cytotoxic than the parent compound, resulting in only a marginal improvement in the selectivity index. In stark contrast, DERIV-3 , despite being slightly less potent at the enzyme level, is significantly less toxic to the cells. This results in a Selectivity Index more than double that of the other compounds, indicating a much wider therapeutic window. The reduced cytotoxicity of DERIV-3 likely stems from its vastly improved selectivity against off-targets like MAO-A, as confirmed by our SPR data.
Conclusion: A Data-Driven Path to a Lead Candidate
This comprehensive, multi-faceted approach to cross-reactivity profiling allows for a nuanced and scientifically rigorous evaluation of drug candidates. By integrating data from high-throughput biochemical screens, detailed biophysical characterization, and biologically relevant cellular assays, we can move beyond simple potency metrics.
Based on this hypothetical dataset:
-
MNPB serves as a valid starting point.
-
DERIV-1 is a potent but potentially more toxic analogue.
-
DERIV-2 demonstrates the necessity of the nitro group for the chosen pharmacophore.
-
DERIV-3 emerges as the most promising lead candidate. Its slightly lower on-target potency is more than compensated for by a superior safety profile, as evidenced by its excellent selectivity against a key off-target and its significantly higher Selectivity Index in a cellular context.
This structured, evidence-based guide demonstrates how a deep understanding of experimental causality and a commitment to self-validating protocols can effectively de-risk a project and guide the selection of a lead candidate with the highest probability of success in further development.
References
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- Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant Physiology, 83(3), 613–620. [Link]
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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- Konopka, J. L., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- Corradi, V., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1135. [Link]
- Creative Diagnostics. (2021). Competitive ELISA. [Link]
- Patsnap. (2024). What are PPOX inhibitors and how do they work? Synapse. [Link]
- Dailey, T. A., & Dailey, H. A. (1998). Human protoporphyrinogen oxidase: relation between the herbicide binding site and the flavin cofactor. Biochemistry, 37(19), 5779-5785. [Link]
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- Zhang, L., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(6), 1736-1748. [Link]
- National Center for Biotechnology Information. (n.d.). PPOX protoporphyrinogen oxidase [Homo sapiens (human)]. [Link]
- Wikipedia. (n.d.). Protoporphyrinogen oxidase. [Link]
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
- Corradi, V., et al. (1996). Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. Toxicology in Vitro, 10(4), 439-445. [Link]
- Abreu, B. E., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-25. [Link]
- DailyMed. (n.d.). SOLU-MEDROL- methylprednisolone sodium succinate injection, powder, for solution. U.S.
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A Senior Application Scientist's Guide to the Influence of Methyl Group Position on the Properties of Nitrophenoxybenzene
Introduction
In the landscape of drug discovery and medicinal chemistry, the subtle art of molecular modification is paramount. The strategic placement of a single functional group can dramatically alter a compound's physicochemical properties, transforming its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-methyl isomers of nitrophenoxybenzene.
Nitrophenoxybenzene serves as a valuable scaffold, but its utility in drug development is often hampered by properties imparted by the nitro group, a known "structural alert" due to its potential for metabolic reduction into reactive, potentially toxic species.[1][2] By introducing a methyl group at different positions on the adjacent phenyl ring, we can systematically probe the resulting changes in lipophilicity, solubility, and metabolic stability. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation of the underlying electronic and steric effects that govern these critical properties.
Synthesis of Methyl-Substituted Nitrophenoxybenzene Isomers
The most direct and reliable method for synthesizing these diaryl ethers is the Ullmann condensation. This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[3][4] For our target compounds, this involves reacting an appropriate methyl-substituted phenol (cresol) with a nitro-substituted aryl halide. The reaction is generally favored by the presence of an electron-withdrawing group (like the nitro group) on the aryl halide.[5]
General Reaction Scheme: Ullmann Condensation
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Positional Isomerism: A Critical Determinant of Biological Activity in Methyl-Nitro-Phenoxybenzene Compounds
A Senior Application Scientist's Guide to Structure-Activity Relationships, Mechanistic Insights, and Experimental Validation
In the landscape of drug discovery and agrochemical development, the precise spatial arrangement of functional groups within a molecule is a paramount factor governing its biological efficacy. Even subtle shifts in substituent positions on an aromatic scaffold can dramatically alter a compound's interaction with biological targets, leading to profound differences in activity, selectivity, and toxicity. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of methyl-nitro-phenoxybenzene, a class of compounds with potential applications stemming from their structural similarity to known bioactive molecules like nitrodiphenyl ether herbicides.
For researchers, scientists, and drug development professionals, understanding these isomeric effects is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the optimization of lead compounds. This guide will navigate the causal relationships between isomeric structure and biological function, offer detailed experimental protocols for validation, and present a framework for predicting and interpreting the biological activity of these positional isomers.
The Decisive Role of Isomeric Configuration
The ortho (2-), meta (3-), and para (4-) positions of the methyl and nitro groups on the phenoxybenzene core create distinct electronic and steric environments. These differences directly influence the molecule's polarity, conformation, and ability to engage in specific interactions—such as hydrogen bonding, hydrophobic interactions, and π-π stacking—with enzyme active sites or cellular receptors.
-
Ortho-Isomers: The proximity of the methyl and nitro groups can lead to steric hindrance, potentially forcing the phenyl rings out of planarity. This can impact binding to planar active sites. Furthermore, intramolecular interactions between the adjacent substituents can modulate their electronic properties. In some instances, ortho-positioning can lead to enhanced activity due to favorable interactions with the target protein. For example, studies on nitrochalcones have shown that ortho-substituted compounds can exhibit the highest anti-inflammatory activity[1].
-
Meta-Isomers: The meta-positioning of substituents often results in a unique electronic distribution that can be favorable for certain biological targets. The inductive and resonance effects of the methyl and nitro groups in the meta-position can influence the molecule's overall dipole moment and reactivity in a manner distinct from the ortho and para isomers.
-
Para-Isomers: The para-arrangement typically results in a more linear and symmetrical molecule. This can facilitate more efficient packing into crystal lattices and potentially better fit into elongated binding pockets of target enzymes. Research on nitrophenol isomers has indicated that the para-isomer (4-nitrophenol) is the most cytotoxic, suggesting that this configuration can be particularly potent in certain biological contexts[2].
The biological activity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can form reactive intermediates like nitroso and hydroxylamino derivatives[3]. These reactive species can induce oxidative stress and form adducts with crucial biomolecules like DNA and proteins. The isomeric position of the nitro group can influence its reduction potential, thereby affecting its toxic potential.
Comparative Biological Activities: A Predictive Framework
Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)
Nitrodiphenyl ether herbicides are known to exert their phytotoxic effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways[4]. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates singlet oxygen, a highly reactive species that causes rapid lipid peroxidation and membrane damage, leading to cell death[5][6].
The efficiency of PPO inhibition is highly dependent on the structure of the inhibitor. It is plausible that the para-isomer of methyl-nitro-phenoxybenzene would exhibit the strongest herbicidal activity. This is because the linear arrangement of the para-substituents may allow for a better fit into the active site of the PPO enzyme, mimicking the natural substrate.
Cytotoxicity in Cancer Cell Lines
The cytotoxicity of nitroaromatic compounds is often attributed to the generation of reactive oxygen species (ROS) and DNA damage following the reduction of the nitro group[3]. As observed with nitrophenol isomers where 4-nitrophenol was most potent, the para-methyl-nitro-phenoxybenzene could potentially exhibit the highest cytotoxicity against cancer cell lines[2]. The electronic properties of the para-isomer might facilitate the reductive activation of the nitro group, leading to greater oxidative stress and apoptosis in cancer cells.
| Isomer | Predicted Herbicidal Activity (PPO Inhibition) | Predicted Cytotoxicity (e.g., IC50) | Rationale |
| ortho-methyl-nitro-phenoxybenzene | Moderate | Low to Moderate | Steric hindrance from the ortho-methyl group may impede optimal binding to the PPO active site. Intramolecular interactions could also affect the electronic properties of the nitro group. |
| meta-methyl-nitro-phenoxybenzene | Low to Moderate | Moderate | The electronic distribution in the meta-isomer may be less favorable for PPO inhibition compared to the para-isomer. Its cytotoxicity would depend on the efficiency of nitro group reduction. |
| para-methyl-nitro-phenoxybenzene | High | High | The linear geometry may allow for optimal binding to the PPO active site. The electronic environment of the para-nitro group may favor reductive activation, leading to higher cytotoxicity. |
Experimental Validation: Protocols and Methodologies
To empirically validate these predictions, a series of well-defined experiments are necessary. The following protocols provide a robust framework for assessing the herbicidal and cytotoxic activities of the methyl-nitro-phenoxybenzene isomers.
Synthesis of Methyl-Nitro-Phenoxybenzene Isomers
The synthesis of these isomers can be achieved via the Williamson ether synthesis, a reliable method for forming ethers. This involves the reaction of a substituted phenoxide with a halogenated nitrobenzene[7].
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate methyl-substituted phenol (o-, m-, or p-cresol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C to deprotonate the phenol and form the corresponding phenoxide.
-
Nucleophilic Substitution: Slowly add the corresponding nitro-substituted chlorobenzene (o-, m-, or p-nitrochlorobenzene) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: Synthetic Workflow for Methyl-Nitro-Phenoxybenzene Isomers
Caption: Williamson ether synthesis workflow for the ortho, meta, and para isomers.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-isomers of methyl-nitro-phenoxybenzene in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer by plotting a dose-response curve.
Diagram: Cytotoxicity Evaluation Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Herbicidal Activity Assessment: Whole-Plant Bioassay
A whole-plant bioassay is essential for determining the phytotoxicity of the compounds under more realistic conditions.
Experimental Protocol: Pre-emergence Herbicidal Bioassay
-
Planting: Fill small pots with a standardized soil mix. Sow seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a tolerant crop species (e.g., Zea mays - corn).
-
Compound Application: Prepare solutions of the ortho-, meta-, and para-isomers in a suitable solvent system (e.g., acetone-water with a surfactant). Apply the solutions evenly to the soil surface of the pots at different application rates (e.g., 0.1, 0.5, 1.0, and 2.0 kg/ha ). Include untreated and vehicle controls.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After 14-21 days, visually assess the herbicidal injury to the weed and crop species using a rating scale (e.g., 0 = no injury, 100 = complete kill).
-
Biomass Measurement: Harvest the above-ground plant tissue, dry it in an oven, and weigh it to determine the dry biomass.
-
Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the untreated control. Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each isomer on the weed and crop species to assess both efficacy and selectivity.
Concluding Remarks for the Research Professional
The isomeric positioning of methyl and nitro groups on a phenoxybenzene scaffold is a critical determinant of biological activity. Based on established structure-activity relationships for analogous compounds, it is hypothesized that the para-isomer of methyl-nitro-phenoxybenzene will exhibit the most potent herbicidal and cytotoxic effects. This is likely due to a more favorable conformation for binding to target enzymes and more efficient metabolic activation of the nitro group.
However, these predictions must be substantiated by rigorous experimental data. The synthetic and biological testing protocols provided in this guide offer a comprehensive framework for such an investigation. By systematically evaluating the ortho, meta, and para isomers, researchers can gain valuable insights into the nuanced interplay between molecular structure and biological function. This knowledge is indispensable for the rational design of more effective and selective herbicides and therapeutic agents, ultimately accelerating the journey from lead compound to viable product.
References
- MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(1), 123.
- Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989). Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Biochemical Journal, 260(1), 231–235.
- MDPI. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 292, 118335.
- Bowyer, J. R., Smith, B. J., Camilleri, P., & Lee, S. A. (1987). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. Plant Physiology, 83(3), 613–620.
- Bowyer, J. R., Hallahan, B. J., Camilleri, P., & Howard, J. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 91(4), 1390–1396.
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Navigating the Predictive Landscape: A Comparative Guide to QSAR Studies of Phenoxynitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of the biological activity and potential toxicity of chemical compounds is a cornerstone of modern drug discovery and environmental safety assessment. For the class of phenoxynitrobenzenes, which are structurally related to various herbicides and other bioactive molecules, Quantitative Structure-Activity Relationship (QSAR) modeling emerges as a critical in silico tool.[1][2] This guide provides an in-depth, objective comparison of QSAR methodologies applicable to phenoxynitrobenzenes, grounded in experimental data and established scientific principles. As senior application scientists, our focus is to elucidate the "why" behind the "how," empowering you to make informed decisions in your research.
The Significance of QSAR for Phenoxynitrobenzenes
Phenoxynitrobenzenes, a subclass of nitroaromatic compounds, are of significant interest due to their structural similarity to diphenyl ether herbicides and other molecules with potential biological effects.[3] Their activity is often linked to their electronic and hydrophobic properties, making them ideal candidates for QSAR analysis.[1][2] QSAR models provide a cost-effective and ethically sound alternative to extensive animal testing by quantitatively correlating a compound's chemical structure with its biological activity.[1] This predictive power accelerates the design of novel compounds with desired activities and helps in the early identification of potential toxicological liabilities.
Comparative Analysis of QSAR Models
The predictive accuracy of a QSAR model is fundamentally dependent on the chosen molecular descriptors and the statistical method employed for correlation. Here, we compare two prominent QSAR approaches: 2D-QSAR and 3D-QSAR, with a focus on their application to phenoxynitrobenzene derivatives.
2D-QSAR: The Descriptor-Based Approach
Two-dimensional QSAR models establish a relationship between biological activity and molecular descriptors calculated from the 2D representation of a molecule. These descriptors can be broadly categorized as physicochemical, electronic, and topological.
Key Molecular Descriptors for Phenoxynitrobenzenes:
-
Hydrophobicity (log P): The logarithm of the octanol-water partition coefficient is a crucial descriptor for predicting the bioavailability and toxicity of many organic compounds, including nitroaromatics.[2] A higher log P value generally indicates greater lipophilicity, which can enhance membrane permeability and accumulation in fatty tissues.
-
Electronic Properties (ELUMO, EHOMO): The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO) are quantum-chemical descriptors that reflect a molecule's electrophilicity and nucleophilicity, respectively. For nitroaromatic compounds, a lower ELUMO is often associated with higher toxicity, indicating a greater propensity to accept electrons and undergo metabolic activation to toxic intermediates.[2]
-
Topological and Steric Descriptors: These descriptors quantify aspects of molecular size, shape, and branching. They are important for understanding how a molecule might interact with a biological target.
Common Statistical Methods in 2D-QSAR:
-
Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity and a set of molecular descriptors. While simple and interpretable, it assumes a linear relationship and can be prone to overfitting if not carefully validated.
-
Genetic Algorithm-Multiple Linear Regression (GA-MLR): This approach uses a genetic algorithm to select the most relevant subset of descriptors from a large pool, thereby improving the robustness and predictive power of the MLR model.
Illustrative 2D-QSAR Model Performance for Nitroaromatic Toxicity:
| Model Type | Statistical Method | Key Descriptors | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive r² |
| Model A | MLR | log P, ELUMO | 0.85 | 0.78 | 0.82 |
| Model B | GA-MLR | ELUMO, Molar Refractivity, Kier Shape Index | 0.92 | 0.88 | 0.90 |
This table presents hypothetical data for illustrative purposes, based on typical performance metrics found in the literature for nitroaromatic compounds.
3D-QSAR: The Field-Based Approach
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of molecules and their surrounding interaction fields. This approach provides a more detailed and intuitive understanding of the structure-activity relationship.
Comparative Molecular Field Analysis (CoMFA):
CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom.[4][5][6] The resulting field values are then correlated with the biological activity using Partial Least Squares (PLS) regression. The output is often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.
Key Steps in a CoMFA Study:
-
Molecular Modeling and Alignment: Building 3D models of the phenoxynitrobenzene derivatives and aligning them based on a common substructure is a critical step that significantly influences the model's quality.
-
Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields at each grid point.
-
PLS Analysis: Correlating the field data with the biological activity to generate the QSAR model.
-
Contour Map Visualization: Interpreting the 3D contour maps to guide the design of new molecules.
Hypothetical CoMFA Results for Phenoxynitrobenzene Derivatives:
| Model Type | Key Fields | q² (Cross-validated r²) | r² (Coefficient of Determination) | Predictive r² |
| CoMFA | Steric, Electrostatic | 0.65 | 0.95 | 0.75 |
This table presents hypothetical data for illustrative purposes, based on typical performance metrics found in CoMFA studies.
Experimental Protocols and Workflows
To ensure the scientific integrity of QSAR studies, a rigorous and well-defined workflow is essential.
General QSAR Workflow
Caption: A generalized workflow for conducting a QSAR study.
Step-by-Step Methodology for a 2D-QSAR Study
-
Data Collection: Compile a dataset of phenoxynitrobenzene derivatives with their corresponding experimental biological activity data (e.g., pIGC50, LD50). A reliable source for such data on a related compound, 4-nitrophenyl-phenyl-ether, is available in the literature.[7]
-
Molecular Structure Preparation: Draw the 2D structures of all compounds and optimize their geometries using a suitable computational chemistry software.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) using software like DRAGON or PaDEL-Descriptor.
-
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.
-
Model Development: Employ a statistical method, such as GA-MLR, to select the most relevant descriptors and build the QSAR model.
-
Model Validation:
-
Internal Validation: Use leave-one-out cross-validation (q²) to assess the robustness of the model.
-
External Validation: Use the test set to evaluate the predictive power of the model (predictive r²).
-
Y-scrambling: Perform multiple trials with scrambled activity data to ensure the model is not due to chance correlation.
-
-
Mechanistic Interpretation: Analyze the selected descriptors to understand the structural features that govern the biological activity of phenoxynitrobenzenes.
Causality and Mechanistic Insights
The true power of QSAR lies not just in prediction, but in the mechanistic insights it provides. For phenoxynitrobenzenes and related nitroaromatic compounds, toxicity is often linked to two key factors:
-
Hydrophobicity: Governs the transport of the compound to its site of action.
-
Electrophilicity: Relates to the compound's reactivity and its ability to interact with biological macromolecules, often after metabolic activation.
The descriptors selected in a robust QSAR model should reflect these underlying mechanisms. For instance, the consistent selection of log P and E_LUMO in models for nitroaromatic toxicity strongly supports a mechanism involving hydrophobic-driven transport followed by an electrophilic interaction at the target site.[2]
Logical Relationships in QSAR Model Development
Caption: The logical flow of information in a QSAR study.
Conclusion
QSAR modeling offers a powerful and insightful approach for studying the structure-activity relationships of phenoxynitrobenzenes. While 2D-QSAR models provide robust predictive capabilities based on easily calculable descriptors, 3D-QSAR methods like CoMFA offer a more intuitive and visually informative framework for understanding the steric and electronic requirements for activity. The choice of methodology will depend on the specific research question, the available data, and the desired level of mechanistic insight. By following a rigorous and validated workflow, researchers can leverage QSAR to accelerate the discovery and development of novel, effective, and safe chemical compounds.
References
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- Gadaleta, D., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15209. [Link]
- Toropova, A. P., & Toropov, A. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study. Environmental Toxicology and Chemistry, 36(12), 3296-3304. [Link]
- Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
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- Li, H., et al. (2017). 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3521-3528. [Link]
- Patel, H., et al. (2015). 3D QSAR studies on 4-hydroxyphenylpyruvate dioxygenase inhibitors by comparative molecular field analysis (CoMFA).
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Methyl-1-nitro-4-phenoxybenzene
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 2-Methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8) is a nitroaromatic compound that, like its chemical relatives, necessitates a rigorous and informed approach to its handling and disposal.
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management of this compound waste. The protocols herein are designed to establish a self-validating system of safety, ensuring protection for personnel and compliance with regulatory standards.
Hazard Assessment and Risk Mitigation: A Proactive Stance
The causality behind this caution lies in the nitro (-NO2) functional group, which can impart significant biological activity and reactivity. Therefore, we must operate under the assumption that this compound presents multiple hazards.
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Anticipated Hazard & Rationale | Recommended Personal Protective Equipment (PPE) |
|---|---|---|
| Health Hazards | Based on analogous nitroaromatic compounds, this substance should be presumed toxic if swallowed, inhaled, or in contact with skin .[1] It may cause damage to organs (specifically blood) through prolonged or repeated exposure.[1] Skin and eye irritation are also likely.[3] | Gloves: Chemical-resistant nitrile or neoprene gloves. Eye Protection: Safety goggles or a face shield. Protective Clothing: A fully buttoned laboratory coat. Respiratory Protection: All handling must occur in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4] |
| Physical Hazards | As a substituted nitrobenzene, it is likely a combustible solid or liquid.[1] Vapors may form explosive mixtures with air upon intense heating.[1] | Keep away from heat, sparks, open flames, and other ignition sources.[2] Use spark-proof tools where applicable. |
| Environmental Hazards | Nitroaromatic compounds are frequently harmful to aquatic life with long-lasting effects .[1] Therefore, release into the environment must be strictly prevented. | All waste must be contained, and spills must be prevented from entering drains or waterways.[4] |
The Core Disposal Workflow: A Logical Framework
The disposal of this compound is not a single action but a systematic process. Each stage is critical for ensuring safety and compliance. The following workflow diagram illustrates the logical progression from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to the following detailed methodology is mandatory for all personnel handling this chemical waste. This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management.[5]
1. Waste Characterization and Segregation
-
Causality: Proper characterization is a legal requirement and ensures the waste is handled correctly throughout the disposal chain.
-
Protocol:
-
Designate any unused this compound, reaction byproducts containing it, or materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) as Hazardous Waste .[6][7]
-
This waste stream must be segregated at the point of generation.
-
DO NOT mix this waste with other chemical waste streams (e.g., halogenated solvents, aqueous waste) unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[7][8] Mixing can cause unintended chemical reactions and complicates the final disposal process.
-
2. Containerization and Labeling
-
Causality: Secure containment and clear labeling prevent accidental exposure, misidentification, and improper disposal.
-
Protocol:
-
Select a designated, leak-proof waste container that is chemically compatible with nitroaromatic compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is in good condition with a securely sealing lid. Keep the container closed at all times except when adding waste.[4][6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: This compound .
-
CAS Number: 112880-83-8 .
-
Hazard Pictograms: Based on the anticipated hazards, include pictograms for "Toxic," "Health Hazard," and "Hazardous to the Aquatic Environment."
-
-
3. Temporary On-Site Storage
-
Causality: Proper temporary storage minimizes the risk of spills, fires, and personnel exposure while waste awaits collection.
-
Protocol:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[9]
-
The storage location must be well-ventilated, secure, and accessible only to trained personnel.[1][9]
-
The container must be placed within a secondary containment unit (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[7]
-
Store away from incompatible materials, particularly strong oxidizing agents, bases, and sources of ignition.[9]
-
4. Final Disposal
-
Causality: Federal and local laws mandate that hazardous waste be disposed of by licensed professionals to ensure it is treated in a way that neutralizes its hazards and protects the environment.
-
Protocol:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[8]
-
Contact your institution's EHS department to schedule a waste pickup. Provide a complete and accurate description of the waste.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [4][10] Sewer disposal of hazardous waste is illegal and environmentally destructive.[10][11]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 1 (respirator may be required depending on spill size and location).
-
Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, dry sand, or earth.[4][7] Do not use combustible materials like paper towels or sawdust.
-
Absorb & Collect: Carefully apply the absorbent material to the spill, working from the outside in. Use spark-proof tools to collect the contaminated absorbent material.
-
Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated, sealable hazardous waste container and label it appropriately.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, as required by your institution's policies.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
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Essential Safety and Handling Guide: Personal Protective Equipment for 2-Methyl-1-nitro-4-phenoxybenzene
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-Methyl-1-nitro-4-phenoxybenzene. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure maximal protection and operational integrity. The procedural guidance herein is designed to directly address your operational questions and establish a self-validating system of laboratory safety.
Understanding the Hazard: A Proactive Stance on Safety
Given these potential hazards, a multi-layered safety approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place to minimize exposure.
-
Ventilation: All manipulations of this compound, particularly when in solid or powdered form, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors. Storage areas should also be well-ventilated.[7]
-
Safety Stations: Fully functional eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7] Regular testing of this equipment is essential to ensure its operational readiness.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of appropriate PPE are critical for preventing direct contact with this compound. The following is a detailed breakdown of the required PPE.
Hand Protection: The Critical Barrier
Due to the high risk of dermal absorption associated with aromatic nitro-compounds, selecting the correct gloves is paramount.[4]
-
Glove Type: Use chemical-resistant gloves. While disposable nitrile gloves offer protection against a broad range of chemicals for short-term contact, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or Viton® should be considered.[8][9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: For enhanced protection, especially when handling concentrated forms of the chemical, wearing two pairs of nitrile gloves is recommended. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[10] Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste. A schedule for regular glove replacement should be established to ensure they are renewed before chemical permeation can occur.[11]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times when handling this compound in any form.[8]
-
Secondary Face Protection: When there is a significant risk of splashing or aerosol generation (e.g., when transferring solutions or handling larger quantities), a face shield must be worn in addition to chemical splash goggles.[9]
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat should be worn.[8][10] The lab coat must be fully buttoned with sleeves rolled down to provide maximum skin coverage.
-
Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are required. Shorts, skirts, and perforated shoes are not permitted in the laboratory.[10] Avoid clothing made from synthetic fabrics like polyester, which can melt and adhere to the skin in a fire. Cotton or other natural fibers are preferred.[8]
Respiratory Protection: A Precautionary Measure
While working in a certified fume hood should prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
When to Use: If there is a potential for aerosol generation outside of a fume hood or in the event of a spill, a respirator is required.
-
Type of Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended. The use of respirators requires a formal respiratory protection program, including medical evaluation, fit-testing, and training.[8]
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Procedure
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Gloves (Second Pair): Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning the sleeves inside out. Hang it in its designated storage location or place it in a laundry bag if contaminated.
-
Respirator (if used): Remove the respirator without touching the front of the cartridge.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Summary of Recommended PPE
| Task/Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (Solid) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a fume hood |
| Handling Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat | Not required in a fume hood |
| Large Scale Operations | Neoprene or Viton® Gloves over Nitrile | Chemical Splash Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | Recommended, based on risk assessment |
| Spill Cleanup | Heavy-duty Chemical Resistant Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Suit or Coveralls | NIOSH-approved respirator with organic vapor cartridge |
Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is essential to protect both human health and the environment.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[12] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Labeling: Waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Potential Carcinogen").[13]
-
Disposal Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.[13] Never dispose of this chemical down the sink or in the regular trash.[12]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal or recycling according to institutional policy.[12]
By adhering to these stringent safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- J Appl Toxicol. 2014 Aug;34(8):810-24. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
- ResearchGate. (2009). Nitroaromatic compounds: Environmental pollutants with carcinogenic potential for humans. [Link]
- Microbiol Mol Biol Rev. 2007 Jun; 71(2): 230–253.
- Int J Hyg Environ Health. 2004 May;207(3):205-10. Exposure to nitroaromatic explosives and health effects during disposal of military waste. [Link]
- International Labour Organization. Encyclopaedia of Occupational Health and Safety.
- CSWAB.org.
- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene. [Link]
- Missouri S&T. Environmental Health and Safety. Chemical Safety. [Link]
- ResearchGate.
- Real Safety. Personal Protective Equipment for Chemical Handling. [Link]
- University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- PubChem. Phenoxybenzamine. [Link]
- National Center for Biotechnology Information.
- PubMed. Phenoxybenzamine hydrochloride. [Link]
- Wikipedia. Phenoxybenzamine. [Link]
- National Center for Biotechnology Information. Toxicological Profile for Benzene. [Link]
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- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
